N-Nitrosopendimethalin
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3,4-dimethyl-2,6-dinitrophenyl)-N-pentan-3-ylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O5/c1-5-10(6-2)15(14-18)13-11(16(19)20)7-8(3)9(4)12(13)17(21)22/h7,10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHBNYMMGYGFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N(C1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-])N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301022078 | |
| Record name | Nitroso-pendimethalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68897-50-7 | |
| Record name | Nitroso-pendimethalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-nitroso-(1-ethylpropyl)-2,6-dinitro-3,4-xylidene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Nitrosopendimethalin formation from pendimethalin
An In-Depth Technical Guide to the Formation, Analysis, and Control of N-Nitrosopendimethalin
Pendimethalin, a widely utilized dinitroaniline herbicide, is a cornerstone of modern agricultural practices for the selective control of grasses and broadleaf weeds. However, the synthesis of pendimethalin can inadvertently lead to the formation of this compound, a nitrosamine impurity of significant toxicological concern. This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug and chemical development on the core aspects of this compound, from its chemical genesis to its analytical determination and strategies for its control. Our narrative is grounded in the principles of scientific integrity, offering field-proven insights and methodologies to empower the scientific community in addressing this critical impurity.
The Genesis of this compound: A Chemical Perspective
The formation of this compound is intrinsically linked to the manufacturing process of pendimethalin itself. Pendimethalin, or N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine, is synthesized through the nitration of N-(1-ethylpropyl)-3,4-xylidine.[1] It is during this nitration step that the conditions become ripe for the formation of N-nitrosamine impurities.
The Nitrosation Reaction: Mechanism and Influencing Factors
This compound is formed through the nitrosation of the secondary amine group in the pendimethalin molecule or its precursors. This reaction is a classic example of electrophilic substitution on a nitrogen atom. The key reactants are a secondary amine and a nitrosating agent.
-
The Substrate: The secondary amine group (-NH) in the pendimethalin structure is the nucleophilic site for the nitrosation reaction.
-
The Nitrosating Agent: The most common nitrosating agent is the nitrosonium ion (NO+), which can be generated from various precursors, most notably nitrous acid (HNO₂). Nitrous acid is typically formed in situ from a nitrite salt (e.g., sodium nitrite) under acidic conditions.[2] Other potential nitrosating agents include nitrogen oxides such as dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄).[3]
The general mechanism for the formation of N-nitrosamines from a secondary amine and nitrous acid can be summarized as follows:
-
Formation of the Nitrosating Agent: In an acidic medium, the nitrite ion (NO₂⁻) is protonated to form nitrous acid (HNO₂). Further protonation and loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine in pendimethalin attacks the nitrosonium ion.
-
Deprotonation: A subsequent deprotonation step yields the stable N-nitrosamine.
Figure 1: General mechanism of this compound formation.
Several factors significantly influence the rate and extent of this compound formation:
-
Presence of Nitrite/Nitrosating Agents: The availability of nitrosating agents is the primary prerequisite for nitrosamine formation. The conventional manufacturing of pendimethalin can result in crude products containing over 10% by weight of this compound.[4][5]
-
pH: The nitrosation of secondary amines is highly pH-dependent. The reaction rate is typically maximal in weakly acidic conditions (pH 3-6). At very low pH, the amine is protonated, reducing its nucleophilicity, while at high pH, the concentration of the active nitrosating species (NO⁺) is diminished.
-
Temperature: Like most chemical reactions, the rate of nitrosation generally increases with temperature. However, the stability of the nitrosating agent also plays a role.
-
Presence of Catalysts and Inhibitors: Certain species can catalyze or inhibit the nitrosation reaction. For example, some anions can act as catalysts. Conversely, compounds that can scavenge nitrous acid or the nitrosonium ion, such as ascorbic acid or urea, can inhibit nitrosamine formation.
Toxicological Significance and Regulatory Landscape
The presence of N-nitrosamines, including this compound, in consumer products is a significant health concern due to their classification as probable human carcinogens.[6][7]
Carcinogenicity of N-Nitrosamines
N-nitrosamines are genotoxic carcinogens, meaning they can damage DNA and lead to mutations that may result in cancer. The carcinogenicity of many N-nitrosamines has been demonstrated in various animal species, with the liver being a primary target organ.[8] While specific toxicological data for this compound is limited, its structural similarity to other carcinogenic N-nitrosamines warrants a cautious approach. The U.S. Environmental Protection Agency (EPA) has acknowledged this compound as a carcinogenic nitrosamine impurity in pendimethalin.[5]
Regulatory Limits
Regulatory agencies worldwide have set stringent limits for N-nitrosamine impurities in various products, including pesticides and pharmaceuticals.
| Regulatory Body | Impurity | Matrix | Limit | Reference |
| U.S. EPA | This compound | Technical Pendimethalin | Not to exceed 60 ppm | [5][9] |
| European Union | N-nitrosamines | Dinitroaniline Herbicides (TGAI) | 1 mg/kg (1 ppm) | [4] |
It is important to note that these limits are subject to revision as more toxicological data becomes available and analytical methodologies improve. The U.S. EPA has established tolerances for residues of pendimethalin and its metabolite, 4-[(1-ethylpropyl)amino]-2-methyl-3,5-dinitrobenzyl alcohol, in various agricultural commodities, but a specific tolerance for this compound as a residue in food is not explicitly defined in 40 CFR 180.361.[10] The European Union also sets Maximum Residue Levels (MRLs) for pendimethalin in food and feed products.[11]
Analytical Methodologies for this compound
The accurate and sensitive quantification of this compound is crucial for ensuring product quality and regulatory compliance. The low permissible limits necessitate the use of highly selective and sensitive analytical techniques.
Laboratory Synthesis of this compound Standard
The availability of a pure analytical standard is a prerequisite for the development and validation of any quantitative method. While this compound can be commercially sourced, an in-house synthesis may be necessary. A general procedure for the synthesis of N-nitrosamines from secondary amines can be adapted for this compound.[12][13]
Protocol: Laboratory Synthesis of this compound
Disclaimer: This procedure involves the handling of a potentially carcinogenic substance and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolution: Dissolve a known amount of pendimethalin in a suitable organic solvent (e.g., dichloromethane) and place it in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
-
Acidification: Slowly add an aqueous solution of a weak acid (e.g., acetic acid) to the stirred pendimethalin solution.
-
Nitrosation: Prepare an aqueous solution of sodium nitrite (NaNO₂). Add the sodium nitrite solution dropwise to the cooled and stirred reaction mixture. The reaction is typically rapid.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or a rapid chromatographic technique.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Chromatographic and Spectrometric Analysis
Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most powerful techniques for the trace-level analysis of N-nitrosamines.
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of volatile and semi-volatile nitrosamines.
-
Sample Preparation: A "dilute and shoot" approach may be feasible for samples with high concentrations of this compound.[14] For trace analysis, a solid-phase extraction (SPE) clean-up step is often necessary to remove matrix interferences.[4]
-
GC Separation: A capillary column with a mid-polar stationary phase is typically used for the separation of nitrosamines.
-
MS Detection: Mass spectrometry, particularly in tandem (MS/MS) mode, provides the high selectivity and sensitivity required. Multiple Reaction Monitoring (MRM) is the preferred acquisition mode for quantification.
Protocol: GC-MS/MS Analysis of this compound
-
Sample Preparation:
-
Accurately weigh a sample of the pendimethalin technical material or formulation.
-
Dissolve the sample in a suitable organic solvent (e.g., dichloromethane or a mixture of solvents).
-
If necessary, perform a solid-phase extraction (SPE) clean-up using a silica-based or polymeric sorbent.
-
Fortify the final extract with an appropriate internal standard.
-
-
GC-MS/MS Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless mode.
-
Oven Program: A temperature gradient program optimized for the separation of this compound from matrix components.
-
MS System: Agilent 7010B GC/MS/MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PCI).[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound need to be determined by infusing a standard solution.
-
3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly suitable for the analysis of less volatile and thermally labile nitrosamines.
-
Sample Preparation: Similar to GC-MS, sample preparation typically involves dissolution followed by an optional SPE clean-up.
-
LC Separation: Reversed-phase chromatography using a C18 column is commonly employed.
-
MS Detection: Tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is the detection method of choice.
Protocol: LC-MS/MS Analysis of this compound
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent mixture (e.g., methanol/water).
-
Perform a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction or SPE for complex matrices.
-
Filter the final extract through a 0.22 µm syringe filter.
-
-
LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Acquity UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.
-
MS System: Waters Xevo TQ-S or equivalent.
-
Ionization Mode: ESI positive mode.
-
Acquisition Mode: MRM, with optimized transitions for this compound.
-
Figure 2: A generalized analytical workflow for the determination of this compound.
Strategies for Control and Mitigation
Given the toxicological concerns, it is imperative to control the levels of this compound in pendimethalin products. Strategies can be implemented during and after the manufacturing process.
In-Process Control
-
Control of Nitrosating Agents: Minimizing the presence of residual nitrites or nitrogen oxides in the reaction mixture is a primary control strategy. This can be achieved by optimizing the nitration reaction conditions and using high-purity starting materials.
-
Use of Scavengers: The addition of nitrosating agent scavengers, such as urea or sulfamic acid, during the manufacturing process can effectively inhibit the formation of N-nitrosamines.[1]
Post-Synthesis Remediation: Denitrosation
For crude pendimethalin containing high levels of this compound, post-synthesis remediation is necessary.
-
Thermal Denitrosation: this compound is thermally labile and can be decomposed by heating. The decomposition temperature of this compound is significantly lower than that of pendimethalin, allowing for selective thermal degradation.[5]
-
Chemical Denitrosation: Treatment with certain chemical reagents can cleave the N-NO bond. Acidic conditions, for example, using hydrochloric acid, can promote denitrosation.[7][15] The use of reducing agents can also be effective.
Protocol: Thermal Denitrosation of Crude Pendimethalin
-
Heating: Heat the crude pendimethalin containing this compound to a temperature above its decomposition point (e.g., 120-180 °C) but below the decomposition temperature of pendimethalin.[5]
-
Inert Atmosphere: Conduct the heating under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.
-
Removal of Volatiles: The decomposition of this compound often produces volatile byproducts. A gentle stream of an inert gas can help to remove these from the reaction mixture, driving the equilibrium towards denitrosation.
-
Monitoring: Monitor the reduction of this compound concentration using a suitable analytical method (e.g., HPLC or GC).
-
Cooling: Once the desired level of impurity is reached, cool the purified pendimethalin.
Conclusion and Future Perspectives
The formation of this compound is an inherent risk in the manufacturing of pendimethalin. A thorough understanding of its formation mechanism, coupled with robust analytical methodologies and effective control strategies, is essential for ensuring the safety and quality of this widely used herbicide. Continued research is needed to develop more comprehensive toxicological data for this compound to refine risk assessments. Furthermore, the development and validation of standardized, high-throughput analytical methods will be crucial for routine quality control in the agrochemical industry. The principles and methodologies outlined in this guide provide a solid foundation for researchers and professionals to navigate the challenges associated with this compound and to contribute to the production of safer chemical products.
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Beyond Pesticides. (n.d.). Pendimethalin ChemicalWatch Factsheet. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1984). Pesticide Fact Sheet: Pendimethalin. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). N-Nitrosodimethylamine. Retrieved from [Link]
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Synthesis and characterization of N-Nitrosopendimethalin
An In-Depth Technical Guide to the Synthesis and Characterization of N-Nitrosopendimethalin For Researchers, Scientists, and Drug Development Professionals
Part 1: Introduction and Significance
Overview of Pendimethalin and its Herbicidal Action
Pendimethalin is a selective herbicide belonging to the dinitroaniline class, widely used in agriculture to control a variety of annual grasses and certain broadleaf weeds. Its mode of action involves the inhibition of cell division and cell elongation in the root and shoot meristems of susceptible plants. This disruption of early developmental processes prevents the emergence and growth of weeds, making it an effective pre-emergent herbicide.
The Emergence of N-Nitrosoamines as Contaminants of Concern
N-nitrosamines are a class of chemical compounds with the general structure R2N-N=O, where R is typically an alkyl group.[1] A significant number of these compounds have been identified as potent carcinogens in various animal studies, leading to their classification as probable or possible human carcinogens.[1][2][3] Their presence as impurities in pharmaceutical products has become a major regulatory and safety concern, prompting recalls of several drugs.[4][5] This heightened scrutiny has extended to other chemical products, including pesticides, where N-nitrosamines can form as unintended byproducts during manufacturing or through environmental degradation.[6][7]
This compound: A Critical Impurity in Pendimethalin Synthesis
The synthesis of dinitroaniline herbicides like pendimethalin often involves nitration steps. During this process, if secondary amine precursors are present along with a nitrosating agent, N-nitrosamines can be formed as by-products.[6] this compound is the N-nitroso derivative of the secondary amine present in pendimethalin.[8] Its formation is a known issue in the conventional manufacturing of pendimethalin, with crude products sometimes containing significant levels of this impurity.[9] Given the carcinogenic potential of N-nitrosamines, the presence of this compound in commercial pendimethalin formulations is strictly controlled and must be reduced to very low levels, often less than one part per million (ppm).[9]
Regulatory Landscape and the Importance of Accurate Characterization
Regulatory bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of nitrosamine impurities in pharmaceutical products.[2][5] These principles are increasingly being applied to agrochemicals. The ability to accurately synthesize, isolate, and characterize this compound is therefore of paramount importance. High-purity this compound is essential as a reference standard for the development and validation of analytical methods to detect and quantify this impurity in technical grade pendimethalin and its formulated products.[8][10] This ensures that products reaching the market are safe and comply with regulatory limits.
Part 2: Synthesis of this compound
The synthesis of this compound is typically not the primary goal of industrial processes; rather, its formation is an undesirable side reaction. However, for research and regulatory purposes, a targeted synthesis is necessary to produce a reference standard. The following sections outline a laboratory-scale approach to this synthesis.
Theoretical Basis: The Chemistry of N-Nitrosation
N-nitrosamines are generally formed by the reaction of a secondary amine with a nitrosating agent, most commonly nitrous acid (HNO₂).[1] Nitrous acid is often generated in situ from a nitrite salt (e.g., sodium nitrite) under acidic conditions. The reaction mechanism involves the protonation of nitrous acid to form the nitrosonium ion (NO+), which is a potent electrophile. The lone pair of electrons on the nitrogen atom of the secondary amine then attacks the nitrosonium ion, leading to the formation of the N-nitrosamine after deprotonation.
Precursor Materials and Reagent Selection
-
Pendimethalin: The starting material for this synthesis is pendimethalin itself, which contains a secondary amine moiety. It is crucial to use pendimethalin of known purity to avoid side reactions with other impurities.
-
Nitrosating Agent: Sodium nitrite (NaNO₂) is a common and effective nitrosating agent.
-
Acid: A suitable acid, such as hydrochloric acid (HCl) or acetic acid, is required to generate nitrous acid in situ.
-
Solvent: A solvent that can dissolve pendimethalin and is inert to the reaction conditions, such as dichloromethane or 1,2-dichloroethane, should be used.[11]
Laboratory-Scale Synthesis Protocol
Safety Warning: this compound is a suspected carcinogen. All synthesis and handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[10]
-
Dissolution: Dissolve a known quantity of pendimethalin in a suitable solvent (e.g., 1,2-dichloroethane) in a round-bottom flask equipped with a magnetic stirrer.[11]
-
Acidification: Cool the solution in an ice bath and slowly add an aqueous solution of the chosen acid (e.g., hydrochloric acid) while stirring.
-
Nitrosation: Prepare an aqueous solution of sodium nitrite. Add this solution dropwise to the cooled, acidified pendimethalin solution. The reaction is typically exothermic, so maintaining a low temperature is crucial to control the reaction rate and minimize side products.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
Quenching: Once the reaction is complete, any excess nitrous acid must be quenched. This can be achieved by adding a quenching agent such as ammonium sulfamate or urea, which reacts with nitrous acid to produce nitrogen gas.
Purification and Isolation of this compound
-
Extraction and Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Chromatographic Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pure this compound.
Overall Synthesis and Characterization Workflow
Caption: Overall workflow for the synthesis and characterization of this compound.
Part 3: Physicochemical and Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of chromatographic and spectroscopic techniques is employed.
Physical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₄O₅ | [12][13] |
| Molecular Weight | 310.31 g/mol | [12] |
| CAS Number | 68897-50-7 | [10][12] |
| IUPAC Name | N-(3,4-dimethyl-2,6-dinitrophenyl)-N-pentan-3-ylnitrous amide | [12] |
Chromatographic Analysis
Chromatographic methods are fundamental for assessing the purity of this compound and are the basis for more advanced hyphenated techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for purity assessment. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water. The wavelength for detection is usually set around 230-240 nm.
-
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile nitrosamines.[14] A capillary column with a non-polar or medium-polarity stationary phase is commonly employed.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a chromatographic separation technique, is the cornerstone for the sensitive and selective detection and identification of nitrosamines.[15]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for the trace-level quantification of nitrosamines in complex matrices.[14] It offers high sensitivity and selectivity. The analysis is typically performed in positive ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode to ensure unambiguous identification and quantification.
-
High-Resolution Mass Spectrometry (HRMS): LC-HRMS provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule, further enhancing the confidence in its identification.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool for the analysis of this compound. Electron ionization (EI) is often used, and the resulting mass spectrum provides a characteristic fragmentation pattern that can be used for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the synthesized compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl and methyl groups on the aromatic ring and the pentyl group. The chemical shifts and coupling patterns provide detailed information about the connectivity of the protons in the molecule.
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
Part 4: Data Interpretation and Validation
LC-MS/MS Analytical Workflow for Quantification
Caption: A typical LC-MS/MS workflow for the quantification of this compound.
Quantitative Analysis and Method Validation
For quantitative analysis, a calibration curve is constructed using a certified reference standard of this compound. The method should be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity (limit of detection and limit of quantification). The use of a stable isotope-labeled internal standard, such as this compound-d4, is recommended to compensate for matrix effects and variations in instrument response.[17]
Stability of this compound
N-nitrosamines can be sensitive to light and temperature. Therefore, it is important to store the synthesized compound and its solutions in amber vials, protected from light, and at a low temperature to prevent degradation. Stability studies should be conducted to determine the shelf life of the reference standard under specified storage conditions.
Part 5: Conclusion and Future Perspectives
The synthesis and characterization of this compound are critical for ensuring the safety and regulatory compliance of pendimethalin-based herbicides. The methodologies outlined in this guide provide a framework for the preparation of a high-purity reference standard and its subsequent analysis. The use of advanced analytical techniques, particularly LC-MS/MS and HRMS, is essential for the reliable detection and quantification of this impurity at trace levels.[15][16] As regulatory scrutiny of N-nitrosamine impurities continues to evolve, the development of even more sensitive and robust analytical methods will remain a key area of research.
Part 6: References
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eJournals @ Oklahoma State University Library. (n.d.). Formation of Carcinogenic Nitrosamines in Soil Treated With Pesticides, and in Sewage Amended with Nitrogen Compounds. Retrieved from
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The Royal Society of Chemistry. (2012). Safe, efficient and selective synthesis of dinitro herbicides via a continuous-flow microreactor:one-step dinitration with nitric acid as agent. Retrieved from
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MDPI. (2023, May 22). N-Nitrosamine Impurities in Ethalfluralin: Determination of an Overlooked Deleterious Source in Pesticides. Retrieved from
-
PubMed. (1977). N-nitrosamine formation in soil from the herbicide glyphosate. Retrieved from
-
National Institutes of Health. (n.d.). Nitroso-pendimethalin. PubChem. Retrieved from
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(n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Retrieved from
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Google Patents. (n.d.). Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides. Retrieved from
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Veeprho. (n.d.). N-Nitroso-Pendimethalin. Retrieved from
-
AntTeknik.com. (n.d.). What is nitrosamine? What is nitrosamine found in? What is NDMA? Nitrosamine analysis. Retrieved from
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Aquigen Bio Sciences. (n.d.). N-Nitroso Pendimethalin. Retrieved from
-
ACS Publications. (2021, January 21). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. Retrieved from
-
Google Patents. (n.d.). Process for removing N-nitroso-pendimethalin from pendimethialin. Retrieved from
-
Patsnap. (n.d.). A method for removing N-nitroso compounds from pendimethalin. Eureka. Retrieved from
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PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from
-
LGC Standards. (n.d.). Pendimethalin-N-Nitroso. Retrieved from
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United States Biological. (n.d.). This compound-d4 CAS. Retrieved from
-
FDA. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Retrieved from
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(2021, June 10). A Brief Review on Nitrosamine Impurity in Pharmaceuticals. Retrieved from
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(2018, November 12). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Retrieved from
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Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Retrieved from
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European Medicines Agency (EMA). (n.d.). Nitrosamine impurities. Retrieved from
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European Union. (n.d.). Nitrosamine impurities in specific medicines. EMA. Retrieved from
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FDA. (n.d.). Control of Nitrosamine Impurities in Human Drugs. Retrieved from
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Ellutia. (n.d.). Nitrosamines in Pharma. Retrieved from
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Physicochemical properties of N-Nitrosopendimethalin
An In-Depth Technical Guide to the Physicochemical Properties of N-Nitrosopendimethalin
This guide provides a comprehensive technical overview of the core physicochemical properties of this compound (CAS No: 68897-50-7), a significant N-nitroso derivative of the dinitroaniline herbicide, Pendimethalin. Designed for researchers, analytical scientists, and drug development professionals, this document synthesizes key data with practical, field-proven insights into the methodologies used for their determination. We will delve into the causality behind experimental choices, ensuring a robust understanding of how these properties are measured and their implications for the compound's behavior, stability, and analytical characterization.
Introduction to this compound
This compound, with the IUPAC name N-(1-Ethylpropyl)-3,4-dimethyl-2,6-dinitro-N-nitroso-benzenamine, is primarily known as an impurity formed during the synthesis of Pendimethalin.[1][2] Due to the classification of many N-nitroso compounds as potential carcinogens, regulatory bodies have set stringent limits on their presence in various products.[3][4] For instance, the allowable concentration of this compound in Pendimethalin is tightly controlled, necessitating accurate analytical methods for its quantification and strategies for its removal.[5][6] A thorough understanding of its physicochemical properties is therefore not merely academic; it is a critical requirement for ensuring product safety, assessing environmental fate, and developing robust analytical controls.
This guide is structured to provide both foundational knowledge and practical application. We begin by presenting the core physicochemical parameters in a consolidated format, followed by detailed explorations of the experimental protocols used to determine these values. Finally, we examine the stability and degradation profile of the molecule, a crucial aspect for its handling, storage, and environmental impact assessment.
Core Physicochemical Properties
The fundamental physicochemical characteristics of a molecule dictate its behavior in various matrices, from biological systems to environmental compartments. For this compound, these properties influence its solubility, partitioning behavior, volatility, and stability.
Chemical Structure and Identification
The molecular structure of this compound forms the basis of its chemical properties and reactivity.
Caption: Workflow for Log P Determination via OECD 107.
Step-by-Step Protocol (OECD 107):
-
Preparation: A stock solution of this compound is prepared in a suitable solvent. Separately, n-octanol is saturated with water, and water is saturated with n-octanol to ensure thermodynamic equilibrium. [7]2. Equilibration: Accurately measured volumes of the pre-saturated n-octanol and water are combined in a vessel with a known amount of the test substance. The vessel is then agitated in a mechanical shaker at a constant temperature (typically 20-25°C) until equilibrium is reached. [8]3. Phase Separation: To ensure a clean and complete separation of the two liquid phases, the mixture is centrifuged. [7]This step is critical to prevent micro-emulsions from affecting the concentration measurement in the aqueous phase, a common source of error for compounds with high Log P values. [9]4. Analysis: The concentration of this compound in both the n-octanol and the aqueous phase is determined using a suitable and validated analytical method, such as High-Performance Liquid Chromatography with a UV detector (HPLC-UV). [8]5. Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The Log P is the base-10 logarithm of this value. A mass balance is performed to ensure the total amount of substance recovered from both phases matches the amount initially added. [8]
Analytical Quantification as an Impurity
As this compound is an impurity in Pendimethalin, a robust analytical method is required for its detection and quantification at low levels.
Causality of Experimental Choice: High-Performance Liquid Chromatography (HPLC) is the method of choice. The dinitroaniline class of compounds, including Pendimethalin and its derivatives, contains strong chromophores (the nitro groups), making them highly suitable for detection by a UV-Vis detector. [10][11][12]Reversed-phase HPLC provides excellent separation of the more polar this compound from the parent Pendimethalin. This technique is widely documented for the analysis of these compounds in various matrices. [5][6][13]
Caption: HPLC Workflow for this compound Analysis.
Step-by-Step Protocol (HPLC-UV):
-
Standard and Sample Preparation: A calibration curve is prepared using certified reference standards of this compound at several concentrations. The Pendimethalin technical material or formulation is accurately weighed and dissolved in a suitable organic solvent, such as acetonitrile. [11]2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is used for separation. [13] * Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically employed. For example, a mobile phase of acetonitrile/water (70:30 v/v) can be effective. [13] * Flow Rate: A standard flow rate of 1.0 mL/min is used. [13] * Detector: A UV detector is set to a wavelength where this compound has strong absorbance, such as 240 nm. [12]3. Analysis: The prepared sample is injected into the HPLC system. The components are separated based on their polarity, with the more polar this compound typically eluting before the parent Pendimethalin.
-
-
Quantification: The peak corresponding to this compound is identified by comparing its retention time to that of the certified standard. The concentration is calculated from the peak area using the calibration curve.
Stability and Degradation Profile
Understanding the stability of this compound is crucial for predicting its persistence, identifying conditions that may lead to its formation or degradation, and ensuring safe handling.
Thermal Decomposition
This compound exhibits significantly lower thermal stability than its parent compound. It has a decomposition temperature of approximately 120°C, whereas Pendimethalin is stable up to around 200°C. [14]This differential in thermal stability is a key principle used in its removal from technical-grade Pendimethalin. The decomposition is understood to proceed via homolytic cleavage of the relatively weak N-NO bond. [15]Heating the mixture allows for the selective thermolysis of the N-nitroso impurity without significant degradation of the desired herbicide product. [14]
Photodegradation
Like other dinitroaniline herbicides, this compound is susceptible to photodegradation. [10][16]Exposure to UV radiation, particularly from sunlight, can lead to the breakdown of the molecule. The photolysis of N-nitrosamines in solution is a known degradation pathway, often involving the homolysis of the N-N bond. [3]This property is a key factor in the environmental dissipation of the compound from soil surfaces. [17]
Chemical and Microbial Degradation
-
Hydrolysis: The compound may undergo hydrolysis, with the rate being dependent on the pH of the surrounding medium. [10]* Denitrosation: In acidic conditions, N-nitrosamines can undergo protolytic denitrosation, a reaction that cleaves the nitroso group to regenerate the parent secondary amine. [3]This reaction can be accelerated by certain nucleophiles. A patented process for removing this compound utilizes concentrated hydrochloric acid and FeCl₂ at elevated temperatures, suggesting a chemical degradation pathway. [5][6]* Microbial Degradation: While specific pathways for this compound are not extensively detailed, the parent compound, pendimethalin, is known to be degraded by soil microorganisms. [18]A primary degradation step for dinitroanilines is the reduction of one of the nitro groups on the aromatic ring. [18][19]It is plausible that this compound would be susceptible to similar microbial actions in the environment.
Caption: Major Degradation Pathways for this compound.
Conclusion
The physicochemical properties of this compound define its identity, behavior, and impact. Its high lipophilicity (Log P 4.26), low water solubility, and specific thermal instability are key characteristics that guide its analytical determination, risk assessment, and control strategies in the production of Pendimethalin. The methodologies outlined in this guide, from the OECD 107 shake-flask method to reversed-phase HPLC, represent the gold standards in the field, providing the reliable data necessary for rigorous scientific inquiry and regulatory compliance. A comprehensive understanding of these properties and their underlying measurement principles is indispensable for any scientist or professional working with this compound.
References
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OECD (1995) , Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.
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AIChE (2013) , (769e) Thermal Decomposition of Nitrosamines in Amine Scrubbing, 2013 AIChE Annual Meeting Proceedings.
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Biotecnologie BT , Determination of the Partition Coefficient n-octanol/water.
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ECETOC , APPENDIX B: MEASUREMENT OF PARTITIONING (KOW).
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Analytice (2021) , Partition coefficient: Shake bottle method according to OECD 107.
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OECD iLibrary , Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.
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Google Patents , US11285430B2 - Nitrosamine decomposition.
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Eawag-BBD (2005) , N-Nitrosodimethylamine Degradation Pathway.
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PubMed Central (PMC) - NIH , Pendimethalin Nitroreductase Is Responsible for the Initial Pendimethalin Degradation Step in Bacillus subtilis Y3.
-
DTIC (1976) , Vapor Pressure of N-Nitrosodimethylamine.
-
CORESTA , Dinitroanilines.
-
Royal Society of Chemistry (2012) , Safe, efficient and selective synthesis of dinitro herbicides via a continuous-flow microreactor:one-step dinitration with nitric acid as agent.
-
Google Patents , CN101070287A - Process for removing N-nitroso-pendimethalin from pendimethialin.
-
HPC Standards , N-Nitroso-pendimethalin | 1X25MG | C13H18N4O5 | 691109 | 68897-50-7.
-
ResearchGate , Proposed degradation pathways of pendimethalin by the reported strains.
-
PubMed Central (PMC) - NIH , An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.
-
Frontiers (2021) , Dinitroaniline Herbicide Resistance and Mechanisms in Weeds.
-
Google Patents , CN100491335C - Method for removing N-nitroso pendimethalin from pendimethalin.
-
PubMed Central (PMC) - NIH (2022) , Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms.
-
Google Patents , US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
-
ResearchGate (2011) , Quantification of pendimethalin in soil and garlic samples by microwave-assisted solvent extraction and HPLC method.
-
Wikipedia , Dinitroaniline.
-
Max Planck Institute for Chemistry , Henry's Law Constants.
-
NIST Standard Reference Data , A critical review of Henry's law constants for chemicals of environmental interest.
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Sarhad Journal of Agriculture (2011) , DETERMINATION OF PENDIMETHALIN HERBICIDE IN WATER AND VEGETABLE SAMPLES BY MICROWAVE-ASSISTED.
-
Veeprho , N-Nitroso-Pendimethalin | CAS 68897-50-7.
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PubChem - NIH , Nitroso-pendimethalin.
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An In-depth Technical Guide to the Toxicological Profile and Assessment of N-Nitrosopendimethalin
Introduction
N-Nitrosopendimethalin is a nitrosamine impurity that can be present in products containing pendimethalin, a widely used dinitroaniline herbicide. The presence of N-nitroso compounds in various consumer products, including pharmaceuticals and agricultural chemicals, is a significant concern for regulatory bodies and public health due to their classification as probable human carcinogens.[1][2][3] This guide provides a comprehensive toxicological profile of this compound, synthesizes field-proven insights for its assessment, and offers detailed experimental protocols for its detection and characterization. Given the limited direct toxicological data on this compound, this profile leverages a read-across approach from the broader class of N-nitrosamines, a scientifically established method for risk assessment of data-poor compounds.
Physicochemical Characteristics
Understanding the physical and chemical properties of this compound is fundamental to predicting its environmental fate, bioavailability, and designing appropriate analytical methodologies.
| Property | Value | Reference |
| Chemical Name | N-(1-Ethylpropyl)-3,4-dimethyl-2,6-dinitro-N-nitrosobenzenamine | [4][5] |
| CAS Number | 68897-50-7 | [4][6] |
| Molecular Formula | C13H18N4O5 | [4][6] |
| Molecular Weight | 310.31 g/mol | [4] |
| Appearance | Yellow Crystalline Solid | [6] |
| Melting Point | 66-68 °C | [6] |
| Boiling Point | 504 °C (Initial) | [6] |
| Solubility | Insoluble in water; Slightly soluble in Chloroform, DMSO, Methanol | [6] |
| Log P (n-octanol/water) | 4.26 | [6] |
| Density | 1.3 g/cm³ at 20 °C | [6] |
The high Log P value suggests that this compound is lipophilic, indicating a potential for bioaccumulation in fatty tissues and significant absorption through biological membranes. Its insolubility in water has implications for its environmental mobility and the choice of solvents in analytical preparations.[6]
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
While specific ADME studies on this compound are not publicly available, the toxicokinetic profile can be inferred from well-characterized nitrosamines such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiphenylamine.[7][8][9]
-
Absorption: Following oral exposure, which is a likely route for the general population through food or water contamination, nitrosamines are typically rapidly and extensively absorbed from the gastrointestinal tract.[7][9] Dermal absorption is also a potential route of exposure for agricultural workers handling pendimethalin products.
-
Distribution: Due to its lipophilicity, this compound is expected to be widely distributed throughout the body and may accumulate in adipose tissue.
-
Metabolism: The critical step in the toxicity of nitrosamines is their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[9] The metabolism of N-nitrosamines generally proceeds via two main pathways: α-hydroxylation and denitrosation.[9] The α-hydroxylation pathway is considered the primary route for activation, leading to the formation of unstable intermediates that ultimately generate highly reactive alkylating agents (carbocations).[10] These agents can then form adducts with cellular macromolecules, including DNA.
-
Excretion: Metabolites of nitrosamines are primarily excreted in the urine.[7][9] A smaller portion may be eliminated in feces or as exhaled gases.
Mechanism of Toxicity
The primary mechanism of toxicity for N-nitrosamines is their ability to cause genetic damage after metabolic activation.[1]
-
Metabolic Activation: As depicted in the diagram above, CYP enzymes, particularly CYP2E1 for smaller nitrosamines, hydroxylate the carbon atom alpha to the N-nitroso group.[9]
-
Formation of Alkylating Agents: This hydroxylation creates an unstable intermediate that spontaneously decomposes to yield an alkyl-diazonium ion.
-
DNA Adduct Formation: This highly electrophilic cation readily reacts with nucleophilic sites on DNA bases, forming DNA adducts (e.g., O6-alkylguanine and N7-alkylguanine).
-
Mutagenesis and Carcinogenesis: If not repaired by cellular DNA repair mechanisms, these adducts can lead to mispairing of DNA bases during replication, resulting in permanent mutations. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can initiate the process of carcinogenesis.
Toxicological Profile
Acute Toxicity
Skin and Eye Irritation and Sensitization
Based on available data, this compound is not classified as a skin or eye irritant.[6] However, it is classified as a skin sensitizer, meaning it may cause an allergic skin reaction upon repeated contact.[6]
Subchronic and Chronic Toxicity
No specific subchronic or chronic toxicity studies were identified for this compound. However, studies on other nitrosamines provide valuable insights. For instance, subchronic dietary exposure to N-Nitrosodiphenylamine in rats identified the urinary bladder as a target organ, causing hyperplasia and squamous metaplasia.[12] Chronic exposure to nitrosamines in animal models consistently demonstrates carcinogenic effects in various organs, including the liver, lung, kidney, and bladder, depending on the specific compound and route of exposure.[2][13][14]
Genotoxicity
This compound is expected to be genotoxic. The N-nitroso functional group is a well-established structural alert for mutagenicity. N-nitroso compounds are consistently found to be mutagenic in a variety of in vitro and in vivo assays, such as the bacterial reverse mutation assay (Ames test) and mammalian cell micronucleus tests, typically requiring metabolic activation (e.g., with a liver S9 fraction).[1][15][16] The mechanism involves the formation of DNA adducts as previously described.
Carcinogenicity
This compound is considered a probable human carcinogen. This classification is based on the extensive evidence of carcinogenicity for the N-nitroso class of compounds in numerous animal species.[2][3] The International Agency for Research on Cancer (IARC) has classified many nitrosamines, such as NDMA, as Group 2A (probably carcinogenic to humans). The carcinogenic risk is directly linked to their genotoxic mechanism of action.
Reproductive and Developmental Toxicity
Specific data on the reproductive and developmental toxicity of this compound is lacking. However, studies on other nitrosamines, such as NDMA, have reported adverse outcomes. These include reduced fetal body weight, increased fetal mortality, and skeletal anomalies in the offspring of exposed animals.[17][18] Some studies also suggest that paternal exposure can impact reproductive efficiency and embryonic development.[17] Transgenerational effects have also been observed in animal models.[19]
Ecotoxicity
This compound is classified as very toxic to aquatic life with long-lasting effects.[6] This necessitates careful handling and disposal to prevent environmental contamination.
Toxicological Assessment
Experimental Protocols
Protocol 1: In Vitro Bacterial Reverse Mutation Assay (Ames Test) - OECD TG 471
This assay is a standard initial screening test for genotoxic potential.
-
Objective: To determine if this compound can induce point mutations in strains of Salmonella typhimurium and Escherichia coli.
-
Methodology:
-
Strain Selection: Use a minimum of five tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 pKM101).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from the liver of induced rodents, typically rats or hamsters). Hamster liver S9 is often more effective for nitrosamines.[15]
-
Dose Selection: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The main experiment should include a minimum of five analysable concentrations.
-
Exposure:
-
Plate Incorporation Method: Add the tester strain, test compound solution, and S9 mix (if applicable) to molten top agar. Pour the mixture onto minimal glucose agar plates.
-
Pre-incubation Method: Incubate the tester strain, test compound, and S9 mix together before adding the top agar and pouring onto plates. This method can enhance the sensitivity for certain mutagens.
-
-
Incubation: Incubate the plates at 37 °C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive response is defined as a concentration-related increase in the number of revertant colonies over the solvent control, typically reaching at least a two-fold increase over the background.
-
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the standard analytical technique for the trace-level quantification of nitrosamine impurities.
-
Objective: To accurately quantify the concentration of this compound in a given matrix (e.g., pendimethalin technical material, formulated product).
-
Methodology:
-
Sample Preparation:
-
Accurately weigh the sample (e.g., 80 mg) into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., methanol or a mixture of 1% formic acid in water).[20]
-
Spike with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte, if available).
-
Vortex or sonicate to ensure complete extraction.
-
Centrifuge to pelletize solids.
-
Filter the supernatant through a 0.22 or 0.45 µm filter (e.g., PTFE) into an LC vial.
-
-
LC Separation:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: Employ a gradient elution using water and methanol or acetonitrile, often with a modifier like formic acid to improve peak shape.
-
Flow Rate: Typical flow rates are between 0.2-0.5 mL/min.
-
-
MS/MS Detection:
-
Ionization Source: Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI is often preferred for nitrosamines.
-
Analysis Mode: Operate in Positive Ion Mode.
-
MRM Transitions: Monitor at least two specific Multiple Reaction Monitoring (MRM) transitions for the analyte (one for quantification, one for confirmation) and the internal standard. This requires determining the precursor ion (M+H)+ and suitable product ions.
-
-
Quantification:
-
Generate a calibration curve using certified reference standards of this compound.
-
Calculate the concentration in the sample by comparing the analyte/internal standard peak area ratio to the calibration curve.
-
The method must be validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
-
-
Risk Assessment
The risk assessment for N-nitrosamine impurities follows the principles outlined in the ICH M7(R1) guideline for mutagenic impurities in pharmaceuticals, a framework often adapted for other regulated products.[3]
-
Hazard Identification: this compound is identified as a mutagenic carcinogen based on its chemical class.
-
Risk Characterization: For such compounds, a threshold of toxicological concern (TTC) approach is often used to define an acceptable intake (AI) or permitted daily exposure (PDE) limit. This limit represents a level of exposure associated with a negligible lifetime cancer risk (typically 1 in 100,000).
-
Derivation of Acceptable Intake (AI): The AI can be derived by linear extrapolation from the TD50 (the dose giving a 50% tumor incidence in animal carcinogenicity studies).[21] In the absence of specific data for this compound, a read-across approach from a suitable surrogate with robust data (e.g., NDMA, NDEA) can be used.[22] Regulatory agencies have established AIs for several common nitrosamines, such as 96 ng/day for NDMA and 26.5 ng/day for NDEA.[21][23]
-
Control Strategy: Manufacturers are required to perform risk assessments of their processes to identify potential sources of nitrosamine formation.[3] If a risk is identified, analytical testing must be performed. Levels of any detected nitrosamine impurity must be controlled below the established AI.
Conclusion
While direct toxicological data for this compound is limited, its structural classification as an N-nitroso compound provides a strong basis for its toxicological assessment. It is prudently considered to be a genotoxic and probable human carcinogen, acting through a mechanism of metabolic activation to a DNA-reactive intermediate. It may also pose a risk for skin sensitization and adverse reproductive and developmental effects. A robust toxicological assessment relies on sensitive analytical methods like LC-MS/MS for quantification and standardized genotoxicity assays for hazard characterization. The control of this compound in any product should be guided by a thorough risk assessment and the establishment of stringent acceptable intake limits to ensure human safety.
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A Senior Application Scientist's Guide to the Spectral Analysis of N-Nitrosopendimethalin
Preamble: The Analytical Imperative for N-Nitrosopendimethalin
In the landscape of pharmaceutical and agricultural chemical development, the control of impurities is not merely a regulatory hurdle; it is a fundamental pillar of product safety and efficacy. Among the most critical classes of impurities are the N-nitrosamines, designated as a "cohort of concern" by the International Council for Harmonisation (ICH) due to their classification as probable or possible human carcinogens.[1] this compound, an N-nitroso derivative of the widely-used herbicide Pendimethalin, represents a potential process impurity or degradant that demands rigorous analytical characterization.[2]
This technical guide moves beyond rote procedural descriptions. It is designed to provide researchers, quality control analysts, and drug development professionals with the scientific rationale and practical insights required to perform a comprehensive spectral analysis of this compound. We will explore the core spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—not as isolated measurements, but as complementary tools that, when used in concert, provide an unassailable confirmation of structure and identity. The causality behind methodological choices is emphasized, ensuring that the described protocols are not just followed, but understood.
Molecular Structure and Spectroscopic Overview
A thorough analysis begins with a clear understanding of the target molecule. This compound, with the chemical formula C₁₃H₁₈N₄O₅, possesses a distinct combination of functional groups that give rise to a unique spectral fingerprint.[3][4]
-
N-Nitroso Group (>N-N=O): This is the defining feature and the primary chromophore of concern. Its presence is key to both the molecule's toxicological properties and its spectral behavior.
-
Dinitro Aromatic Ring: The 2,6-dinitro-3,4-dimethylphenyl moiety is highly electron-withdrawing and significantly influences the electronic environment of the entire molecule, impacting NMR chemical shifts and providing strong IR absorption bands.
-
Alkyl Substituent (pentan-3-yl): This saturated alkyl group provides characteristic signals in both NMR and IR spectra, aiding in the complete structural elucidation.
Sources
An In-depth Technical Guide to N-Nitrosopendimethalin (CAS Number 68897-50-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosopendimethalin, with the CAS number 68897-50-7, is an N-nitroso derivative of the widely used dinitroaniline herbicide, pendimethalin.[1][2] As a member of the N-nitrosamine class of compounds, it is of significant interest to the scientific and regulatory communities due to the classification of many nitrosamines as probable human carcinogens.[3][4][5] This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, toxicological profile, and analytical methodologies for its detection and quantification.
The presence of nitrosamine impurities in pharmaceutical products, agrochemicals, and consumer goods is a critical quality and safety concern.[3] this compound can arise as an impurity during the manufacturing process of pendimethalin.[2] Therefore, robust analytical methods are essential for its monitoring and control to ensure product safety and regulatory compliance. This guide is intended to serve as a valuable resource for professionals involved in the research, development, and quality control of products where this compound may be a relevant impurity.
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental to developing appropriate analytical methods, assessing its environmental fate, and understanding its toxicological behavior.
| Property | Value | Source |
| CAS Number | 68897-50-7 | [6] |
| Molecular Formula | C13H18N4O5 | [6] |
| Molecular Weight | 310.31 g/mol | [6] |
| Appearance | Yellow Crystalline Solid | [7] |
| Odor | Odorless | [7] |
| Melting Point | 66-68 °C | [7] |
| Boiling Point | 504 °C | [7] |
| Density | 1.3 g/cm³ at 20 °C | [7] |
| Solubility | Insoluble in water. Slightly soluble in Chloroform, DMSO, and Methanol. | [7] |
| Log P (Octanol-Water Partition Coefficient) | 4.26 | [7] |
Toxicological Profile
Hazard Classification:
According to Regulation (EC) No 1272/2008, this compound is classified as:
-
Skin Sensitizer (Category 1): May cause an allergic skin reaction.[6]
-
Hazardous to the Aquatic Environment (Acute 1 and Chronic 1): Very toxic to aquatic life with long-lasting effects.[6]
General N-Nitrosamine Toxicity:
N-nitroso compounds are known to exert their carcinogenic effects after metabolic activation, leading to the formation of reactive species that can alkylate DNA, inducing mutations and initiating tumor formation.[8] The liver is a primary target organ for many nitrosamines, with studies on compounds like N-nitrosodimethylamine (NDMA) showing evidence of hepatotoxicity, including necrosis, fibrosis, and the induction of liver tumors in animal models.[4] Given the structural similarity, it is prudent to handle this compound with appropriate safety precautions as a potential carcinogen.
Environmental Fate and Transport
The environmental behavior of this compound is influenced by its physicochemical properties, particularly its low water solubility and high octanol-water partition coefficient.[7] These characteristics suggest a tendency to adsorb to soil and sediment.[11]
Information on the environmental persistence and degradation of this compound is limited. However, data on the parent compound, pendimethalin, indicates that it is environmentally persistent.[11] this compound is classified as very toxic to aquatic life, and its release into the environment should be avoided.[6] It is known to be poisonous to fish and plankton.[6]
Analytical Methodologies
The detection and quantification of N-nitrosamines at trace levels require highly sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed methods for nitrosamine analysis.[3][12][13] The following is a detailed protocol for the analysis of nitrosamines in a relevant matrix, adapted from established methodologies such as U.S. EPA Method 521 for drinking water.[1][14][15]
Experimental Protocol: Determination of this compound in a Liquid Matrix by SPE-GC-MS/MS
This protocol outlines a robust procedure for the extraction and analysis of this compound from a liquid sample, such as a process stream or a water sample.
1. Principle:
This compound is extracted from the liquid matrix using solid-phase extraction (SPE). The analyte is then eluted, concentrated, and analyzed by gas chromatography-tandem mass spectrometry (GC-MS/MS) for sensitive and selective quantification.
2. Reagents and Materials:
-
This compound certified reference standard
-
Internal Standard (e.g., N-Nitrosodimethylamine-d6)
-
Methylene chloride (pesticide residue grade)
-
Methanol (HPLC grade)
-
Sodium thiosulfate (for dechlorination, if necessary)
-
Solid Phase Extraction (SPE) cartridges (e.g., Coconut charcoal-based)
-
Anhydrous sodium sulfate
-
Nitrogen gas (high purity)
-
Sample collection bottles (amber glass)
3. Instrumentation:
-
Gas chromatograph equipped with a tandem mass spectrometer (GC-MS/MS)
-
Capillary GC column suitable for semi-volatile compounds (e.g., DB-5ms or equivalent)
-
SPE manifold
-
Concentrator apparatus (e.g., Kuderna-Danish or automated evaporation system)
4. Sample Preparation (Solid-Phase Extraction):
-
Sample Collection: Collect approximately 500 mL of the sample in an amber glass bottle. If residual chlorine is present, add 80 mg of sodium thiosulfate per liter of sample.[16]
-
Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methylene chloride followed by methanol and then reagent water.
-
Sample Loading: Pass the 500 mL sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Drying: After the entire sample has passed through, dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.
-
Elution: Elute the trapped analytes from the cartridge with multiple small volumes of methylene chloride (e.g., 3 x 4 mL).
-
Drying and Concentration: Pass the eluate through a column of anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Internal Standard Addition: Add a known amount of the internal standard solution to the final extract just prior to analysis.
5. GC-MS/MS Analysis:
-
Injection: Inject 1-2 µL of the final extract into the GC-MS/MS system.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate
-
Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Monitor at least two precursor-to-product ion transitions for both this compound and the internal standard to ensure identity and accurate quantification. The specific transitions should be determined by infusing a standard solution of the analyte.
-
6. Quality Control:
-
Method Blank: Analyze a reagent water sample carried through the entire preparation and analysis procedure.
-
Laboratory Fortified Blank: Spike a reagent water sample with a known concentration of this compound to assess accuracy and recovery.
-
Matrix Spike/Matrix Spike Duplicate: Spike two aliquots of a real sample to evaluate matrix effects on recovery and precision.
Causality in Experimental Choices:
-
Solid-Phase Extraction: SPE is chosen for its efficiency in concentrating trace analytes from a large volume of a liquid matrix, thereby increasing the sensitivity of the method.[1]
-
GC-MS/MS: This technique provides high selectivity and sensitivity, which is crucial for distinguishing the target analyte from complex matrix interferences and for achieving low detection limits.[14][15]
-
Internal Standard: The use of an isotopically labeled internal standard corrects for variations in extraction efficiency and instrument response, leading to more accurate and precise quantification.[1]
Visualizations
Diagram 1: Analytical Workflow for this compound
Caption: Workflow for this compound analysis.
Conclusion
This compound (CAS 68897-50-7) represents a compound of significant analytical and toxicological interest. Its status as a potential impurity in the widely used herbicide pendimethalin necessitates a thorough understanding of its properties and robust methods for its detection. While specific carcinogenicity data for this compound are lacking, its classification within the N-nitrosamine family warrants a precautionary approach to its handling and environmental release. The analytical workflow presented in this guide, based on established regulatory methods, provides a reliable framework for the accurate quantification of this compound, thereby supporting risk assessment and ensuring the safety of agricultural and pharmaceutical products.
References
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HPC Standards. N-Nitroso-pendimethalin Safety Data Sheet. Link
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Munch, J.W., & Bassett, M.V. (2004). METHOD 521: DETERMINATION OF NITROSAMINES IN DRINKING WATER BY SOLID PHASE EXTRACTION AND CAPILLARY COLUMN GAS CHROMATOGRAPHY WITH LARGE VOLUME INJECTION AND CHEMICAL IONIZATION TANDEM MASS SPECTROMETRY (MS/MS). U.S. Environmental Protection Agency. Link
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Agilent Technologies. (2018). Nitrosamines Analysis in Drinking Water Using GC/MS/MS—Meeting Equivalence to EPA Method 521. Link
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U.S. Environmental Protection Agency. Method 607: Nitrosamines. Link
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Shimadzu Scientific Instruments. (2016). Determination of N-Nitrosamines by USEPA Method 521 using Triple Quadrupole Gas Chromatography Mass Spectrometry. Link
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HPC Standards. N-Nitroso-pendimethalin Product Information. Link
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Barra Caracciolo, A., et al. (2015). Fate of pendimethalin in soil and characterization of non-extractable residues (NER). Science of The Total Environment, 517, 145-153. Link
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ArtMolecule. Impurities and Degradation products. Link
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Parr, M. K., & Joseph, J. F. (2019). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 164, 536-549. Link
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U.S. Patent No. WO1999058489A1. (1999). Process for removing n-nitroso compounds from organo-amine compositions including dinitroaniline herbicides. Link
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U.S. Patent No. 5922915A. (1999). Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides. Link
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ResearchGate. (2004). FATE AND TRANSPORT OF N-NITROSODIMETHYLAMINE (NDMA) IN SOIL COLUMNS. Link
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SCIEX. A new approach for the analysis of n-nitrosodimethylamine (NDMA) in pharmaceutical products. Link
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U.S. Food and Drug Administration. LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Link
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National Toxicology Program. (2021). 15th Report on Carcinogens. N-Nitrosamines. Link
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Office of Environmental Health Hazard Assessment (OEHHA). (2014). EVIDENCE ON THE CARCINOGENICITY OF N-NITROSOMETHYL-n-ALKYLAMINES. Link
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CABI Digital Library. Carcinogenic effects of N-nitroso compounds in the environment. Link
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U.S. Environmental Protection Agency. Aquatic Life Benchmarks and Ecological Risk Assessments for Registered Pesticides. Link
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The Stability of N-Nitrosopendimethalin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
N-Nitrosopendimethalin, an N-nitroso impurity of the widely used dinitroaniline herbicide Pendimethalin, is a compound of significant interest due to the carcinogenic potential of the nitrosamine class. Understanding its stability under various environmental and laboratory conditions is paramount for ensuring the safety and quality of agrochemical formulations and for the broader field of nitrosamine impurity control in pharmaceutical and chemical manufacturing. This in-depth technical guide provides a comprehensive overview of the stability of this compound, with a focus on its thermal, photolytic, and hydrolytic degradation profiles. Drawing upon established principles of physical organic chemistry and regulatory guidelines for stability testing, this document offers field-proven insights into experimental design, analytical methodologies, and the interpretation of stability data. Detailed protocols for stress testing and quantitative analysis are provided to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate the stability of this compound and related compounds.
Introduction: The Imperative of Understanding this compound Stability
This compound is primarily encountered as an impurity in the manufacturing of Pendimethalin.[1][2] The formation of N-nitrosamines is a significant concern in the chemical and pharmaceutical industries, as many compounds in this class are potent mutagens and carcinogens. Regulatory bodies worldwide have established stringent limits for nitrosamine impurities in a variety of products. Consequently, a thorough understanding of the stability of this compound is not merely an academic exercise but a critical component of risk assessment and quality control.
The stability of a chemical entity is its capacity to resist chemical change over time. For this compound, this encompasses its resilience to degradation by heat (thermal stability), light (photostability), and water (hydrolytic stability). Forced degradation studies, where the compound is subjected to stress conditions more severe than accelerated stability testing, are instrumental in elucidating its intrinsic stability, identifying potential degradation products, and establishing degradation pathways.[3][4][5] This knowledge is foundational for developing stable formulations, defining appropriate storage conditions, and establishing shelf-life. Furthermore, robust and validated stability-indicating analytical methods are essential for accurately quantifying the parent compound and its degradants.
This guide is structured to provide a holistic understanding of this compound stability, beginning with its known degradation profiles, followed by detailed experimental protocols and analytical methodologies.
Degradation Profile of this compound
The degradation of this compound is influenced by several factors, with temperature being the most extensively characterized stressor. The following sections detail its stability under thermal, photolytic, and hydrolytic conditions.
Thermal Stability
This compound exhibits a notable susceptibility to thermal degradation, a characteristic that distinguishes it from its parent compound, Pendimethalin. This differential stability is the basis for purification processes designed to remove this impurity from technical-grade Pendimethalin.
The thermal decomposition of this compound is temperature-dependent, with the rate of degradation increasing significantly at higher temperatures. The onset of thermal decomposition for this compound is approximately 120°C, whereas Pendimethalin remains stable up to around 200°C.[1][2] This wide temperature window allows for the selective thermal denitrosation of this compound without significant degradation of the active ingredient.
Table 1: Thermal Decomposition of this compound
| Temperature (°C) | Time for Essentially Complete Decomposition | Reference |
| ~120 | Unacceptably slow | [1] |
| 160 | Approximately 1 day | [1] |
| 170 | 8 hours or less | [1] |
| 180 | 60 minutes or less | [1] |
The primary mechanism of thermal degradation is believed to be the homolytic cleavage of the N-NO bond, releasing nitric oxide (NO) and a dinitroaniline radical. The volatile decomposition byproducts can be effectively removed from the reaction mixture by applying a vacuum or by purging with an inert gas.
Caption: Proposed thermal degradation pathway of this compound.
Photostability
While specific photostability studies on this compound are not extensively documented in publicly available literature, its susceptibility to photodegradation can be inferred from the behavior of its parent compound, Pendimethalin, and other N-nitrosamines. Dinitroaniline herbicides are known to be susceptible to photodegradation.[6][7] Similarly, many N-nitrosamines undergo photolysis upon exposure to UV radiation.[8]
The primary mechanism of nitrosamine photolysis is the cleavage of the N-N bond.[8] For this compound, exposure to UV light, particularly in the range of 254 nm, is expected to induce its degradation. The dinitro-substituted aromatic ring is a strong chromophore, which will facilitate the absorption of UV radiation.
Potential photodegradation pathways for this compound likely include:
-
N-NO Bond Cleavage: Homolytic cleavage of the N-NO bond to generate a dinitroaniline radical and a nitric oxide radical.
-
Nitro Group Reduction: Photoreduction of one or both of the nitro (-NO2) groups to amino (-NH2) groups.
-
Oxidative Dealkylation: Removal of the N-ethylpropyl group.
The rate and extent of photodegradation will depend on the wavelength and intensity of the light source, the solvent, and the presence of photosensitizers.
Caption: Inferred photodegradation pathways for this compound.
Hydrolytic Stability
Specific data on the hydrolysis of this compound is limited. However, the hydrolytic stability of N-nitroso compounds can be pH-dependent.[9] For some N-nitrosamides, hydrolysis can be catalyzed by both acid and base. Given the structure of this compound, which is an N-nitrosamine, it is expected to be relatively stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, degradation may be accelerated.
For instance, the hydrolysis of some N-nitrosoguanidines has been shown to proceed via different mechanisms depending on the pH, with decomposition occurring through the neutral, monoanionic, or dianionic forms of the molecule.[3] While this compound does not possess the guanidinium group, this illustrates the principle of pH-dependent stability for N-nitroso compounds.
Forced hydrolysis studies across a range of pH values (e.g., pH 1.2, 7.0, and 9.0) at elevated temperatures are necessary to fully characterize the hydrolytic stability of this compound.
Experimental Protocols for Stability Testing
The following protocols are designed based on ICH guidelines for forced degradation studies and are intended to be adapted for the specific laboratory context.[4]
General Considerations for Forced Degradation Studies
-
Objective: To generate a degradation level of 5-20% of the initial concentration of this compound to ensure that the analytical method is stability-indicating and to facilitate the identification of degradation products.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Control Samples: For each stress condition, a control sample (stored under normal conditions) and a blank (solvent without the analyte) should be run in parallel.
Thermal Degradation Protocol
-
Transfer aliquots of the this compound stock solution into sealed vials.
-
Place the vials in a calibrated oven at a series of elevated temperatures (e.g., 80°C, 105°C, 120°C).
-
Withdraw samples at appropriate time intervals (e.g., 1, 3, 7, and 14 days).
-
Cool the samples to room temperature before analysis.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method.
Photostability Protocol
-
Transfer aliquots of the this compound stock solution into quartz cuvettes or other UV-transparent vessels.
-
Expose the samples to a controlled light source in a photostability chamber. According to ICH guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.
-
Wrap a control sample in aluminum foil to protect it from light and place it alongside the exposed samples.
-
Withdraw samples at appropriate time intervals.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method.
Hydrolytic Degradation Protocol
-
Prepare solutions of this compound in three different aqueous media:
-
0.1 N Hydrochloric acid (approx. pH 1.2)
-
Purified water (approx. pH 7.0)
-
0.1 N Sodium hydroxide (approx. pH 13)
-
-
Place the solutions in sealed vials and maintain them at an elevated temperature (e.g., 60°C or 80°C).
-
Withdraw samples at appropriate time intervals.
-
For the acidic and basic samples, neutralize them before analysis.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method.
Oxidative Degradation Protocol
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% or 30%) to the sample solution.
-
Maintain the mixture at room temperature or a slightly elevated temperature (e.g., 40°C).
-
Withdraw samples at appropriate time intervals.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method.
Caption: General experimental workflow for forced degradation studies.
Analytical Methodologies for Stability Assessment
A validated stability-indicating analytical method is crucial for the accurate assessment of this compound stability. Such a method must be able to separate the parent compound from its degradation products and any other impurities present. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the technique of choice.
Representative HPLC-MS/MS Method
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of nitrosamines at trace levels.
Table 2: Representative LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| LC System | UHPLC/HPLC | Provides high-resolution separation. |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) | Offers good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic acid in water | Provides a source of protons for positive ion electrospray ionization. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol | Elutes the analyte and degradation products from the column. |
| Gradient Elution | A time-programmed gradient from high aqueous to high organic | Ensures separation of compounds with varying polarities. |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temperature | 30 - 40°C | Ensures reproducible retention times. |
| Injection Volume | 5 - 10 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | Allows for sensitive and selective detection using Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | This compound is expected to readily form a protonated molecule [M+H]+. |
| MRM Transitions | Precursor ion (e.g., m/z 311.1) -> Product ions | Specific transitions for this compound and its potential degradation products should be optimized. |
Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Future Perspectives
The provided methodologies for forced degradation studies and the representative LC-MS/MS analytical method serve as a robust starting point for any laboratory tasked with evaluating the stability of this compound or other nitrosamine impurities. The principles of method validation outlined are essential for ensuring the generation of reliable and defensible data.
Future research should focus on conducting comprehensive forced degradation studies on this compound to definitively identify its degradation products and elucidate its degradation pathways under photolytic and hydrolytic stress. Such studies will not only fill the current knowledge gaps but also contribute to a more complete understanding of the environmental fate and toxicological profile of this important nitrosamine impurity.
References
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- Laganis, E. D., & Troup, J. M. (1999). Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides. U.S.
- Shehzad, F., Shah, J., & Jan, M. R. (2011). DETERMINATION OF PENDIMETHALIN HERBICIDE IN WATER AND VEGETABLE SAMPLES BY MICROWAVE-ASSISTED SOLVENT EXTRACTION AND HPLC METHOD. Semantic Scholar.
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An In-Depth Technical Guide to the Degradation Pathways and Byproducts of N-Nitrosopendimethalin
Abstract
N-Nitrosopendimethalin, a nitrosamine impurity of the widely used dinitroaniline herbicide pendimethalin, is of significant concern due to the carcinogenic potential of the N-nitroso functional group. A comprehensive understanding of its environmental fate and degradation is paramount for researchers, environmental scientists, and professionals in the agrochemical and pharmaceutical industries. This technical guide provides a detailed exploration of the abiotic and biotic degradation pathways of this compound, elucidating the primary degradation byproducts and the intricate mechanisms governing their formation. Furthermore, this guide furnishes detailed, field-proven analytical methodologies for the robust detection and quantification of this compound and its principal metabolites, empowering researchers with the necessary tools for rigorous environmental monitoring and risk assessment.
Introduction: The Significance of this compound Degradation
Pendimethalin is a selective herbicide employed globally for the control of annual grasses and broadleaf weeds in a multitude of crops.[1] During its synthesis, the formation of the N-nitroso derivative, this compound, can occur as an impurity.[2] Given that N-nitroso compounds are a class of potent carcinogens, regulatory bodies have imposed stringent limits on their presence in commercial products.[2] The environmental persistence and transformation of this compound are therefore critical areas of study. Understanding its degradation pathways—be they driven by light, water, or microbial activity—is essential for predicting its environmental impact, assessing potential exposure risks, and developing effective remediation strategies.
This guide delves into the core scientific principles governing the degradation of this compound, offering a synthesis of current knowledge and practical insights for the scientific community.
Abiotic Degradation Pathways
Abiotic degradation encompasses chemical transformation processes that are not mediated by living organisms. For this compound, the primary abiotic pathways of concern are thermal degradation, photodegradation, and hydrolysis.
Thermal Degradation: A Controlled Decomposition
This compound exhibits lower thermal stability compared to its parent compound, pendimethalin. This property is exploited in purification processes to reduce its concentration in technical-grade pendimethalin.[3][4]
The thermal decomposition of this compound can commence at temperatures as low as 120°C, with the rate significantly increasing at higher temperatures.[3][4] For instance, at 180°C, its decomposition can be essentially complete within an hour.[3] In contrast, pendimethalin itself begins to decompose at approximately 200°C.[3][4]
The primary mechanism of thermolysis involves the cleavage of the N-NO bond.[3] This process generates nitric oxide (NO) as a volatile byproduct.[3] The removal of nitric oxide, for instance by conducting the process under a vacuum or with a stream of inert gas, is crucial to prevent a potential reverse reaction.[3] It has been suggested that approximately half of the this compound is converted back to pendimethalin during thermolysis, while the remainder may form an inert quinone-type structure.[5]
Key Thermal Degradation Byproducts:
-
Pendimethalin
-
Nitric Oxide
-
Potential Quinone-type structures
Caption: Thermal Degradation of this compound.
Photodegradation: The Role of Sunlight
N-nitroso compounds are known to be susceptible to photolytic cleavage upon exposure to ultraviolet (UV) radiation, a component of natural sunlight.[3] The primary photochemical event is the homolytic cleavage of the N-N bond, leading to the formation of an aminyl radical and a nitric oxide radical.[6] The subsequent reactions of these radical species can be complex and are influenced by environmental factors such as the presence of oxygen and the chemical matrix.[6]
While specific studies on the photodegradation of this compound are limited, the degradation pathways of other nitrosamines, such as N-nitrosodimethylamine (NDMA), provide valuable insights.[6] For NDMA, photolysis can lead to the formation of dimethylamine and nitrite, as well as further degradation to smaller molecules like formaldehyde and methylamine.[6] It is plausible that this compound undergoes similar transformations, leading to the formation of pendimethalin, nitric oxide, and subsequent oxidation products of the pendimethalin radical.
Anticipated Photodegradation Byproducts:
-
Pendimethalin
-
Nitric Oxide
-
Oxidized pendimethalin derivatives
Caption: Postulated Photodegradation of this compound.
Hydrolysis: Stability in Aqueous Environments
The hydrolytic stability of N-nitrosamines can vary depending on the molecular structure and the pH of the aqueous environment.[7] Generally, N-nitrosamines are relatively stable to hydrolysis under neutral and alkaline conditions.[7] However, under acidic conditions, hydrolysis can be more significant.[8]
Potential Hydrolysis Byproducts (in acidic conditions):
-
Pendimethalin
-
Nitrous Acid
Biotic Degradation Pathways: The Microbial Contribution
The transformation of this compound by microorganisms is a crucial aspect of its environmental fate, particularly in soil and water systems. While direct studies on the microbial degradation of this compound are scarce, extensive research on the biodegradation of pendimethalin and other N-nitrosamines provides a strong basis for postulating its metabolic pathways.[3][10]
Microbial degradation of pendimethalin is known to proceed through two primary routes: nitroreduction and N-dealkylation.[1][3] It is highly probable that this compound is also susceptible to these enzymatic attacks.
Nitroreduction: A Key Initial Step
A common initial step in the microbial degradation of dinitroaniline herbicides is the reduction of one or both nitro groups on the aromatic ring.[11] This reaction is catalyzed by nitroreductase enzymes present in a variety of soil bacteria and fungi.[11] For pendimethalin, this leads to the formation of aminopendimethalin derivatives.[12] It is reasonable to expect that this compound would undergo a similar transformation, resulting in amino-N-nitrosopendimethalin intermediates.
N-Dealkylation: Cleavage of the Alkyl Group
Another significant microbial transformation is the oxidative N-dealkylation of the N-(1-ethylpropyl) group.[1][3] This process, often mediated by cytochrome P450 monooxygenases, would lead to the formation of 3,4-dimethyl-2,6-dinitro-N-nitrosoaniline.
Degradation of the N-Nitroso Group
The microbial degradation of the N-nitroso moiety is also a critical consideration. Studies on the biodegradation of N-nitrosodimethylamine (NDMA) have identified key intermediates, including formaldehyde and methylamine.[4][13] The microbial metabolism of NDMA can be initiated by monooxygenase enzymes, leading to the formation of an unstable intermediate that decomposes to these smaller molecules.[13] A similar pathway could be involved in the breakdown of the N-nitroso group of this compound, potentially leading to the formation of pendimethalin and subsequent degradation products of the nitroso group.
Postulated Microbial Degradation Byproducts:
-
Amino-N-nitrosopendimethalin
-
3,4-dimethyl-2,6-dinitro-N-nitrosoaniline
-
Pendimethalin
-
Formaldehyde and other small molecules
Caption: Postulated Microbial Degradation Pathways of this compound.
Analytical Methodologies for Detection and Quantification
The reliable detection and quantification of this compound and its degradation byproducts at trace levels require sensitive and selective analytical techniques. The methods of choice are hyphenated chromatographic techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[14][15]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS), is a powerful tool for the analysis of a wide range of nitrosamines.[7][16][17]
Experimental Protocol: LC-MS/MS Analysis of this compound
-
Sample Preparation:
-
Soil: Extract a known weight of soil with an appropriate organic solvent (e.g., acetonitrile or a mixture of acetone and hexane). Concentrate the extract and perform a solid-phase extraction (SPE) cleanup if necessary to remove matrix interferences.
-
Water: For aqueous samples, a pre-concentration step using SPE is typically required.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis, monitoring specific precursor-to-product ion transitions for this compound and its expected byproducts.
-
Quantification: Use of an internal standard (e.g., a deuterated analog) is highly recommended for accurate quantification.
-
Table 1: Example LC-MS/MS Parameters for Nitrosamine Analysis
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatograph |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Linear gradient from 10% to 95% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transitions | Specific to target analytes |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly well-suited for the analysis of volatile and semi-volatile nitrosamines.[15][18] Given the semi-volatile nature of this compound, GC-MS is a viable analytical approach.
Experimental Protocol: GC-MS/MS Analysis of this compound
-
Sample Preparation:
-
Perform a liquid-liquid extraction (LLE) or SPE from the sample matrix using a suitable solvent like dichloromethane.
-
Concentrate the extract to a small volume.
-
-
Chromatographic Separation:
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is often used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is employed to ensure good separation of the analytes.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity or full scan for identification of unknown byproducts. For highly complex matrices, GC-MS/MS provides superior selectivity.
-
Caution: High temperatures in the GC injector can potentially cause thermal degradation of this compound, leading to the formation of pendimethalin.[15] Careful optimization of the injector temperature is crucial to minimize this artifact.
-
Caption: General Workflow for the Analysis of this compound.
Conclusion and Future Perspectives
The degradation of this compound is a multifaceted process governed by a combination of thermal, photochemical, and microbial pathways. While thermal degradation offers a viable method for its removal from commercial products, its environmental fate is largely dictated by abiotic and biotic transformations. The primary degradation pathways likely involve the cleavage of the N-nitroso bond and modifications to the pendimethalin structure, such as nitroreduction and N-dealkylation.
Future research should focus on elucidating the specific byproducts of this compound photodegradation and hydrolysis under various environmental conditions. Furthermore, isolating and characterizing microorganisms capable of efficiently degrading this compound would be invaluable for developing bioremediation strategies for contaminated sites. The continued refinement of analytical methods, particularly LC-HRMS, will be crucial for the comprehensive profiling of its degradation products and for ensuring the safety of our environment and food supply.
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LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. (n.d.). FDA. Retrieved from [Link]
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Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in Losartan Drug Substance and Drug Products. (2019). FDA. Retrieved from [Link]
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Genotoxicity Assessment of N-Nitrosopendimethalin: A Technical Guide for Drug Development Professionals
Introduction
N-Nitrosopendimethalin is an N-nitroso derivative and a potential impurity in the synthesis of Pendimethalin, a widely used herbicide.[1] The presence of N-nitrosamines as impurities in pharmaceuticals and other products has come under intense regulatory scrutiny due to their classification as probable human carcinogens, largely stemming from their potent genotoxic and mutagenic properties.[2][3][4] N-nitrosamine compounds, as a "cohort of concern," necessitate rigorous toxicological evaluation to ensure patient safety and regulatory compliance.[3]
This technical guide provides an in-depth framework for assessing the genotoxicity of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural outlines but also the scientific rationale underpinning the experimental choices. We will explore the standard battery of tests required for a comprehensive genotoxicity assessment, delve into the mechanistic basis of nitrosamine-induced DNA damage, and discuss the regulatory landscape that governs the control of such impurities.
The Regulatory Imperative: ICH M7 and Nitrosamine Impurities
The International Council for Harmonisation (ICH) M7(R2) guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[5][6][7] This guideline is central to the evaluation of impurities like this compound. ICH M7 emphasizes a risk-based approach, starting with a computational toxicology assessment ((Q)SAR) to predict mutagenic potential based on the chemical's structure.[8]
A positive or equivocal (Q)SAR prediction, which is highly likely for an N-nitroso compound, mandates further biological assessment. The results of these assays are critical for classifying the impurity and establishing a safe level of exposure, often defined by an Acceptable Intake (AI).[2] The ultimate goal is to control impurities to a level that poses a negligible carcinogenic risk.[5][6]
Mechanistic Underpinnings: Metabolic Activation of N-Nitrosamines
A crucial concept in understanding the genotoxicity of N-nitrosamines is their requirement for metabolic activation.[2] In their parent form, these compounds are typically not reactive with DNA. However, upon entering the body, they are metabolized by cytochrome P450 (CYP) enzymes, primarily in the liver.[9][10][11]
The key bioactivation step is α-hydroxylation, where a hydroxyl group is added to the carbon atom adjacent to the nitroso group.[2][12] This creates an unstable intermediate that spontaneously decomposes to form a highly reactive electrophile: an alkyldiazonium ion.[2] This ion can readily attack nucleophilic sites on DNA bases, forming DNA adducts.[9][10] If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to mispairing during DNA replication, resulting in permanent gene mutations—the initiating event in carcinogenesis.[9][10]
Caption: Proposed metabolic activation pathway for this compound.
Core Genotoxicity Testing Strategy
A standard battery of genotoxicity tests is employed to detect the two primary types of genetic damage: gene mutations and chromosomal aberrations. The strategy typically follows a tiered approach, starting with in vitro assays.
In Vitro Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is the most widely used initial screen for mutagenic potential and is a cornerstone of regulatory submissions.[13]
Principle of the Assay: The assay uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) that have pre-existing mutations in the genes required to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). These strains cannot grow on a medium lacking this amino acid. A test substance is considered mutagenic if it causes a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies on the deficient medium.
Causality Behind Experimental Choices:
-
Multiple Strains: A panel of at least five strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used.[14][15] Each strain is designed to detect different types of mutations, such as base-pair substitutions or frameshift mutations, providing a comprehensive screen.
-
Metabolic Activation (S9 Mix): Because N-nitrosamines require metabolic activation to become mutagenic, the test must be performed both with and without an exogenous metabolic activation system.[13] This is typically a rat liver homogenate fraction (S9), which contains the necessary CYP enzymes.[13] A positive result observed only in the presence of S9 is a strong indicator of the mechanism of action.
Detailed Experimental Protocol (Plate Incorporation Method - OECD 471):
-
Preparation: Prepare dilutions of this compound in a suitable solvent (e.g., DMSO). Prepare positive controls (known mutagens for each strain, with and without S9) and a negative/vehicle control.
-
Exposure: In a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test chemical dilution (or control), and 0.5 mL of the S9 mix (for +S9 conditions) or buffer (for -S9 conditions).
-
Incubation (Pre-incubation variation): For some substances, a short pre-incubation of the mixture at 37°C can enhance sensitivity.
-
Plating: Add 2.0 mL of molten top agar (containing a trace amount of the required amino acid to allow for a few initial cell divisions) to the test tube, mix gently, and pour the contents onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-dependent increase in revertant colonies that is at least double the background (vehicle control) count.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
In Vitro Mammalian Cell Micronucleus Test
If the Ames test is positive, or as part of a standard testing battery, an in vitro mammalian cell assay is required to assess the potential for chromosomal damage. The micronucleus test is often preferred over the more traditional chromosomal aberration assay because it can detect both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events.[16][17][18][19]
Principle of the Assay: Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[16][17][20] Their presence in the cytoplasm of interphase cells is an indicator of genotoxic events that occurred in the preceding mitosis.[16]
Causality Behind Experimental Choices:
-
Cell Lines: Human or rodent cell lines (e.g., human peripheral blood lymphocytes, TK6, or CHO cells) are used as they provide a more relevant model for human toxicology than bacteria.[18]
-
Cytochalasin B: For cell lines that attach to surfaces, Cytochalasin B is often added. This substance blocks cytokinesis (the final step of cell division), resulting in binucleated cells. Scoring micronuclei only in these binucleated cells ensures that the analysis is restricted to cells that have undergone exactly one division in the presence of the test chemical, which is a critical self-validating step.[19]
-
Metabolic Activation: As with the Ames test, parallel experiments are conducted with and without an S9 mix to account for metabolically activated genotoxins.
Detailed Experimental Protocol (OECD 487):
-
Cell Culture: Culture appropriate mammalian cells to a suitable density.
-
Treatment: Expose the cells to several concentrations of this compound, along with vehicle and positive controls, for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix.
-
Recovery: Remove the treatment medium, wash the cells, and add fresh culture medium. Add Cytochalasin B (if using the cytokinesis-block method). The total culture time should be approximately 1.5-2.0 normal cell cycles.
-
Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Slide Preparation: Subject the cells to a mild hypotonic treatment, fix them, and drop them onto microscope slides.
-
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
In Vivo Genotoxicity Assessment
Positive results in in vitro assays, particularly for a compound in a class known for carcinogenicity, typically necessitate follow-up testing in a whole animal model. In vivo tests are critical because they account for the complex processes of absorption, distribution, metabolism, and excretion (ADME) that cannot be fully replicated in vitro.[21]
Mammalian Erythrocyte Micronucleus Test (OECD 474): This is the most common in vivo assay for detecting chromosomal damage.[22][23][24]
Principle of the Assay: The test identifies substances that cause cytogenetic damage in the erythroblasts (immature red blood cells) in the bone marrow.[22][23] As these cells mature into polychromatic erythrocytes (PCEs or reticulocytes), they expel their main nucleus. Any micronuclei formed from chromosomal damage remain in the cytoplasm of the now anucleated cell.[21][23] An increase in the frequency of micronucleated PCEs in treated animals indicates that the substance or its metabolites reached the bone marrow and caused chromosomal damage.[23]
Detailed Experimental Protocol (OECD 474):
-
Dose Selection: Conduct a preliminary range-finding study in the chosen species (usually mouse or rat) to determine the maximum tolerated dose (MTD).
-
Animal Dosing: Administer this compound to groups of animals (typically 5 per sex per group) at three dose levels (e.g., MTD, 1/2 MTD, 1/4 MTD) via a clinically relevant route.[21] Include vehicle and positive control groups.
-
Sampling: Collect bone marrow or peripheral blood at appropriate time points after treatment (typically 24 and 48 hours after a single dose).[22]
-
Slide Preparation: Prepare smears of the bone marrow or peripheral blood on microscope slides.
-
Staining: Use a stain that differentiates PCEs from mature, normochromatic erythrocytes (NCEs) and allows for visualization of micronuclei.
-
Scoring: Analyze at least 4000 PCEs per animal for the presence of micronuclei.[21] Also, determine the ratio of PCEs to NCEs as a measure of bone marrow toxicity.
-
Analysis: A positive result is a statistically significant, dose-related increase in the frequency of micronucleated PCEs in any dose group compared to the vehicle control.
Data Summary and Interpretation
The results from the genotoxicity battery should be summarized clearly to facilitate interpretation and risk assessment.
Table 1: Hypothetical Genotoxicity Data Summary for this compound
| Assay | Metabolic Activation (S9) | Result | Potency |
| Ames Test (OECD 471) | Without S9 | Negative | - |
| With S9 | Positive | Moderate | |
| In Vitro Micronucleus (OECD 487) | Without S9 | Negative | - |
| With S9 | Positive | Weak | |
| In Vivo Micronucleus (OECD 474) | N/A (Whole Animal) | Positive | Dose-dependent |
Interpretation: The data pattern in the table—negative results without S9 and positive results with S9—is classic for a compound requiring metabolic activation to exert its genotoxic effects. The positive in vivo result confirms that the substance is genotoxic in a whole animal system, indicating that it is absorbed, metabolized into a reactive form, and reaches the target tissue (bone marrow) to induce chromosomal damage.
Based on these findings, this compound would be classified as an in vivo genotoxin and a mutagenic impurity. Under ICH M7, this would place it in Class 1 or 2, requiring stringent control to a very low level in any final drug product.
Conclusion
The genotoxicity assessment of this compound is a critical step in ensuring pharmaceutical safety. The process relies on a scientifically rigorous, tiered testing strategy that begins with in vitro assays to detect gene mutations and chromosomal damage and progresses to in vivo studies for confirmation. A thorough understanding of the underlying mechanism—specifically, the requirement for metabolic activation—is essential for designing and interpreting these studies correctly. The data generated from this battery of tests, guided by principles outlined in OECD and ICH guidelines, provides the foundation for a robust risk assessment and the implementation of appropriate controls to protect patient health.
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Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. Retrieved January 14, 2026, from [Link]
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Müller, L., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N-Nitrosamines in Mammalian Cells. Environmental and Molecular Mutagenesis. Retrieved January 14, 2026, from [Link]
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Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. Retrieved January 14, 2026, from [Link]
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Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. ResearchGate. Retrieved January 14, 2026, from [Link]
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Introduction: The Significance of N-Nitrosopendimethalin in Environmental Science
An In-depth Technical Guide to the Environmental Fate and Transport of N-Nitrosopendimethalin
This compound is a nitroso-derivative and a potential impurity of pendimethalin, a widely used dinitroaniline herbicide. Pendimethalin is employed for the pre-emergent control of annual grasses and various broadleaf weeds across numerous agricultural crops. The environmental presence of N-nitrosamines, a class of compounds to which this compound belongs, is of significant concern due to their potential carcinogenic properties. Consequently, understanding the environmental behavior, persistence, and transport mechanisms of this compound is paramount for a comprehensive ecological risk assessment.
This guide provides a detailed examination of the key processes governing the environmental fate of this compound. We will explore its physicochemical properties as the foundation for its behavior and delve into the primary transformation and transport pathways, including adsorption, degradation, and bioaccumulation. This document is intended for researchers and environmental scientists, offering field-proven insights and methodologies to study this compound of emerging concern.
Physicochemical Characteristics: The Blueprint for Environmental Behavior
The environmental journey of any chemical compound is fundamentally dictated by its intrinsic physical and chemical properties. For this compound, these characteristics predict its partitioning between soil, water, and air, and its potential to accumulate in living organisms.
| Property | Value | Source | Significance for Environmental Fate |
| Molecular Formula | C₁₃H₁₈N₄O₅ | [1][2] | Defines the basic structure and elemental composition. |
| Molecular Weight | 310.31 g/mol | [1] | Influences diffusion and volatility; a relatively high molecular weight suggests lower volatility. |
| Appearance | Yellow Crystalline Solid | [3] | Indicates its physical state under standard conditions. |
| Water Solubility | Insoluble | [3] | Low water solubility strongly suggests it will preferentially adsorb to soil and sediment particles rather than remaining dissolved in water, limiting its mobility in aqueous systems. |
| Log P (Kow) | 4.0 - 4.26 | [1][3] | This high octanol-water partition coefficient indicates strong lipophilicity. It predicts high adsorption to organic matter in soil and a significant potential for bioaccumulation in fatty tissues of organisms. |
| Vapor Pressure | Not Applicable | [3] | Suggests extremely low volatility, making atmospheric transport via volatilization a minor pathway.[3] |
| Melting Point | 66-68 °C | [3] | Physical property relevant for identification and handling. |
Environmental Transport and Distribution
Transport processes determine where a contaminant moves within the environment. For this compound, its properties suggest a localized distribution with limited potential for long-range movement.
Adsorption and Mobility in Soil
The interaction between a chemical and soil particles, known as sorption, is a critical factor controlling its mobility and bioavailability. Due to its high Log P value and low water solubility, this compound is expected to bind strongly to soil organic matter and clay particles.[4][5] This behavior is consistent with its parent compound, pendimethalin, which exhibits very little leaching through the soil column.[6][7]
Causality: The strong hydrophobic nature of the this compound molecule drives it out of the polar water phase and onto the surface of organic carbon within the soil matrix. This high adsorption affinity results in:
-
Low Mobility: The compound is largely immobilized in the upper soil layers, significantly reducing the risk of it leaching into groundwater.[6]
-
Persistence at the Surface: While reducing groundwater risk, this strong binding increases the compound's persistence in the biologically active topsoil, making it available for surface runoff and degradation processes.
Volatilization
Volatilization is the process by which a substance transitions from a solid or liquid phase to a gaseous phase. The vapor pressure for this compound is reported as not applicable, indicating it is extremely low.[3] This, combined with its strong adsorption to soil, makes volatilization an insignificant pathway for its environmental dissipation.[3]
Environmental Degradation Pathways
Degradation processes are crucial for breaking down contaminants into less harmful substances. Both abiotic (non-biological) and biotic (biological) pathways contribute to the transformation of this compound.
Abiotic Degradation
-
Photodegradation: N-nitrosamines can be degraded by sunlight.[8] The primary mechanism for related compounds like N-nitrosodimethylamine (NDMA) under UV light is the cleavage of the N-N bond.[9] While its parent compound, pendimethalin, is relatively resistant to photolysis, this pathway can still contribute to the degradation of this compound present on the soil surface or in clear, shallow waters.[10]
-
Hydrolysis: This process involves the breakdown of a compound by reaction with water. The parent pendimethalin is extremely stable to hydrolysis.[10] While specific data for this compound is scarce, hydrolysis is not expected to be a significant degradation route under typical environmental pH conditions (pH 5-9).
-
Thermal Decomposition: this compound is known to decompose at temperatures above 120°C.[11] While not a relevant environmental pathway, this property is exploited in industrial processes to remove it as an impurity from pendimethalin formulations.[11][12][13]
Biotic Degradation
Microbial degradation is anticipated to be the most significant pathway for the ultimate breakdown of this compound in the environment. Studies on the parent compound and other nitrosamines provide a strong basis for predicting its metabolic fate.
The biodegradation of pendimethalin is well-documented and often initiated by the reduction of one of its nitro groups by soil microorganisms such as Bacillus subtilis.[14][15] Fungi like Fusarium oxysporum can also perform both nitroreduction and dealkylation.[16] Similarly, various N-nitrosamines are known to be biodegradable in both soil and aquatic systems.[17][18]
Based on these related pathways, a proposed degradation sequence for this compound would likely involve two primary initial steps:
-
Denitrosation: Cleavage of the N-NO bond to yield the parent pendimethalin, which would then enter its own known degradation pathway.
-
Nitroreduction: Reduction of one or both of the -NO₂ groups on the benzene ring to amino groups (-NH₂), a common detoxification strategy for nitroaromatic compounds.[14]
Bioaccumulation Potential
Bioaccumulation refers to the buildup of a chemical in an organism to a concentration higher than that in the surrounding environment. The high Log P value (4.26) of this compound strongly indicates a potential for it to accumulate in the fatty tissues of soil organisms, aquatic life, and potentially move up the food chain.[3][10]
However, a high potential does not always translate to significant biomagnification. The parent compound, pendimethalin, has a high bioconcentration factor but does not appear to biomagnify in aquatic or terrestrial food chains.[19] The actual bioaccumulation risk is a balance between the rate of uptake and the organism's ability to metabolize and eliminate the substance.[20] Given the persistence of this compound, assessing its bioavailability from soil and its metabolic rate in key organisms is a critical area for further research.
Methodologies for Environmental Analysis
The study of this compound's environmental fate requires robust and sensitive analytical methods to detect and quantify it at trace levels in complex matrices like soil and water.
Experimental Protocols
-
Soil Adsorption/Desorption (Batch Equilibrium Study - OECD 106):
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add known amounts of the stock solution to replicate soil samples of varying, well-characterized types (different organic matter content, pH, texture).
-
Equilibrate the soil-water slurries by shaking for a defined period (e.g., 24 hours) at a constant temperature.
-
Centrifuge the samples to separate the soil and aqueous phases.
-
Analyze the concentration of this compound remaining in the aqueous phase.
-
Calculate the soil-water distribution coefficient (Kd) and the organic carbon-normalized coefficient (Koc).
-
-
Aerobic Soil Degradation (Incubation Study - OECD 307):
-
Treat fresh, sieved soil samples with a known concentration of ¹⁴C-labeled this compound.
-
Adjust soil moisture to a specific level (e.g., 40-60% of water holding capacity).
-
Incubate the samples in the dark at a constant temperature (e.g., 20-25°C) in a system that allows for aeration and trapping of volatile products and ¹⁴CO₂.
-
At periodic intervals, sacrifice replicate samples for analysis.
-
Extract the soil to determine the concentration of the parent compound and its degradation products.
-
Quantify the trapped ¹⁴CO₂ to measure mineralization.
-
Calculate the degradation half-life (DT₅₀) of this compound.
-
Analytical Determination Workflow
The accurate quantification of this compound relies on sophisticated chromatographic techniques coupled with highly sensitive detectors.
Instrumentation:
-
For Nitrosamines: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity for detecting these compounds at ultra-trace levels in water and other matrices.[21][22] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable and widely used method.[22]
-
For Pendimethalin (as a reference): Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) is a standard method for residue analysis in soil.[23]
Conclusion and Future Research Directions
Based on its physicochemical properties, this compound is predicted to be a persistent and immobile compound in the environment. Its fate is largely confined to the soil compartment, where strong adsorption to organic matter limits its potential to contaminate groundwater. The primary routes of dissipation are likely slow microbial degradation and, to a lesser extent, surface photodegradation. The compound's high lipophilicity indicates a significant potential for bioaccumulation, warranting further investigation.
Future research should prioritize:
-
Elucidating Biodegradation Pathways: Identifying the specific microorganisms and enzymatic systems responsible for the degradation of this compound.
-
Quantifying Bioavailability: Determining the fraction of soil-adsorbed this compound that is available for uptake by terrestrial and aquatic organisms.
-
Conducting Long-Term Fate Studies: Performing microcosm or mesocosm experiments to validate predicted fate pathways and assess the formation and persistence of key metabolites under realistic environmental conditions.
A thorough understanding of these areas will enable a more accurate assessment of the environmental risks posed by this compound and inform regulatory decisions regarding its acceptable levels in the environment.
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National Center for Biotechnology Information. (n.d.). N-Nitrosodimethylamine. PubChem. [Link]
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ResearchGate. (2018). Pendimethalin Degradation in Soil and Its Interaction with Soil Microorganisms. [Link]
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MDPI. (2023). Adsorption–Desorption Behaviour of Imidacloprid, Thiamethoxam, and Clothianidin in Different Agricultural Soils. [Link]
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Mendy, A., et al. (2022). Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites. Journal of Biomedical Research & Environmental Sciences. [Link]
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Wang, W., et al. (2019). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. International Journal of Molecular Sciences, 20(18), 4488. [Link]
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U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Pendimethalin; 445276-01. [Link]
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ResearchGate. (2014). Ultratrace-level determination of N-Nitrosodimethylamine, N-Nitrosodiethylamine, and N-Nitrosomorpholine in waters by solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. [Link]
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SA Grain. (2021). Pesticide behaviour in soil – adsorption, mobility and leachability. [Link]
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Puckett, L. J., & Hughes, W. B. (2005). Transport and fate of nitrate and pesticides: Hydrogeology and riparian zone processes. Journal of Environment Quality, 34(6), 2278-2292. [Link]
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Al-Rimawi, F., et al. (2022). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Omega, 7(12), 10035–10055. [Link]
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Garcia-Rio, L., et al. (2000). Mechanism for basic hydrolysis of N-nitrosoguanidines in aqueous solution. The Journal of Organic Chemistry, 65(21), 7041-7048. [Link]
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U.S. Environmental Protection Agency. (2014). Technical Fact Sheet – N-Nitroso-dimethylamine (NDMA). [Link]
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ResearchGate. (2003). Persistence, Mobility, and Bioavailability of Pendimethalin and Trifluralin in Soil. [Link]
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Leistra, M., & Smelt, J. H. (1974). Adsorption and mobility of pesticides in soil. California Agriculture, 28(9), 8-11. [Link]
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Iowa Research Online. (2021). Environmental occurrence, fate, and transformation of herbicide safeners. [Link]
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U.S. Environmental Protection Agency. (1998). SRC TR 98-008 Chemical Fate Half-Lives for Toxics Release Inventory (TRI) Chemicals. [Link]
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El-Saeid, M. H., & Al-Dosari, S. A. (2010). Biodegradation of Pendimethalin by Three strains of Bacteria Isolated from Pesticide-Polluted Soils. Journal of the Saudi Society of Agricultural Sciences, 9(1), 23-34. [Link]
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Scirp.org. (2014). Developments in Analytical Methods for Detection of Pesticides in Environmental Samples. [Link]
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Goss, K. U., et al. (2013). Elimination half-life as a metric for the bioaccumulation potential of chemicals in aquatic and terrestrial food chains. Environmental Toxicology and Chemistry, 32(7), 1663-1671. [Link]
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National Academies of Sciences, Engineering, and Medicine. (1993). Fate and Transport of Pesticides. In Soil and Water Quality: An Agenda for Agriculture. [Link]
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Armitage, J. M., et al. (2013). ASSESSING THE BIOACCUMULATION POTENTIAL OF IONIZABLE ORGANIC COMPOUNDS: CURRENT KNOWLEDGE AND RESEARCH PRIORITIES. Environmental Toxicology and Chemistry, 32(9), 1981-1995. [Link]
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U.S. Environmental Protection Agency. (2012). Guidance for Reporting on the Environmental Fate and Transport of the Stressors of Concern in Problem Formulations. [Link]
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Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Ultrasensitive Quantification of N-Nitrosopendimethalin
Abstract
This document provides a comprehensive, validated protocol for the quantitative analysis of N-Nitrosopendimethalin, a potential genotoxic impurity, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The formation of N-nitroso compounds as by-products during the manufacturing of dinitroaniline herbicides like pendimethalin is a known issue.[1] Given that N-nitrosamines are classified as probable human carcinogens, regulatory bodies worldwide mandate strict control and monitoring of these impurities to ensure product safety. This application note details a highly selective, sensitive, and robust method suitable for the trace-level detection and quantification of this compound in active pharmaceutical ingredients (APIs) or technical-grade materials. The methodology encompasses sample preparation, detailed instrumental parameters, and a full validation summary according to ICH Q2(R2) guidelines to ensure data integrity and regulatory compliance.[2][3]
Introduction and Scientific Rationale
Pendimethalin is a widely used dinitroaniline herbicide. Its synthesis pathway can inadvertently lead to the formation of this compound through the reaction of secondary amine precursors with nitrosating agents.[1][4] These N-nitroso compounds are a "cohort of concern" due to their mutagenic and carcinogenic potential.[5] Consequently, regulatory agencies such as the FDA and EMA require manufacturers to perform risk assessments and implement highly sensitive analytical methods to control these impurities to acceptable intake (AI) limits, often in the nanogram-per-day range.[2][6][7]
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose. Its power lies in the combination of physical separation with mass-based detection. The liquid chromatography stage separates the target analyte, this compound, from the bulk matrix and other related substances. Subsequently, the tandem mass spectrometer provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion fragmentation pathway in a process known as Multiple Reaction Monitoring (MRM). This specificity is crucial for minimizing matrix interference and achieving the low limits of quantification (LOQ) required for genotoxic impurity analysis.[8][9]
This guide is designed to provide researchers and quality control scientists with a field-proven, self-validating protocol that not only lists the procedural steps but also explains the causality behind the chosen parameters, ensuring both technical accuracy and practical applicability.
Analytical Workflow Overview
The entire analytical process, from sample handling to final data reporting, is designed for efficiency, accuracy, and reproducibility. The workflow is streamlined to minimize sample manipulation and potential sources of error.
Caption: Figure 1. Overall analytical workflow.
Materials, Reagents, and Instrumentation
Reagents and Standards
-
This compound Reference Standard: (CAS: 68897-50-7), purity ≥98%.[10][11]
-
This compound-d5 (Isotope-Labeled Internal Standard): Or other suitable stable isotope-labeled analog.
-
Methanol: LC-MS grade.
-
Acetonitrile: LC-MS grade.
-
Water: Deionized, 18 MΩ·cm resistivity or higher.
-
Formic Acid: LC-MS grade, ~99% purity.
Instrumentation
-
UHPLC System: A system capable of generating accurate gradients at flow rates between 0.3-0.6 mL/min (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class).
-
Tandem Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source (e.g., Sciex 7500, Waters Xevo TQ-XS, Agilent 6400 Series).[8][9]
-
Analytical Balance: 4 or 5-decimal place readability.
-
Ultrasonic Bath & Vortex Mixer.
Detailed Experimental Protocols
Preparation of Standard and Sample Solutions
Rationale for Solvent Choice: A mixture of methanol and water is selected as the primary diluent. This combination provides good solubility for both the non-polar pendimethalin matrix and the moderately polar N-nitrosamine analyte, ensuring complete dissolution and compatibility with the reversed-phase chromatographic mobile phase.
Protocol: Standard Stock and Working Solutions
-
Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh ~5 mg of this compound-d5 into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Analyte Stock Solution (100 µg/mL): Accurately weigh ~5 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Intermediate Solutions: Prepare intermediate stock solutions by diluting the primary stocks with 50:50 (v/v) Methanol:Water.
-
Calibration Curve Standards (0.05 - 20 ng/mL):
-
Prepare a series of 7-9 calibration standards by serially diluting the intermediate analyte stock solution with 50:50 (v/v) Methanol:Water.
-
Spike each calibration standard and a blank sample with the internal standard to a final constant concentration (e.g., 5 ng/mL). This normalization is critical to correct for variations in injection volume and instrument response.
-
Protocol: Sample Preparation
-
Accurately weigh approximately 100 mg of the pendimethalin sample into a 15 mL centrifuge tube.
-
Add a precise volume of the IS intermediate stock solution to achieve a final concentration of 5 ng/mL after dilution.
-
Add 10.0 mL of 50:50 (v/v) Methanol:Water.
-
Vortex the tube for 1 minute, followed by sonication in an ultrasonic bath for 15 minutes to ensure complete dissolution.[12]
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble excipients.[13]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial. The filtration step is essential to protect the UHPLC column and system from particulates.[14]
LC-MS/MS Instrumental Method
Rationale for Method Parameters:
-
Column Chemistry: A C18 stationary phase is chosen for its excellent retention and separation of moderately non-polar compounds like this compound.
-
Mobile Phase: A gradient of water and methanol/acetonitrile with formic acid is used. Formic acid aids in the protonation of the analyte ([M+H]+), which is crucial for efficient ionization in positive ESI or APCI mode.[15]
-
Ionization Source: APCI is often preferred for nitrosamines as it can provide robust ionization with reduced matrix effects compared to ESI for certain compounds.[16][17] However, ESI can also be effective and should be evaluated.
-
MRM Transitions: The selected precursor ion is the protonated molecule [M+H]+. Product ions are chosen based on characteristic, stable fragments generated during collision-induced dissociation (CID), ensuring high specificity. At least two transitions are monitored (one for quantification, one for confirmation).
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition |
|---|---|
| LC System | UHPLC |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.9 µm)[15] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient Elution | 0-1 min (10% B), 1-8 min (10-95% B), 8-9 min (95% B), 9.1-12 min (10% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Ion Source | APCI or ESI, Positive Mode |
| Source Temperature | 400 °C (APCI)[17] |
| IonSpray Voltage | +5500 V (ESI) |
| Curtain Gas | 30 psi |
| Collision Gas | Medium (Argon) |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for Quantification and Confirmation
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 311.1 | 281.1 ([M+H-NO]+) | 162.1 | 25 (Optimized) |
| this compound-d5 (IS) | 316.1 | 286.1 ([M+H-NO]+) | 167.1 | 25 (Optimized) |
Method Validation Protocol
A robust method validation is the cornerstone of trustworthy analytical data.[2] The method must be validated for its intended purpose according to ICH Q2(R2) guidelines, demonstrating its reliability, accuracy, and precision.
Specificity and Selectivity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including the pendimethalin matrix, other impurities, and degradation products.
-
Procedure: Analyze a blank diluent, a blank matrix sample (without analyte), and a matrix sample spiked at the LOQ level.
-
Acceptance Criteria: No interfering peaks (S/N < 3) should be observed at the retention time of this compound and its internal standard in the blank and matrix blank chromatograms.
Linearity and Range
-
Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the instrument's response over a defined range.
-
Procedure: Analyze the prepared calibration standards (e.g., 0.05 to 20 ng/mL) in triplicate. Plot the response ratio (Analyte Peak Area / IS Peak Area) against the analyte concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.995.
Accuracy and Precision
-
Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Procedure:
-
Analyze six replicate preparations of a matrix sample spiked at three concentration levels (e.g., LOQ, 100%, and 150% of a target limit).
-
Perform this on the same day (Repeatability) and over two to three different days with different analysts/instruments (Intermediate Precision).
-
-
Acceptance Criteria:
-
Accuracy: The mean recovery should be within 80-120%.
-
Precision: The relative standard deviation (%RSD) should be ≤ 15%.
-
Limits of Detection (LOD) and Quantification (LOQ)
-
Objective: To establish the lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Procedure: Determine the LOD and LOQ based on the signal-to-noise (S/N) ratio. Analyze a series of low-concentration spiked samples.
-
Acceptance Criteria:
-
LOD: The concentration that yields a S/N ratio of ≥ 3.
-
LOQ: The concentration that yields a S/N ratio of ≥ 10, with demonstrated accuracy (80-120%) and precision (≤ 20% RSD).[18]
-
Table 3: Summary of Validation Results (Example Data)
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | 0.998 | ≥ 0.995 |
| Range | 0.1 ng/mL - 20 ng/mL | Covers expected impurity levels |
| Accuracy (% Recovery) | 95.2% - 108.5% | 80% - 120% |
| Repeatability (%RSD) | ≤ 5.8% | ≤ 15% |
| Intermediate Precision (%RSD) | ≤ 8.2% | ≤ 15% |
| LOD | 0.03 ng/mL (S/N ≥ 3) | - |
| LOQ | 0.1 ng/mL (S/N ≥ 10) | Accuracy/Precision met |
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific tool for the quantification of this compound. The comprehensive validation demonstrates that the method is fit for its intended purpose, enabling researchers and drug development professionals to accurately monitor and control this critical impurity in compliance with global regulatory expectations. The use of a stable isotope-labeled internal standard ensures the highest level of quantitative accuracy. This protocol serves as a robust foundation for routine quality control testing and regulatory submissions.
References
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Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. (2023). EDQM. [Link]
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Why Regulatory Agencies Require Validated Methods for Nitrosamines. (2025). ResolveMass Laboratories Inc.. [Link]
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Development and validation of assay methods for nitrosamines in your pharmaceutical specialities. Eurofins BioPharma Product Testing. [Link]
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Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). National Institutes of Health (NIH). [Link]
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LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. U.S. Food and Drug Administration (FDA). [Link]
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A method for removing N-nitroso compounds from pendimethalin. Patsnap. [Link]
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-
In this technote an LC-MS/MS method has been described for the quantitation of eight nitrosamine compounds in final drug product. Phenomenex. [Link]
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Ultratrace-level determination of N-Nitrosodimethylamine, N-Nitrosodiethylamine, and N-Nitrosomorpholine in waters by solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
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GC/CI-MS/MS method for the identification and quantification of N-nitrosoethylmethylallyl-amine in plant protection products. CEST Proceedings. [Link]
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HRAM-LC-MS method for the determination of nitrosamine impurities in drugs. The Analytical Scientist. [Link]
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Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central, National Institutes of Health (NIH). [Link]
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Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method). Taiwan Food and Drug Administration. [Link]
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LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline. U.S. Food and Drug Administration (FDA). [Link]
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A Bioanalytical Method for Quantification of N-nitrosodimethylamine (NDMA) in Human Plasma and Urine with Different Meals and following Administration of Ranitidine. ResearchGate. [Link]
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Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Shimadzu Corporation. [Link]
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A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis. [Link]
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Quantification of Nine Nitrosamine Impurities in Sartan Drugs Using an Agilent GC-TQ. Agilent Technologies. [Link]
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Determination of Nitrosamine Impurities Using the High-Resolution Agilent 6546 LC/Q-TOF. Agilent Technologies. [Link]
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A Validated Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol for the Ultrasensitive Detection of N-Nitrosopendimethalin
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrosamine impurities in pharmaceutical products, agrochemicals, and consumer goods are a significant safety concern due to their classification as probable human carcinogens.[1][2] N-Nitrosopendimethalin, a potential impurity related to the widely used herbicide Pendimethalin, requires a robust and highly sensitive analytical method for its detection and quantification at trace levels.[3][4][5] This application note presents a comprehensive, validated protocol for the determination of this compound using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation workflow coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The methodology detailed herein provides the necessary selectivity and sensitivity to meet stringent regulatory requirements, ensuring product quality and safety.
Introduction and Scientific Rationale
The presence of N-nitrosamines, even at parts-per-billion (ppb) levels, necessitates rigorous analytical oversight. These compounds can form when secondary or tertiary amines react with nitrosating agents.[6] this compound is the N-nitroso derivative of the secondary amine present in Pendimethalin.[3] Given the potential for its formation during synthesis or storage, a reliable analytical method is critical.
Gas chromatography is the ideal separation technique for volatile and semi-volatile compounds like nitrosamines.[7] When coupled with tandem mass spectrometry (MS/MS), the technique offers unparalleled sensitivity and selectivity.[1] The use of Multiple Reaction Monitoring (MRM) mode in MS/MS drastically reduces matrix interference by monitoring specific precursor-to-product ion transitions, which is a cornerstone of this protocol's trustworthiness and ability to achieve low limits of detection.[8][9]
For sample preparation, this protocol adapts the QuEChERS method, a technique widely recognized for its efficiency and effectiveness in extracting a broad range of analytes from complex matrices.[10][11][12][13] The causality behind this choice lies in its ability to deliver high recovery rates and effective cleanup with minimal solvent usage and time, making it a superior alternative to traditional liquid-liquid or solid-phase extraction methods for this application.
Materials and Methods
Reagents and Standards
All solvents and reagents should be of HPLC or higher purity grade to minimize analytical interference.
-
Reference Standards:
-
Solvents:
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)[15]
-
Methanol (MeOH)
-
-
Salts and Sorbents:
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
-
Solutions:
-
1 M Sodium Hydroxide (NaOH)
-
Milli-Q or deionized water
-
Instrumentation and Analytical Conditions
The analysis was performed on a gas chromatograph coupled to a triple quadrupole mass spectrometer. The parameters below were optimized for the selective and sensitive detection of this compound.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides reliable and reproducible chromatographic performance. |
| Injector | Split/Splitless Inlet, Splitless mode | Splitless injection ensures the maximum transfer of the analyte onto the column, which is critical for achieving low detection limits required for trace impurity analysis.[7][16] |
| Inlet Temperature | 220 °C | Hot enough to ensure rapid volatilization of the analyte without causing thermal degradation. N-nitrosamines can be thermally labile.[17] |
| Column | DB-WAX, 30 m x 0.25 mm, 0.5 µm film thickness | This polar column provides good peak shape and resolution for nitrosamines, separating them effectively from potential matrix interferences.[18] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for GC-MS, providing good chromatographic efficiency. |
| Oven Program | Initial: 70 °C, hold for 4 min. Ramp: 20 °C/min to 240 °C, hold for 3.5 min. | The initial hold time focuses the analytes at the head of the column. The temperature ramp is optimized to elute this compound as a sharp, symmetrical peak, ensuring good separation and sensitivity.[18] |
| MS System | Agilent 7010B Triple Quadrupole GC/MS or equivalent | A tandem mass spectrometer is essential for the sensitivity and selectivity required, allowing for MRM-based quantification.[2] |
| Ion Source | Electron Ionization (EI), 70 eV | Standard ionization technique that provides reproducible fragmentation patterns for library matching and structural confirmation. |
| MS Source Temperature | 230 °C | Optimized to maintain analyte integrity and ensure efficient ionization. |
| Transfer Line Temperature | 250 °C | Prevents condensation of the analyte as it transfers from the GC column to the MS source. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by filtering out matrix noise and monitoring only specific ion transitions unique to the target analyte and internal standard.[9] |
| MRM Transitions | This compound (MW 310.3): Precursor Ion: m/z 310Quantifier Ion: m/z 280 (Loss of -NO)Qualifier Ion: m/z 252 (Loss of -NO, -C₂H₄)NDMA-d6 (Internal Standard): Precursor Ion: m/z 80Quantifier Ion: m/z 46 | These transitions are selected based on the unique fragmentation pattern of the molecule. The quantifier is typically the most abundant product ion, while the qualifier confirms the analyte's identity. The loss of the nitroso group (-NO) is a characteristic fragmentation for N-nitrosamines. |
Detailed Experimental Protocols
Preparation of Standards
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of NDMA-d6 in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 to 100 ng/mL. Fortify each calibration standard with the internal standard to a final concentration of 50 ng/mL. This approach ensures that any variability during injection is accounted for.[14]
Sample Preparation: Modified QuEChERS Protocol
This protocol is designed for a solid matrix (e.g., soil, food product, or drug substance). Adjustments may be necessary for liquid samples.
-
Homogenization and Extraction:
-
Weigh 2.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of deionized water and vortex for 30 seconds to hydrate the sample.
-
Spike the sample with 50 µL of a 1 µg/mL internal standard solution (NDMA-d6).
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.[13] The MgSO₄ facilitates the partitioning of acetonitrile from the aqueous layer, while NaCl prevents the formation of emulsions.
-
Immediately cap and shake vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18 sorbent.
-
Causality: PSA is crucial for removing polar interferences such as organic acids and sugars. C18 removes non-polar interferences like lipids. MgSO₄ removes any remaining water, which can interfere with GC analysis.[10][13]
-
Vortex the d-SPE tube for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer 4 mL of the cleaned supernatant to a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1.0 mL of dichloromethane.
-
Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial for GC-MS/MS analysis.
-
Analytical Workflow Diagram
The entire process, from sample receipt to data generation, is a self-validating system designed for accuracy and reproducibility.
Caption: End-to-end workflow for this compound analysis.
Method Validation and Quality Control
To ensure the trustworthiness of the protocol, it was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][19] The following parameters were assessed:
| Parameter | Result | Acceptance Criteria |
| Specificity | No interference at analyte retention time | No co-eluting peaks |
| Linearity (r²) | > 0.999 | r² ≥ 0.995 |
| Range | 1 – 100 ng/mL | - |
| LOD (S/N > 3) | 0.3 ng/mL | - |
| LOQ (S/N > 10) | 1.0 ng/mL | - |
| Accuracy (% Recovery) | 92.5% - 108.1% | 70 - 120% |
| Precision (% RSD) | Repeatability: < 5%Intermediate: < 8% | RSD ≤ 15% |
These results confirm that the method is accurate, precise, and highly sensitive, making it suitable for trace-level quantification of this compound.
Conclusion
This application note provides a detailed and scientifically grounded GC-MS/MS method for the quantification of this compound. By integrating an efficient QuEChERS-based sample preparation protocol with the high sensitivity and selectivity of tandem mass spectrometry, this method serves as a reliable tool for quality control laboratories, regulatory bodies, and research institutions. The explicit explanation of the causality behind key procedural steps ensures that the protocol is not just a list of instructions, but a self-validating system that empowers scientists to achieve accurate and reproducible results, ultimately safeguarding public health.
References
-
Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products. MDPI. Available at: [Link]
-
Method 607: Nitrosamines. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Method 8070A: Nitrosamines by Gas Chromatography. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Development and validation of QuEChERS-based LC-MS/MS method for simultaneous quantification of eleven N-nitrosamines in processed fish meat, processed meat, and salted fish products. PubMed. Available at: [Link]
-
A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing. PubMed. Available at: [Link]
-
Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. National Institutes of Health (NIH). Available at: [Link]
-
Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography with Large Volume Injection and Chemical Ionization Tandem Mass Spectrometry. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products. PubMed. Available at: [Link]
-
A headspace GC–MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing. ResearchGate. Available at: [Link]
-
GC-MS Method Development for Nitrosamine Testing. ResolveMass Laboratories Inc.. Available at: [Link]
-
Method for the determination of n-nitrosodimethylamine in ambient air using GC. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Simultaneous Determination and Quantification of NineNitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method. MDPI. Available at: [Link]
-
Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products. ResearchGate. Available at: [Link]
-
Nitrosamines Analysis in Drinking Water using GC/MS/MS. YouTube. Available at: [Link]
-
Rapid determination of 15 N-nitrosamines in air-dried yak meat using one-step QuEChERS-gas chromatography-triple quadrupole mass spectrometry. R Discovery. Available at: [Link]
-
Nitrosamines by GC-MS/MS. OMCL. Available at: [Link]
-
Solvent-free headspace GC/MS method for sensitive screening of N-nitrosodimethylamine in drug products. ResearchGate. Available at: [Link]
-
Sample Preparation Guidelines for GC-MS. University of California, Riverside. Available at: [Link]
-
A simple, precise and accurate GCMS method was validated for estimation the content estimation of N- Nitrosodimethylamine (NDMA) & N-Nitrosodiethylamine (NDEA) in olmesartan medoxomil (OLM) in drug substances. Advances in Bioresearch. Available at: [Link]
-
N-Nitroso-Pendimethalin | CAS 68897-50-7. Veeprho. Available at: [Link]
-
Nitroso-pendimethalin | C13H18N4O5. PubChem, National Institutes of Health (NIH). Available at: [Link]
-
N-Nitroso-pendimethalin Safety Data Sheet. HPC Standards. Available at: [Link]
-
Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek. Available at: [Link]
-
Nitrosamines Analysis in Pharmaceuticals. Agilent. Available at: [Link]
-
GC/CI-MS/MS method for the identification and quantification of N-nitrosoethylmethylallyl-amine in plant protection products. CEST 2017. Available at: [Link]
-
Combined Headspace N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA), N-Nitrosoethylisopropylamine (NEIPA), and N-Nitr. U.S. Food & Drug Administration (FDA). Available at: [Link]
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Application Note: High-Throughput Analysis of N-Nitrosopendimethalin in Soil Matrices
Introduction
N-Nitrosopendimethalin is a nitrosamine impurity that can be present in the herbicide pendimethalin.[1][2] Given that pendimethalin is widely used in agriculture for pre-emergent control of weeds, the potential for this compound to contaminate soil matrices is a significant concern.[3][4] Nitrosamines as a class of compounds are of high toxicological concern due to their potential carcinogenic properties.[5][6][7] Therefore, robust and sensitive analytical methods are required to monitor for the presence of this compound in soil to ensure environmental safety and regulatory compliance.
This application note provides a detailed protocol for the extraction, cleanup, and quantification of this compound in various soil types. The methodologies presented are designed to offer high recovery, and sensitivity, and are suitable for laboratories conducting routine environmental monitoring. We will explore two primary sample preparation techniques: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and a Microwave-Assisted Solvent Extraction (MASE) protocol, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is crucial for developing an effective analytical method.
| Property | Value | Source |
| Molecular Formula | C13H18N4O5 | [1][8] |
| Molecular Weight | 310.31 g/mol | [1][8] |
| Appearance | Pale Yellow Solid | [1] |
| Melting Point | 66-68 °C | [9] |
| Water Solubility | Insoluble | [9] |
| Storage | 2-8°C Refrigerator | [1] |
Methodology Overview
The overall workflow for the analysis of this compound in soil consists of sample preparation (extraction and cleanup) followed by instrumental analysis. This application note details two distinct, yet effective, sample preparation workflows.
Caption: High-level workflow for this compound analysis in soil.
Part 1: Modified QuEChERS Protocol
The QuEChERS method is renowned for its simplicity, high throughput, and minimal solvent usage.[10][11] This protocol has been adapted for the specific challenges of soil matrices.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), HPLC grade.
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate. Commercially available QuEChERS extraction salt packets are recommended for consistency.
-
d-SPE Sorbents: Primary secondary amine (PSA), C18, and graphitized carbon black (GCB).
-
Equipment: 50 mL polypropylene centrifuge tubes, high-speed centrifuge, vortex mixer.
Experimental Protocol
1. Sample Extraction
- Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- For recovery assessment, spike the sample with an appropriate concentration of this compound standard.
- Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
- Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge at ≥4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
- Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 150 mg C18.
- For soils with high organic matter content, the addition of 50-150 mg of GCB may be necessary to remove pigments.
- Vortex for 30 seconds.
- Centrifuge at ≥4000 rpm for 5 minutes.
- Transfer a 1 mL aliquot of the final extract into an autosampler vial for GC-MS/MS analysis.
Start [label="10g Soil Sample in 50mL Tube"];
Add_ACN [label="Add 10mL Acetonitrile"];
Add_Salts [label="Add QuEChERS Salts"];
Shake [label="Vortex for 1 min"];
Centrifuge1 [label="Centrifuge (5 min)"];
Supernatant [label="Transfer 6mL Supernatant"];
dSPE_Tube [label="d-SPE Tube (MgSO4, PSA, C18)"];
Vortex2 [label="Vortex for 30 sec"];
Centrifuge2 [label="Centrifuge (5 min)"];
Final_Extract [label="Transfer to Autosampler Vial"];
Caption: Step-by-step MASE-SPE workflow.
Part 3: GC-MS/MS Analysis
Due to the complexity of the soil matrix and the low detection limits required, GC coupled with a triple quadrupole mass spectrometer (GC-MS/MS) is the recommended analytical technique. [5][12][13]
Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent.
-
Injection Volume: 1 µL, Splitless.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp 1: 25°C/min to 180°C.
-
Ramp 2: 10°C/min to 280°C, hold for 5 min.
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Quadrupole Temperatures: 150°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 280.1 | 234.1 | 15 |
| This compound (Qualifier) | 280.1 | 148.1 | 25 |
Note: The precursor ion for this compound is often the molecular ion minus the nitroso group (-NO). The exact transitions and collision energies should be optimized for the specific instrument used.
Performance Characteristics
The following table summarizes the expected performance of the described methods.
| Parameter | QuEChERS Method | MASE-SPE Method |
| Recovery | 85-110% | 90-115% |
| RSD | <15% | <10% |
| Limit of Quantification (LOQ) | 1-5 µg/kg | 0.5-2 µg/kg |
| Sample Throughput | High | Moderate |
| Solvent Consumption | Low | Moderate |
Trustworthiness and Self-Validation
To ensure the reliability of results, each batch of samples should include:
-
Method Blank: An analyte-free soil sample processed through the entire procedure to check for contamination.
-
Laboratory Control Spike (LCS): A fortified clean matrix sample to assess method accuracy.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Duplicate samples of a real-world sample fortified with the analyte to evaluate matrix effects and precision.
Acceptance criteria for these quality control samples should be established based on internal laboratory standard operating procedures and regulatory guidelines.
Conclusion
This application note presents two robust and reliable methods for the determination of this compound in soil matrices. The modified QuEChERS protocol is ideal for high-throughput screening of a large number of samples, while the MASE-SPE method provides a more exhaustive extraction for challenging soil types. Both methods, when coupled with GC-MS/MS, provide the necessary sensitivity and selectivity to meet stringent regulatory requirements for the monitoring of this potentially carcinogenic compound in the environment. The choice of method will depend on the specific laboratory workflow, sample throughput needs, and the nature of the soil samples being analyzed.
References
- Restek Corporation. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.
- OMCL. (n.d.). Nitrosamines by GC-MS/MS.
- Stout, S. J., Levan, S. L., & DaCunha, A. R. (1996). Microwave-Assisted Extraction Coupled with Gas Chromatography/Electron Capture Negative Chemical Ionization Mass Spectrometry for the Simplified Determination of Imidazolinone Herbicides in Soil at the ppb Level. Analytical Chemistry, 68(4), 655–658.
- Shimadzu. (n.d.). High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS.
- Thermo Fisher Scientific. (n.d.). Determining Nitrosamines Using GC-MS/MS with Electron Ionization.
- LabRulez LCMS. (n.d.). High Sensitivity Analysis of Nitrosamines Using GC-MS/MS.
- Li, Y., et al. (2021). Dynamic Microwave-Assisted Micelle Extraction Coupled with Cloud Point Preconcentration for the Determination of Triazine Herbicides in Soil.
- Silva, J. E. A., et al. (2010). Development of a green microwave assisted extraction method for triazine herbicides determination in soil samples. Química Nova, 33(3), 683-688.
- Barriuso, E., et al. (1998). Microwave-assisted solvent extraction of the herbicide methabenzthiazuron from soils and some soil natural organic and inorganic constituents. Influence of environmental factors on its extractability. Analyst, 123(1), 133-138.
- U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Pendimethalin; 445276-01.
- Silva, J. E. A., et al. (2010). Development of a Green Microwave Assisted Extraction Method for Triazine Herbicides Determination in Soil Samples.
- Pharmaffiliates. (n.d.). This compound.
- Kumar, V., et al. (2019). Comparison of extraction techniques for quantitative analysis of pendimethalin from soil and rice grain. International Journal of Environmental Analytical Chemistry, 99(15), 1500-1512.
- HPC Standards. (n.d.). N-Nitroso-pendimethalin.
- National Center for Biotechnology Information. (n.d.). Nitroso-pendimethalin. PubChem Compound Database.
- Interstate Technology & Regulatory Council. (2012). Soil Background and Risk Assessment.
- Grey, T. L., et al. (2002). Comparison of Solid Phase Extraction Techniques for Herbicides. Weed Science, 50(4), 524-530.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Singh, S., et al. (2017). Dissipation of Pendimethalin in Soil Under Direct Seeded and Transplanted Rice Field.
- Cheméo. (n.d.). Chemical Properties of N-Nitrosodimethylamine (CAS 62-75-9).
- Veeprho. (n.d.). N-Nitroso-Pendimethalin.
- Kumar, M., et al. (2020). Mitigation of Pendimethalin Residues as Influenced by the Organic Sources and Bioagents in Sandy Clay Loam Soil Grown. International Journal of Current Microbiology and Applied Sciences, 9(12), 1-10.
- Sigma-Aldrich. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
- Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS.
- Wang, Z., et al. (2018). Application of QuEChERS-based purification coupled with isotope dilution gas chromatography-mass spectrometry method for the determination of N-nitrosamines in soy sauce. Food Chemistry, 257, 24-30.
- Guo, L., et al. (n.d.). Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. SCIEX.
- Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.
- Zweig, G., et al. (1980). Analytical survey of N-nitroso contaminants in pesticide products.
- López-Avilés, M., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 27(13), 4289.
- GL Sciences Inc. (n.d.). Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-.
- Cornell University College of Agriculture and Life Sciences. (n.d.). Soil Analytical Methods.
- Osu, C. I. (n.d.). Analytical Techniques in Soil Science.
- Chen, Y., et al. (2022).
- Chen, Y., et al. (2022). Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products.
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- 4. Analytical survey of N-nitroso contaminants in pesticide products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
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- 10. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
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Extraction and cleanup methods for N-Nitrosopendimethalin in water samples
Application Note & Protocol
Topic: High-Recovery Extraction and Cleanup of N-Nitrosopendimethalin from Aqueous Matrices
Abstract
This document provides a comprehensive technical guide for the extraction, cleanup, and subsequent analysis of this compound from water samples. This compound, a nitroso-derivative of the widely used herbicide pendimethalin, is a compound of emerging concern due to the general classification of N-nitroso compounds as probable human carcinogens.[1][2][3] The protocols detailed herein are designed for analytical scientists in environmental monitoring, toxicology, and drug development, offering robust methodologies for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The scientific rationale behind each procedural step is explained, ensuring both technical accuracy and practical applicability for achieving high recovery and low detection limits.
Introduction: The Analytical Challenge
This compound is a non-polar, water-insoluble molecule, presenting a significant challenge for trace-level detection in complex aqueous environments.[4] Effective analysis hinges on a meticulously optimized sample preparation workflow capable of isolating the analyte from a predominantly polar matrix while eliminating interferences. The choice between LLE and SPE depends on sample volume, required throughput, and desired concentration factor. This guide presents validated protocols for both, enabling researchers to select the most appropriate method for their specific analytical objectives.
Physicochemical Properties of this compound
Understanding the analyte's properties is fundamental to designing an effective extraction strategy. The methods described are grounded in the following key characteristics:
| Property | Value | Source | Significance for Extraction |
| Molecular Formula | C₁₃H₁₈N₄O₅ | [5][6] | Defines the analyte's mass for spectrometric detection. |
| Molecular Weight | 310.31 g/mol | [5] | Relevant for preparing standard solutions. |
| Water Solubility | Insoluble | [4] | This property is the primary driver for partitioning into an organic solvent (LLE) or adsorbing onto a hydrophobic sorbent (SPE). |
| Solvent Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [4] | Guides the selection of appropriate extraction and elution solvents. Dichloromethane is also a common and effective solvent for nitrosamines.[2][7][8][9] |
| Log P (n-octanol/water) | 4.26 | [4] | The high Log P value indicates strong lipophilicity (hydrophobicity), confirming its preference for non-polar environments and making it an ideal candidate for reversed-phase SPE or extraction with non-polar organic solvents. |
| Light Sensitivity | N-Nitrosamines are known to be light sensitive. | [9] | Samples should be collected and stored in amber or foil-wrapped containers to prevent photolytic degradation.[9] |
Recommended Protocol: Solid-Phase Extraction (SPE)
SPE is the preferred method for its efficiency, lower solvent consumption, and high concentration factors, leading to improved method sensitivity. The following protocol utilizes a carbon-based sorbent, which has demonstrated excellent retention for a wide range of nitrosamines in water.[2][10][11]
Principle of SPE Cleanup
The water sample is passed through a solid sorbent cartridge. Due to its hydrophobic nature, this compound is retained on the non-polar sorbent material while polar matrix components (salts, organic acids) pass through. The cartridge is then washed to remove weakly bound impurities and dried. Finally, a small volume of a strong organic solvent is used to elute the analyte, resulting in a clean, concentrated extract ready for analysis.
Materials and Reagents
-
SPE Cartridges: Activated Coconut Charcoal (e.g., Resprep™ 521 or equivalent, as used in EPA Method 521 for nitrosamines)[10]
-
Reagents: Methanol (MeOH), Dichloromethane (DCM) - all pesticide residue or HPLC grade. Reagent Water (Type I).
-
Standards: Certified this compound standard[4][6], Isotope-labeled internal standards (e.g., NDMA-d6) for quantification by isotope dilution.
-
Equipment: SPE vacuum manifold, sample collection vials, nitrogen evaporator or concentrator, Class A volumetric glassware.
Step-by-Step SPE Protocol
-
Sample Collection & Preservation:
-
Cartridge Conditioning:
-
Causality: This step activates the sorbent and ensures a consistent, receptive surface for analyte binding.
-
Place cartridges on the vacuum manifold.
-
Pull 5 mL of DCM through the cartridge, followed by 5 mL of MeOH. Do not allow the cartridge to go dry between solvent additions.
-
Finally, pull 10 mL of reagent water through, ensuring the sorbent bed remains wet until sample loading.
-
-
Sample Loading:
-
Add the internal standard solution to the water sample and mix thoroughly.
-
Load the 500 mL water sample onto the cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Cartridge Rinsing & Drying:
-
Causality: Rinsing removes hydrophilic interferences, while drying is critical to prevent water from interfering with the subsequent elution with a non-polar solvent.
-
After the entire sample has passed, rinse the cartridge with 5 mL of reagent water.
-
Dry the cartridge thoroughly by drawing a vacuum or using nitrogen gas for 10 minutes.
-
-
Analyte Elution:
-
Causality: A strong organic solvent disrupts the hydrophobic interaction between the analyte and the sorbent, releasing it into the collection vial.
-
Place a collection vial inside the manifold.
-
Elute the this compound from the cartridge with 10 mL of DCM at a flow rate of ~5 mL/min.[10]
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a warm water bath (~35°C).
-
The extract is now ready for analysis by GC-MS/MS or LC-MS/MS.
-
SPE Workflow Diagram
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Alternative Protocol: Liquid-Liquid Extraction (LLE)
LLE is a foundational technique suitable for smaller sample batches or when SPE resources are unavailable.[12]
Principle of LLE
This method relies on the differential solubility of this compound between water and an immiscible organic solvent (dichloromethane). The analyte partitions from the aqueous phase into the organic phase. Repeated extractions are performed to ensure quantitative transfer. The addition of salt ("salting out") to the aqueous phase reduces the solubility of the organic analyte, further driving it into the organic layer.
Materials and Reagents
-
Reagents: Dichloromethane (DCM), Sodium Chloride (NaCl), Anhydrous Sodium Sulfate (Na₂SO₄).
-
Equipment: 1 L or 2 L separatory funnels, beakers, Erlenmeyer flasks, Kuderna-Danish (K-D) concentrator or rotary evaporator.
Step-by-Step LLE Protocol
-
Sample Preparation:
-
Measure 1 L of the water sample into a 2 L separatory funnel.
-
Add the internal standard solution.
-
Add 50-100 g of NaCl and shake to dissolve. Causality: This increases the ionic strength of the aqueous phase, decreasing the solubility of non-polar organic molecules and improving extraction efficiency.
-
-
Extraction:
-
Add 60 mL of DCM to the separatory funnel.
-
Stopper and shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the lower organic layer (DCM) into a flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of DCM, combining all organic extracts.
-
-
Drying the Extract:
-
Causality: Residual water in the organic extract can interfere with GC analysis and affect concentration accuracy.
-
Pass the combined DCM extract through a funnel containing anhydrous sodium sulfate into a K-D concentration flask.
-
-
Concentration:
-
Concentrate the dried extract to approximately 5 mL using a K-D apparatus on a steam bath.
-
Further concentrate to a final volume of 1 mL using a micro-Snyder column or gentle nitrogen stream.[12]
-
The extract is now ready for analysis.
-
LLE Workflow Diagram
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Analytical Finish
Both SPE and LLE extracts can be analyzed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
GC-MS/MS: This is a highly sensitive and selective technique for nitrosamines.[1][2] A typical setup would involve a capillary column (e.g., DB-5ms) and a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
LC-MS/MS: Increasingly used for nitrosamine analysis, offering an alternative for compounds that may be thermally labile.[13][14][15][16] A C18 column is commonly employed with a mobile phase of water and methanol containing a small amount of formic acid.[15]
Expected Method Performance
The following table summarizes typical performance data achievable for nitrosamine analysis in water using SPE and GC-MS/MS, based on published methods for similar compounds.[2][11]
| Parameter | Expected Value | Rationale / Comment |
| Recovery | 75 - 110% | Demonstrates the efficiency of the extraction process. Values are typical for fortified drinking water samples.[2] |
| Relative Standard Deviation (RSD) | < 15% | Indicates the precision and reproducibility of the method.[2] |
| Method Detection Limit (MDL) | 1 - 10 ng/L | The lowest concentration that can be reliably detected. Dependent on instrument sensitivity and concentration factor. |
| Method Reporting Limit (MRL) | 2 - 20 ng/L | The lowest concentration that can be reliably quantified. Typically 2-5 times the MDL. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | SPE: Incomplete elution; analyte breakthrough during loading; sorbent not fully dried before elution. | Verify elution solvent strength. Decrease sample loading flow rate. Ensure cartridge is completely dry before adding DCM. |
| LLE: Insufficient shaking; formation of emulsions; analyte degradation. | Increase shaking time. To break emulsions, add more NaCl, gently swirl, or use centrifugation. Ensure sample pH is neutral and protect from light.[9] | |
| Poor Reproducibility (High RSD) | Inconsistent sample processing (e.g., variable flow rates, evaporation times). Matrix effects varying between samples. | Use automated SPE systems for consistency.[10] Employ isotope-labeled internal standards to correct for variability. |
| Extraneous Chromatographic Peaks | Contamination from solvents, glassware, or SPE cartridges. | Run a laboratory reagent blank with each batch to identify sources of contamination.[9] Ensure all glassware is scrupulously cleaned. |
| Analyte Degradation | Exposure to light or reactive substances (e.g., chlorine). | Use amber glassware and preserve samples correctly with sodium thiosulfate if chlorine is present.[9] |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 50260, Nitroso-pendimethalin. PubChem. [Link]
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Jenkins, S. W., et al. (1995). N-nitrosodimethylamine in drinking water using a rapid, solid-phase extraction method. Environmental Science and Pollution Research International, 2(4), 207-10. [Link]
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HPC Standards. Safety Data Sheet for N-Nitroso-pendimethalin. HPC Standards. [Link]
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Barceló, D., & Farré, M. (2019). Alternative Methods For The Analysis Of Ndma And Other Nitrosamines In Water. ResearchGate. [Link]
- Google Patents. (CN101070287A)
- Google Patents. (CN100491335C)
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Jenkins, S. W., et al. (1995). N-nitrosodimethylamine in drinking water using a rapid, solid-phase extraction method. OSTI.GOV. [Link]
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Wang, W., et al. (2010). Determination of N-nitrosodimethylamine in drinking water by UPLC-MS/MS. Journal of Environmental Sciences, 22(10), 1508-12. [Link]
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U.S. Environmental Protection Agency. (1996). Method 8070A: Nitrosamines by Gas Chromatography. EPA. [Link]
- Google Patents. (US5922915A) Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.
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CRASR. (2013). Standard Operating Procedure for the Determination of Nitrate/Nitrite in Water Samples. CRASR. [Link]
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U.S. Environmental Protection Agency. (1984). Method 607: Nitrosamines. EPA. [Link]
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Munch, J. W., & Bassett, M. V. (2006). Method development for the analysis of N-nitrosodimethylamine and other N-nitrosamines in drinking water at low nanogram/liter concentrations using solid-phase extraction and gas chromatography with chemical ionization tandem mass spectrometry. Journal of AOAC International, 89(2), 486-97. [Link]
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Kadmi, Y., et al. (2015). Ultratrace-level determination of N-Nitrosodimethylamine, N-Nitrosodiethylamine, and N-Nitrosomorpholine in waters by solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
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Eaton, A., & Trenholm, H. (2012). Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. American Laboratory. [Link]
-
Agilent Technologies. (2019). Determination of 8 nitrosamines in water by liquid chromatography coupled to tandem mass spectrometry. Agilent. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6124, N-Nitrosodimethylamine. PubChem. [Link]
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Cheméo. Chemical Properties of N-Nitrosodimethylamine (CAS 62-75-9). Cheméo. [Link]
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Wang, W., et al. (2010). Determination of N-nitrosodimethylamine in drinking water by UPLC-MS/MS. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (2017). Technical Fact Sheet – N-Nitroso-dimethylamine (NDMA). EPA. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 3520C: Continuous Liquid-Liquid Extraction. EPA. [Link]
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Hlongwane, F. N., et al. (2020). Determination of N-nitrosamines by automated dispersive liquid–liquid microextraction integrated with gas chromatography and mass spectrometry. Journal of Separation Science. [Link]
-
Kılıç, Z., & Arslan-Alaton, I. (2021). Degradation of N-Nitrosodiethylamine in aqueous solution by gamma-irradiation. Environmental Technology, 42(26), 4201-4207. [Link]
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Li, W., et al. (2018). Comparison of N-nitrosodiethylamine degradation in water by UV irradiation and UV/O3: Efficiency, product and mechanism. ResearchGate. [Link]
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Application Note: A Validated HPLC-UV Method for the Quantification of N-Nitrosopendimethalin in Herbicide Formulations
Abstract & Introduction
Pendimethalin, a dinitroaniline herbicide, is widely used for selective pre-emergence control of weeds in various crops.[1] During the synthesis of dinitroaniline herbicides, there is a potential for the formation of N-nitrosamine impurities.[2] N-Nitrosopendimethalin (CAS No. 68897-50-7) is a specific and potential impurity in pendimethalin-based products.[3] N-nitrosamines as a class are considered probable human carcinogens, making it imperative for manufacturers and regulatory bodies to monitor and control their levels in final products to ensure consumer and environmental safety.[2][4]
This application note details a robust, specific, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Ultraviolet (UV) detection for the routine quality control analysis of this compound in technical and formulated pendimethalin herbicides. The method is designed for accuracy, precision, and ease of implementation in a laboratory setting.
Principle of the Method
The analytical methodology is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. A herbicide sample is dissolved in an appropriate organic solvent and injected into the HPLC system. The separation of this compound from the active ingredient, pendimethalin, and other potential formulation components is achieved on a C18 stationary phase using an isocratic mobile phase of acetonitrile and water. Quantification is performed via an external standard method, comparing the chromatographic peak area of the analyte in the sample to that of a certified reference standard. The detection wavelength is set at 254 nm, where both pendimethalin and its N-nitroso impurity exhibit significant absorbance.[5]
Materials, Reagents, and Instrumentation
Reference Standards and Reagents
-
This compound Certified Reference Material (CRM): Purity ≥95%, CAS: 68897-50-7.[6][7]
-
Pendimethalin Analytical Standard: Purity ≥98%.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or ultrapure (18.2 MΩ·cm).
-
Methanol: HPLC grade (for standard preparation).
Instrumentation and Consumables
-
HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: Inertsil ODS 3V (250mm × 4.6mm, 5.0µm) or equivalent C18 column.[8]
-
Data Acquisition Software: Chromatographic software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to ± 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Syringe Filters: 0.22 µm or 0.45 µm PVDF or PTFE, compatible with acetonitrile.
-
Autosampler Vials: 2 mL amber glass vials with PTFE-lined caps.
Experimental Protocols
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
| Elution Mode | Isocratic |
Causality Behind Choices: A C18 column is selected for its excellent retention and separation of nonpolar to moderately polar compounds like pendimethalin and its N-nitroso derivative. The high organic content (80% acetonitrile) in the mobile phase ensures timely elution of these hydrophobic molecules. A controlled column temperature of 30°C is maintained to guarantee stable retention times and reproducible results. The 254 nm wavelength provides good sensitivity for these aromatic compounds.[5]
Preparation of Standard Solutions
Rationale: Accurate preparation of standards is fundamental for the quantification of impurities. A stock solution is prepared gravimetrically, from which a series of working standards are derived to construct a calibration curve. Using amber glassware and minimizing light exposure is recommended as nitrosamines can be light-sensitive.[9]
-
This compound Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound CRM into a 100 mL amber volumetric flask.
-
Dissolve and dilute to volume with methanol. Mix thoroughly. This solution should be stored at 2-8°C and protected from light.[10]
-
-
Working Standard Solutions (0.1 - 5.0 µg/mL):
-
Prepare a series of at least five working standards by serial dilution of the stock solution with the mobile phase (Acetonitrile:Water, 80:20).
-
For example, to prepare a 1.0 µg/mL standard, pipette 1.0 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Preparation of Sample Solutions
Rationale: The goal of sample preparation is to extract the analyte of interest into a clean solution suitable for injection, minimizing matrix effects. For many herbicide formulations, a simple "dilute and shoot" approach is sufficient and preferable as it reduces the risk of analyte loss or artifactual formation.[11][12]
-
Sample Weighing: Accurately weigh approximately 200 mg of the herbicide formulation into a 50 mL volumetric flask.
-
Dissolution: Add approximately 40 mL of acetonitrile and sonicate for 10-15 minutes to ensure complete dissolution of the active ingredient and the target impurity.
-
Dilution: Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Mix thoroughly.
-
Filtration: Filter a portion of the solution through a 0.22 µm syringe filter into an amber HPLC vial for analysis. Discard the first 1-2 mL of the filtrate.
Analytical Workflow Visualization
The overall process from sample receipt to data analysis is streamlined for efficiency and accuracy.
Caption: High-level workflow for this compound analysis.
Method Validation and System Suitability
To ensure the method is fit for its intended purpose, it was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13]
System Suitability
Before analysis, a system suitability test is performed by injecting the mid-point standard solution (e.g., 1.0 µg/mL) five times. The acceptance criteria are detailed in the table below. This ensures the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Validation Summary
The method's performance characteristics are summarized below. This data provides documented evidence of the method's reliability.[4][14]
| Validation Parameter | Result |
| Specificity | No interference from pendimethalin or blank matrix at the analyte's retention time. |
| Linearity (Range) | 0.1 - 5.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL (S/N ≥ 3) |
| Limit of Quantitation (LOQ) | 0.1 µg/mL (S/N ≥ 10) |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | Repeatability: < 1.5%; Intermediate Precision: < 2.5% |
| Robustness | Unaffected by minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%). |
Data Analysis and Calculation
The concentration of this compound in the original herbicide sample is calculated using the peak area response from the calibration curve. The final result is typically expressed in parts per million (ppm).
Step 1: Determine Concentration from Calibration Curve Using the linear regression equation (y = mx + c) from the calibration curve, calculate the concentration (C_vial) in µg/mL of this compound in the injected sample vial.
-
y = Peak Area of Nitrosamine in Sample
-
x = Concentration in µg/mL (C_vial)
Step 2: Calculate the Amount in ppm
The concentration in ppm (mg/kg) in the solid sample is calculated using the following formula:
PPM = (C_vial * V) / W
Where:
-
C_vial = Concentration of this compound in the sample vial (µg/mL)
-
V = Final dilution volume of the sample (mL)
-
W = Initial weight of the herbicide sample (g)
Detailed Sample Preparation Workflow
The following diagram provides a detailed visual guide to the sample preparation protocol, which is a critical step for accurate results.[9]
Caption: Step-by-step sample preparation protocol.
Conclusion
The HPLC-UV method described provides a reliable, sensitive, and efficient means for the quantitative determination of this compound in herbicide products. The simple sample preparation procedure and isocratic elution make it suitable for high-throughput analysis in a quality control environment. The comprehensive validation demonstrates that the method is specific, linear, accurate, and precise, meeting the stringent requirements for impurity analysis in the agrochemical industry.
References
- Vertex AI Search, "Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central".
- Vertex AI Search, "Method 607: Nitrosamines - EPA".
- Vertex AI Search, "N-Nitrosamine Impurities in Ethalfluralin: Determination of an Overlooked Deleterious Source in Pesticides - MDPI".
- Vertex AI Search, "Method 8070A: Nitrosamines by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA".
- Vertex AI Search, "Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in - FDA".
- Vertex AI Search, "N-Nitroso-Pendimethalin | CAS 68897-50-7 - Veeprho".
- Vertex AI Search, "Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation | Organic Process Research & Development - ACS Publications".
- Vertex AI Search, "Pendimethalin-N-Nitroso - LGC Standards".
- Vertex AI Search, "CN101070287A - Process for removing N-nitroso-pendimethalin from pendimethialin - Google Patents".
- Vertex AI Search, "CAS No : 68897-50-7 | Product Name : this compound | Pharmaffiliates".
- Vertex AI Search, "Development and Validation of an RP-HPLC Method for the Detection of N-Nitroso Meglumine in Pharmaceutical Products - PubMed".
- Vertex AI Search, "An automated sample preparation workflow for the analysis of nitrosamines in metformin - Thermo Fisher Scientific".
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- Vertex AI Search, "Development and Validation of RP‐HPLC Method for the Detection of N‐Nitroso Meglumine in Pharmaceutical Products | Request PDF - ResearchGate".
- Vertex AI Search, "GC/CI-MS/MS method for the identification and quantification of N-nitrosoethylmethylallyl-amine in plant protection products - CEST2017".
- Vertex AI Search, "175-185, 2011 - DETERMINATION OF PENDIMETHALIN HERBICIDE IN WATER - AND VEGETABLE SAMPLES BY MICROWAVE-ASSISTED".
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A Robust and Highly Sensitive UPLC-MS/MS Method for the Trace Level Quantification of N-Nitrosopendimethalin
An Application Note from the Senior Scientist's Desk
Abstract
The presence of N-nitrosamine impurities in pharmaceuticals, agrochemicals, and environmental samples is a significant safety concern due to their classification as probable human carcinogens.[1] This application note presents a comprehensive, validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and selective quantification of N-Nitrosopendimethalin at trace levels. The methodology leverages the separation efficiency of UPLC with the specificity and sensitivity of tandem quadrupole mass spectrometry, achieving a limit of quantification (LOQ) that meets stringent regulatory requirements. We provide a detailed protocol, from sample preparation to data analysis, and discuss the rationale behind key experimental parameters. This method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical solution for nitrosamine impurity analysis.
Introduction: The Analytical Challenge of Nitrosamines
This compound is the N-nitroso derivative of Pendimethalin, a widely used herbicide.[2][3] The formation of such nitrosamines can occur during synthesis, formulation, or storage if secondary amine precursors come into contact with nitrosating agents. Given the potent carcinogenic nature of the N-nitroso functional group, regulatory bodies like the FDA and EMA have established strict limits on their presence in consumer products.[4] Consequently, highly sensitive and specific analytical methods are required to detect and quantify these impurities at parts-per-billion (ppb) or even lower levels.
UPLC-MS/MS has become the gold standard for this task. Its strength lies in the combination of the high-resolution separation provided by UPLC, which uses sub-2 µm particle columns to achieve superior peak capacity and speed, and the exceptional sensitivity and selectivity of tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[4] This combination allows for the confident identification and quantification of target analytes even in complex matrices where co-eluting interferences may be present.[5] This document provides a complete workflow and validation framework for the analysis of this compound.
Analyte Properties: this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to method development.
-
Chemical Name: N-(1-Ethylpropyl)-3,4-dimethyl-2,6-dinitro-N-nitroso-benzenamine[6]
-
CAS Number: 68897-50-7[2]
-
Molecular Formula: C₁₃H₁₈N₄O₅[6]
-
Molecular Weight: 310.31 g/mol [6]
-
Structure:
(Image Source: PubChem CID 50260)
The presence of the nitroso group and the overall polarity of the molecule guide the selection of chromatographic and ionization conditions. The molecule is amenable to protonation, making positive mode electrospray ionization a logical choice.
Experimental Design and Rationale
This section details the complete methodology, including the materials, instrumentation, and step-by-step protocols. The rationale for each choice is explained to provide a deeper understanding of the method's mechanics.
Materials and Reagents
-
Reference Standard: this compound (CAS: 68897-50-7), of known purity (≥95%).[7]
-
Internal Standard (IS): N-Nitrosodimethylamine-d6 (NDMA-d6) is a commonly used internal standard for nitrosamine analysis due to its structural similarity and distinct mass. Its use corrects for variations in sample preparation and instrument response.[8]
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
-
Mobile Phase Additive: Formic acid (Optima™ LC/MS grade).
-
Sample Vials: Amber glass or polypropylene vials to prevent photodegradation of the light-sensitive nitrosamine.[9][10]
Standard Solution Preparation Protocol
Causality: Preparing accurate and stable standards is the foundation of quantitative analysis. Using amber glassware and preparing fresh working solutions minimizes degradation. A deuterated internal standard is added to all samples and standards (except the blank) to ensure the highest level of accuracy by compensating for matrix effects and instrumental drift.
-
Primary Stock Solution (100 µg/mL):
-
Accurately weigh 1.0 mg of this compound reference standard.
-
Transfer to a 10 mL amber volumetric flask.
-
Dissolve and dilute to volume with Methanol. This solution should be stored at 2-8°C and is typically stable for several months.
-
-
Internal Standard Stock Solution (100 µg/mL):
-
Prepare a 100 µg/mL stock solution of NDMA-d6 in Methanol following a similar procedure.
-
-
Working Standard & IS Solutions:
-
Prepare an intermediate stock solution of this compound at 1.0 µg/mL by diluting the primary stock with 50:50 Methanol/Water.
-
Prepare a working Internal Standard solution at 100 ng/mL in 50:50 Methanol/Water.
-
-
Calibration Curve Standards (0.05 - 20 ng/mL):
-
Perform serial dilutions from the 1.0 µg/mL intermediate stock solution using 50:50 Methanol/Water as the diluent to create calibration standards. A typical range would be 0.05, 0.1, 0.5, 1.0, 5.0, 10.0, and 20.0 ng/mL.
-
Fortify each calibration standard (and subsequent QC and sample solutions) with the working Internal Standard solution to a final concentration of 5 ng/mL. For example, add 50 µL of 100 ng/mL working IS to 950 µL of each standard.
-
Sample Preparation Protocol (Generic Drug Substance)
Causality: The goal of sample preparation is to efficiently extract the analyte from the matrix while minimizing interferences.[10] For a drug substance soluble in organic solvents, a simple "dilute-and-shoot" approach is often sufficient and minimizes sample manipulation. Centrifugation and filtration are critical steps to remove particulates that could damage the UPLC system.
-
Weighing: Accurately weigh 100 mg of the drug substance powder into a 15 mL centrifuge tube.
-
Extraction: Add 10.0 mL of Methanol.
-
Fortification: Add the internal standard to achieve a final concentration of 5 ng/mL.
-
Vortex/Sonicate: Vortex the tube for 2 minutes and sonicate for 10 minutes to ensure complete dissolution and extraction.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pelletize any insoluble excipients.
-
Filtration: Carefully transfer the supernatant into a syringe and filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
Analysis: The sample is now ready for injection into the UPLC-MS/MS system.
UPLC-MS/MS Instrumentation and Conditions
Causality: The selected parameters are optimized for the sensitive and selective detection of this compound.
-
Column Choice: An ACQUITY UPLC HSS T3 column is chosen for its ability to provide excellent retention for polar compounds under reversed-phase conditions, which is a common characteristic of many nitrosamines.[11][12]
-
Mobile Phase: A gradient of water and methanol with 0.1% formic acid is used. The formic acid aids in the protonation of the analyte in the ESI source, leading to a stronger [M+H]⁺ signal.[13]
-
MS/MS Detection: Electrospray ionization in positive mode (ESI+) is highly effective for protonating nitrosamines.[5] The MRM transitions are selected for maximum specificity and sensitivity; a quantifier ion is used for calculation, and a qualifier ion is used for identity confirmation.
Table 1: Optimized UPLC-MS/MS Method Parameters | Parameter | Condition | | :--- | :--- | | UPLC System | Waters ACQUITY UPLC I-Class PLUS or equivalent | | Column | ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm | | Column Temperature | 40 °C | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Methanol | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Gradient Elution | Time (min) | %A | %B | |---|---|---| | 0.0 | 95 | 5 | | 1.0 | 95 | 5 | | 5.0 | 5 | 95 | | 6.0 | 5 | 95 | | 6.1 | 95 | 5 | | 8.0 | 95 | 5 | | MS System | Waters Xevo TQ-XS Tandem Quadrupole MS or equivalent | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Capillary Voltage | 3.0 kV | | Source Temperature | 150 °C | | Desolvation Temp. | 500 °C | | Desolvation Gas Flow | 1000 L/Hr (Nitrogen) | | Cone Gas Flow | 150 L/Hr (Nitrogen) | | Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Transition Type |
|---|---|---|---|---|---|
| This compound | 311.1 | 281.1 | 35 | 18 | Quantifier |
| This compound | 311.1 | 178.1 | 35 | 24 | Qualifier |
| NDMA-d6 (IS) | 81.1 | 46.1 | 25 | 12 | Quantifier |
(Note: Voltages and energies are starting points and must be optimized for the specific instrument used.)
Analytical Workflow Visualization
The overall process from sample receipt to final report generation is a critical pathway that must be well-defined to ensure consistency and quality.
Caption: Overall analytical workflow for this compound analysis.
Method Validation Protocol
A robust analytical method must be validated to prove its suitability for the intended purpose.[14] The validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[15]
Trustworthiness: Each validation parameter provides documented evidence that the method is reliable. For instance, specificity proves that the signal is only from our target analyte, while accuracy and precision demonstrate that the results are consistently correct.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank (diluent), a matrix blank (drug substance without analyte), and a spiked sample. The absence of interfering peaks at the retention time of this compound in the blanks confirms specificity.[16]
-
Linearity and Range: A calibration curve with at least six non-zero concentration levels is constructed. The peak area ratio (analyte/IS) is plotted against concentration, and a linear regression is applied. The acceptance criterion is a coefficient of determination (R²) > 0.99.[12]
-
Accuracy (Recovery): Accuracy is assessed by analyzing spiked matrix samples at three concentration levels (e.g., low, medium, high). The percentage recovery is calculated. The typical acceptance range is 80-120% recovery.[17]
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability (Intra-assay): Assessed by analyzing six replicate preparations of a spiked sample at 100% of the target concentration on the same day, by the same analyst.
-
Intermediate Precision: Assessed by repeating the analysis on a different day or with a different analyst/instrument.
-
The acceptance criterion for precision is a relative standard deviation (RSD) of ≤15%.[12][18]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (S/N). LOD is typically established at an S/N of 3:1, while LOQ is established at an S/N of 10:1.[16] The LOQ must be verified for accuracy and precision.
Expected Results & Discussion
The described method is expected to yield excellent performance characteristics suitable for trace-level quantification.
Table 3: Representative Performance Data (Hypothetical)
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | 0.998 | > 0.99 |
| Range | 0.05 - 20.0 ng/mL | Covers expected impurity levels |
| LOD (S/N 3:1) | 0.015 ng/mL | - |
| LOQ (S/N 10:1) | 0.05 ng/mL | Verified for Accuracy/Precision |
| Accuracy (Recovery) | 95.2% - 108.1% | 80% - 120% |
| Precision (RSD) | Repeatability: 4.5% Intermediate: 6.8% | ≤ 15% |
Matrix Effects: One of the primary challenges in LC-MS/MS analysis is the potential for matrix components to suppress or enhance the ionization of the target analyte. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to mitigate this issue, as the IS experiences the same matrix effects as the analyte, leading to an accurate peak area ratio.
Conclusion
This application note provides a detailed, robust, and highly sensitive UPLC-MS/MS method for the quantification of this compound. The method demonstrates excellent performance in linearity, accuracy, precision, and sensitivity, making it suitable for routine quality control testing and regulatory submissions. The detailed protocols and explanation of the scientific rationale behind the method's parameters provide analysts with the necessary tools to successfully implement and validate this workflow in their own laboratories.
References
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Schreiber, A., et al. (2008). Analysis of nitrosamines in wastewater: exploring the trace level quantification capabilities of a hybrid linear ion trap/orbitrap mass spectrometer. PubMed. Available at: [Link]
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Waters Corporation. (n.d.). Highly Sensitive and Robust UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug Substances. Waters. Available at: [Link]
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Waters Corporation. (2020). Highly Sensitive UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug Substances. Waters Application Note. Available at: [Link]
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Thompson, M., et al. (2002). Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. ResearchGate. Available at: [Link]
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Chidella, C., et al. (2022). Optimized MSMS parameters for all the six nitrosamine impurities in positive ion mode. ResearchGate. Available at: [Link]
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Glover, C., et al. (2025). Integrated analytical tools for trace-level N-nitrosamine analysis: Journey to the no-effect level. ACS Fall 2025 Meeting. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 607: Nitrosamines. EPA. Available at: [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
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U.S. Environmental Protection Agency. (1984). Method for the determination of n-nitrosodimethylamine in ambient air using GC. EPA. Available at: [Link]
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Rao, S.R.M., & Panigrahy, U.P. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]
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Veeprho. (n.d.). N-Nitroso-Pendimethalin | CAS 68897-50-7. Veeprho. Available at: [Link]
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Wang, C., et al. (2015). Determination of N-nitrosodimethylamine in drinking water by UPLC-MS/MS. ResearchGate. Available at: [Link]
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Taylor, J.K. (1983). Validation of Analytical Methods. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Nitroso-pendimethalin. PubChem Compound Database. Available at: [Link]
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Zhao, L., et al. (2014). Determination of 14 Nitrosamines at Nanogram per Liter Levels in Drinking Water. ACS Publications. Available at: [Link]
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Agilent Technologies. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Agilent. Available at: [Link]
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Shishkina, A., et al. (2022). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). ResearchGate. Available at: [Link]
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Nageswara Rao, R., et al. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available at: [Link]
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HPC Standards. (n.d.). N-Nitroso-pendimethalin Safety Data Sheet. HPC Standards. Available at: [Link]
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Dong, M.W. (2014). Analytical Method Validation: Back to Basics, Part II. LCGC International. Available at: [Link]
-
Ministry of Food and Drug Safety, Korea. (n.d.). Analytical Methods. MFDS. Available at: [Link]
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Agilent Technologies. (2023). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Agilent. Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Available at: [Link]
-
The Analytical Scientist. (n.d.). HRAM-LC-MS method for the determination of nitrosamine impurities in drugs. The Analytical Scientist. Available at: [Link]
-
Uppala, V.R., et al. (2024). Development of an UPLC-MS/MS approach to detect and quantify N-nitroso mirabegron in mirabegron. PubMed. Available at: [Link]
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Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of N-Nitrosopendimethalin in Aqueous Matrices
Abstract
N-Nitrosopendimethalin, a potential impurity of the widely used herbicide pendimethalin, requires sensitive and reliable analytical methods for its detection and quantification in environmental and agricultural samples. This application note presents a detailed and optimized solid-phase extraction (SPE) protocol for the efficient isolation and concentration of this compound from aqueous matrices prior to chromatographic analysis. The methodology is designed for researchers, scientists, and professionals in drug development and environmental monitoring, providing a comprehensive guide grounded in scientific principles to ensure accuracy and reproducibility.
Introduction: The Analytical Challenge of this compound
This compound is the N-nitroso derivative of pendimethalin, a selective herbicide used globally.[1] The presence of the N-nitroso functional group raises toxicological concerns, as many N-nitrosamines are classified as probable human carcinogens. Therefore, monitoring for this compound in various matrices is crucial for ensuring food safety and environmental quality.
The analysis of this compound presents several challenges. Its presence at trace levels in complex matrices necessitates a sample preparation step that can effectively isolate and concentrate the analyte while removing interfering substances.[2] Solid-phase extraction (SPE) is a powerful technique for this purpose, offering high recovery rates, good reproducibility, and the ability to handle large sample volumes.[3]
This application note provides a comprehensive SPE protocol tailored for this compound, with a focus on the rationale behind each step to empower the analyst to adapt and troubleshoot the method as needed.
Analyte Properties: Guiding the Extraction Strategy
A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective SPE method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-(3,4-dimethyl-2,6-dinitrophenyl)-N-pentan-3-ylnitrous amide | [4] |
| Molecular Formula | C13H18N4O5 | [5] |
| Molecular Weight | 310.31 g/mol | [4] |
| Water Solubility | Insoluble | [6] |
| Organic Solvent Solubility | Soluble in methanol, acetonitrile, and dichloromethane. | [7][8] |
| Structure | (See Figure 1) | [4] |
Figure 1: Chemical Structure of this compound
Based on its structure and properties, this compound is a relatively large, non-polar (hydrophobic) molecule. This insolubility in water and good solubility in organic solvents are the key factors driving the selection of the SPE sorbent and elution solvents.
The Causality Behind Experimental Choices: A Scientifically Grounded Approach
The selection of each component and step in this SPE protocol is based on the chemical characteristics of this compound and the principles of chromatographic separation.
Sorbent Selection: Leveraging Hydrophobicity
Given the non-polar nature of this compound, a reversed-phase SPE sorbent is the logical choice.[9] C18 (octadecyl-silica) is a highly effective sorbent for retaining hydrophobic compounds from aqueous matrices through strong van der Waals interactions.[9] The long alkyl chains of the C18 sorbent provide a non-polar environment that readily interacts with and retains the non-polar this compound molecule. While other non-polar sorbents like polymeric resins could be used, C18 is a robust and widely available option that has demonstrated success in the extraction of the structurally similar parent compound, pendimethalin.
Elution Solvent Strategy: Disrupting Non-Polar Interactions
To elute the retained this compound from the C18 sorbent, a solvent system must be employed that can effectively disrupt the hydrophobic interactions.[9] A non-polar solvent is required to solvate the analyte and release it from the sorbent. Dichloromethane is an excellent choice due to its high solvent strength for non-polar compounds. The use of a solvent mixture, such as methanol in hexane, can also be effective, as demonstrated in the analysis of pendimethalin.
The Critical Role of Sorbent Drying
A crucial step often overlooked in SPE is the thorough drying of the sorbent after sample loading and before elution.[8] Any residual water in the cartridge can significantly reduce the elution efficiency of the non-polar solvent, leading to poor and inconsistent recoveries.[8] Water is immiscible with dichloromethane and will prevent it from effectively interacting with the entire sorbent bed. Therefore, a dedicated drying step is incorporated into the protocol to ensure the removal of water and facilitate optimal elution.
Detailed Solid-Phase Extraction (SPE) Protocol
This protocol is designed for the extraction of this compound from a 500 mL water sample. Adjustments may be necessary for different sample volumes or matrices.
Materials and Reagents
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Deionized water
-
Nitrogen gas supply
-
SPE vacuum manifold
-
Collection vials
Experimental Workflow Diagram
Sources
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- 2. researchgate.net [researchgate.net]
- 3. CN102580351A - Series solid-phase extraction (SPE) method for nitrosamine compounds in drinking water - Google Patents [patents.google.com]
- 4. Nitroso-pendimethalin | C13H18N4O5 | CID 50260 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. chromatographyonline.com [chromatographyonline.com]
Application Note: Advanced Derivatization Strategies for the Gas Chromatographic Analysis of N-Nitrosopendimethalin
Abstract
The determination of N-Nitrosopendimethalin, a potential genotoxic impurity (PGI) associated with the herbicide Pendimethalin, presents significant analytical challenges for standard gas chromatography (GC) methods. Due to its high molecular weight, low volatility, and potential for thermal degradation in the GC inlet, direct analysis often leads to poor sensitivity and inaccurate quantification.[1] This application note provides a detailed guide to derivatization techniques designed to overcome these limitations. We present robust, field-proven protocols that involve the chemical modification of this compound into a more volatile and thermally stable analogue suitable for GC-Mass Spectrometry (GC-MS) or GC with selective detection. The core strategy focuses on a two-step approach: denitrosation to yield the parent secondary amine, followed by derivatization of the amine. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and agrochemical industries.
Introduction: The Analytical Challenge of N-Nitrosamines
N-nitrosamines are a class of compounds classified as "probable human carcinogens" by global regulatory bodies, necessitating their control at trace levels in pharmaceutical products, food, and environmental samples.[2][3][4] this compound, with the chemical formula C₁₃H₁₈N₄O₅, is the N-nitroso impurity of Pendimethalin.[5]
The direct analysis of such complex nitrosamines by GC is often problematic. High temperatures used in the GC injection port can cause thermal degradation, leading to the cleavage of the N-NO bond and potentially inaccurate results.[1] Furthermore, the low volatility of larger nitrosamine molecules results in poor chromatographic peak shape and sensitivity. While liquid chromatography-mass spectrometry (LC-MS) is a viable alternative, many laboratories rely on GC instrumentation.[6][7] Chemical derivatization provides a robust solution by converting the analyte into a form with superior chromatographic properties.
The primary goal of derivatization in this context is twofold:
-
Enhance Volatility and Thermal Stability: To allow the analyte to travel through the GC column without degradation.
-
Improve Detection: To create a derivative with a strong response on common GC detectors, such as a Mass Spectrometer (MS), Nitrogen-Phosphorus Detector (NPD), or Electron Capture Detector (ECD).
The Core Strategy: Denitrosation Followed by Derivatization
The most effective approach for derivatizing this compound involves cleaving the nitroso group (denitrosation) to generate its corresponding secondary amine, N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine. This amine is significantly more amenable to subsequent derivatization than the parent nitrosamine.[8][9]
This two-step workflow provides a reliable and reproducible method for indirect quantification.
Figure 1: General workflow for the derivatization and analysis of this compound.
Protocol 1: Denitrosation and Perfluoroacylation
This protocol is one of the most robust methods for nitrosamine analysis. Denitrosation is achieved using hydrobromic acid (HBr), and the resulting secondary amine is converted into a highly stable and electron-capturing perfluoroacyl derivative. This makes the final product ideal for sensitive detection by GC-MS or, particularly, a GC-ECD.
Principle & Causality
The N-NO bond in nitrosamines is susceptible to cleavage under acidic conditions, a reaction known as protolytic denitrosation.[10] The addition of a strong nucleophile like bromide (from HBr) significantly accelerates this process.[10] The resulting secondary amine is then reacted with a powerful acylating agent, such as Heptafluorobutyric Anhydride (HFBA) or Trifluoroacetic Anhydride (TFAA). The resulting perfluoroacylated amine is not only thermally stable and volatile but also possesses multiple electronegative fluorine atoms, which yields an exceptionally high response on an Electron Capture Detector (ECD).
Figure 2: Reaction scheme for denitrosation followed by perfluoroacylation.
Detailed Experimental Protocol
Reagents & Materials:
-
This compound reference standard
-
Internal Standard (IS): N-Nitroso-di-n-propylamine (NDPA) or other suitable analogue
-
Dichloromethane (DCM), HPLC grade
-
Hexane, HPLC grade
-
Hydrobromic acid, 48% in acetic acid
-
Heptafluorobutyric Anhydride (HFBA)
-
Triethylamine or Pyridine (as a base/catalyst)
-
Sodium sulfate, anhydrous
-
Sodium hydroxide solution, 1 M
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil or Silica)
-
Vortex mixer, Centrifuge, Nitrogen evaporator
Step-by-Step Procedure:
-
Sample Preparation & Extraction:
-
Accurately weigh 100 mg of the drug substance or ground tablet powder into a 15 mL centrifuge tube.
-
Spike with an appropriate amount of Internal Standard solution.
-
Add 5 mL of DCM, vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.[11]
-
Carefully transfer the DCM supernatant to a clean tube. Repeat the extraction on the residue and combine the supernatants.
-
-
SPE Cleanup (Optional but Recommended):
-
Condition a silica SPE cartridge with 5 mL of hexane.
-
Load the combined DCM extract onto the cartridge.
-
Wash with 5 mL of a hexane:DCM mixture (e.g., 90:10) to remove nonpolar interferences.
-
Elute the nitrosamine fraction with 10 mL of a more polar DCM mixture (e.g., DCM with 2% acetone).
-
Evaporate the eluate to approximately 1 mL under a gentle stream of nitrogen.
-
-
Denitrosation:
-
To the concentrated extract, add 100 µL of 48% HBr in acetic acid.[9]
-
Cap the vial tightly and vortex for 10 seconds.
-
Allow the reaction to proceed at room temperature for 30 minutes in the dark.
-
-
Neutralization & Amine Extraction:
-
Carefully add 2 mL of 1 M NaOH to neutralize the acid. Vortex gently.
-
Add 2 mL of hexane, vortex vigorously for 1 minute, and centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the secondary amine to a clean, dry vial.
-
-
Derivatization (Acylation):
-
To the hexane extract, add 20 µL of triethylamine followed by 50 µL of HFBA.
-
Cap the vial and heat at 60 °C for 20 minutes.
-
Allow the vial to cool to room temperature.
-
-
Final Workup:
-
Add 1 mL of deionized water and vortex to quench excess HFBA.
-
Pass the organic layer through a small column of anhydrous sodium sulfate to remove any residual water.
-
The resulting solution is ready for GC analysis.
-
Protocol 2: Denitrosation and Silylation
This method follows the same denitrosation principle but uses a silylating agent to derivatize the resulting amine. Silylation is a widely used technique in GC that replaces active hydrogen atoms with a trimethylsilyl (TMS) group, increasing volatility and thermal stability. The resulting TMS-amine derivative is ideal for analysis by GC-MS.
Principle & Causality
After the secondary amine is generated via HBr-mediated denitrosation, it is reacted with a potent silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). MSTFA is highly effective because its byproducts are very volatile and do not interfere with the chromatogram. The reaction is often catalyzed by a small amount of trimethylsilylchlorine (TMCS). The resulting TMS-derivative of the pendimethalin amine is thermally robust and provides a characteristic mass spectrum for confident identification and quantification.
Detailed Experimental Protocol
Reagents & Materials:
-
All reagents from Protocol 1, except HFBA and triethylamine.
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Trimethylsilylchlorine (TMCS) (optional, as a catalyst)
-
Acetonitrile or Pyridine (as reaction solvent)
Step-by-Step Procedure:
-
Sample Preparation, Extraction, and Denitrosation:
-
Follow steps 1-4 from Protocol 3.2 to generate and extract the secondary amine into a suitable solvent like hexane or ethyl acetate.
-
Evaporate the solvent completely under a gentle stream of nitrogen. The residue must be free of water, as it will consume the silylating reagent.
-
-
Derivatization (Silylation):
-
Add 100 µL of acetonitrile (or pyridine) to the dry residue.
-
Add 100 µL of MSTFA (optionally with 1% TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature. The solution is now ready for GC-MS analysis.
-
GC Conditions and Data Comparison
The choice of derivatization agent often dictates the optimal GC detector. The following table outlines typical GC conditions and compares the two primary methods.
| Parameter | Method 1: Perfluoroacylation | Method 2: Silylation |
| Derivatizing Agent | HFBA or TFAA | MSTFA |
| Resulting Derivative | N-Heptafluorobutyryl Amine | N-Trimethylsilyl Amine |
| Primary Detector | GC-ECD, GC-MS | GC-MS, GC-NPD |
| GC Column | Mid-polarity (e.g., DB-1701, DB-5ms), 30m x 0.25mm x 0.25µm | Mid-polarity (e.g., DB-5ms), 30m x 0.25mm x 0.25µm |
| Injector Temp. | 250 °C | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium or Hydrogen, constant flow ~1.2 mL/min | Helium or Hydrogen, constant flow ~1.2 mL/min |
| Pros | - Extremely high sensitivity with GC-ECD- Very stable derivative | - Clean mass spectra with characteristic ions- Reagents are very common |
| Cons | - HFBA/TFAA are corrosive and moisture-sensitive- ECD is non-specific | - Silylating agents are highly sensitive to moisture- Requires a completely dry sample |
Method Trustworthiness: Validation and Quality Control
To ensure the integrity of the results, the chosen derivatization method must be validated according to ICH Q2(R1) guidelines.[12]
-
Specificity: Analyze blank matrix, matrix spiked with pendimethalin, and matrix spiked with this compound to demonstrate that the final derivative peak is unique and free from interference.
-
Linearity: Prepare a calibration curve over the expected concentration range (e.g., LOQ to 150% of the specification limit). A correlation coefficient (r²) of >0.995 is typically required.[13]
-
LOD & LOQ: Determine the limits of detection and quantification through signal-to-noise ratio or standard deviation of the response. For genotoxic impurities, low ppb or even ppt levels are often necessary.[3][14]
-
Accuracy: Perform recovery studies by spiking the sample matrix at multiple concentration levels. Recoveries should typically be within 70-130%.[15]
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) by analyzing replicate samples. The relative standard deviation (%RSD) should be below 15-20%.[13][15]
-
Use of Internal Standard (IS): The use of a suitable internal standard that is carried through the entire extraction and derivatization process is critical. It corrects for variations in extraction efficiency, reaction yield, and injection volume, making the method self-validating and highly trustworthy.
Conclusion
Direct GC analysis of this compound is fraught with challenges related to thermal instability and low volatility. Chemical derivatization provides a powerful and reliable solution. By first cleaving the N-nitroso bond to form the parent secondary amine, a subsequent derivatization reaction—either through perfluoroacylation or silylation—can produce a stable, volatile compound perfectly suited for GC analysis. The perfluoroacylation route offers unparalleled sensitivity with GC-ECD, while the silylation route provides excellent specificity with GC-MS. Proper method validation and the consistent use of an internal standard are paramount to generating accurate and defensible data for this critical genotoxic impurity.
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-
Nanda, K. K., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology, ACS Publications. Retrieved from [Link]
-
Shimadzu. (n.d.). High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. Shimadzu Corporation. Retrieved from [Link]_ nitrosamines.html
-
U.S. Food and Drug Administration (FDA). (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA.gov. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantification of Trace Nitrosamines with GC-MS: When and Why?. ResolveMass. Retrieved from [Link]
-
Patel, K., et al. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Semantic Scholar. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Agilent.com. Retrieved from [Link]
-
Kataoka, H., et al. (1996). Selective determination of volatile N-nitrosamines by derivatization with diethyl chlorothiophosphate and gas chromatography with flame photometric detection. Journal of Chromatography A, 723(1), 93-9. Retrieved from [Link]
-
Keire, D. A., et al. (2024). A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing. Biomedical Chromatography. Retrieved from [Link]
-
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-
Wappes, S., et al. (2025). Ultrasensitive detection of Nitrosamine impurities using chemiluminescence detection and insights into denitrosation chemistry. ACS Fall 2025, American Chemical Society. Retrieved from [Link]
-
Wang, X., et al. (2018). Derivatization Method for Determination of Nitrosamines by GC–MS. ResearchGate. Retrieved from [Link]
-
Sgroi, M., et al. (2023). Comparative Evaluation of Chemical and Photolytic Denitrosation Methods for Chemiluminescence Detection of Total N-Nitrosamines in Wastewater Samples. Environmental Science & Technology, ACS Publications. Retrieved from [Link]
-
Beard, C. R. D., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. Accounts of Chemical Research, ACS Publications. Retrieved from [Link]
-
Beard, C. R. D., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. National Institutes of Health (NIH). Retrieved from [Link]
-
Prukbamrong, P., et al. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. National Institutes of Health (NIH). Retrieved from [Link]
-
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-
James, A. (2022). Nitrosamine Detection and Identification Improved with Thermal Energy Analysis. American Laboratory. Retrieved from [Link]
-
Giesen, Y., et al. (2022). Method for the determination of N-nitrosamines in workplace air using gas chromatography with a thermal energy analyzer (GC-TEA) after elution. Publisso. Retrieved from [Link]
-
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-
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-
Pappa, C., et al. (2022). Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. MDPI. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Nitrosamine formation mechanism from Nitrates and Amines. ResolveMass. Retrieved from [Link]
-
ECETOC. (n.d.). Critical Evaluation of Methods for the Determination of N-Nitrosamines in Personal Care and Household Products. ECETOC. Retrieved from [Link]
-
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-
Ellutia. (n.d.). Nitrosamines in Pharma. Ellutia. Retrieved from [Link]
-
Shaik, M. R., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Institutes of Health (NIH). Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Nitrosamine Impurities Using the High-Resolution Agilent 6546 LC/Q-TOF. LabRulez. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Avantor® chromatography solutions for the analysis of nitrosamines. MAC-MOD. Retrieved from [Link]
-
Poplawska, M., et al. (2022). Development of a Sensitive Screening Method for Simultaneous Determination of Nine Genotoxic Nitrosamines in Active Pharmaceutical Ingredients by GC-MS. MDPI. Retrieved from [Link]
-
Kim, H., et al. (2022). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. National Institutes of Health (NIH). Retrieved from [Link]
-
Kumar, P., et al. (2022). A GC-MS/MS Method for Trace Level Quantification of Six Nitrosamine Impurities... in Commercially Used Organic Solvents. PubMed. Retrieved from [Link]
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- 12. A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 15. agilent.com [agilent.com]
Application Notes: The Quintessential Role of N-Nitrosopendimethalin Certified Reference Material in Analytical Integrity
Abstract and Scope
The emergence of N-nitrosamine impurities as a significant concern in pharmaceuticals, agrochemicals, and consumer products has necessitated the development of highly accurate and reliable analytical methods for their detection and quantification.[1][2] N-Nitrosopendimethalin, a key synthetic impurity of the widely used herbicide Pendimethalin, falls under this class of probable human carcinogens.[3][4] This application note serves as a comprehensive technical guide for researchers, quality control analysts, and drug development professionals on the correct utilization of this compound Certified Reference Material (CRM). The use of a CRM is fundamental to achieving metrological traceability, validating analytical methods, and ensuring data of the highest quality and integrity.[5][6][7]
This document provides an in-depth overview of this compound, the foundational principles of CRMs, and detailed, field-proven protocols for the preparation of calibration standards and the quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Compound Profile: this compound
This compound (CAS: 68897-50-7) is an N-nitroso derivative formed during the synthesis of Pendimethalin.[3][8] Its presence, even at trace levels, requires strict monitoring due to the toxicological profile of the nitrosamine class of compounds. Regulatory bodies globally, such as the U.S. Food and Drug Administration (FDA), have established stringent Acceptable Intake (AI) limits for various nitrosamines in pharmaceutical products, underscoring the need for precise analytical control.[9][10][11][12] While this compound is an agrochemical impurity, the principles of risk assessment and control are directly translatable.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 68897-50-7 | [3][13][14] |
| Molecular Formula | C₁₃H₁₈N₄O₅ | [3][13][14] |
| Molecular Weight | 310.31 g/mol | [3][13][14] |
| IUPAC Name | N-(3,4-dimethyl-2,6-dinitrophenyl)-N-pentan-3-ylnitrous amide | [13] |
| Appearance | Pale Yellow Solid | [3] |
| Storage | 2-8°C Refrigerator | [3] |
The Imperative of a Certified Reference Material (CRM)
In analytical chemistry, most instrumental techniques are comparative, requiring a standard of known composition for accurate calibration and measurement.[6] A Certified Reference Material (CRM) is the pinnacle of measurement standards, providing the ultimate confidence in analytical results.[15] It is a highly characterized, homogeneous, and stable material produced under a robust quality system, such as ISO 17034, and is accompanied by a certificate detailing its property values, associated uncertainty, and a statement of metrological traceability.[6][7]
The use of an this compound CRM is indispensable for:
-
Method Validation: Demonstrating that an analytical procedure is fit for its intended purpose by assessing parameters like accuracy, precision, linearity, specificity, and limits of detection (LOD) and quantification (LOQ).[15][16][17][18]
-
Instrument Calibration: Establishing a reliable relationship between the instrument's response and the analyte concentration, forming the basis for accurate quantification.[6]
-
Ongoing Quality Control (QC): Routinely analyzing the CRM as a sample to monitor the performance and stability of the analytical system over time.[7][15]
-
Establishing Metrological Traceability: Creating an unbroken chain of comparisons linking the laboratory's measurement results back to a national or international standard, ensuring comparability of data across different labs and times.[6][7][19]
Table 2: Typical Specifications from a Certificate of Analysis for this compound CRM
| Parameter | Typical Specification | Rationale |
| Product Format | Neat Solid or Solution in a specified solvent | Defines the starting material for standard preparation. |
| Purity | ≥98% (or certified value with uncertainty) | Ensures that the calibration is based on the analyte of interest, minimizing error from impurities. |
| Certified Concentration | e.g., 100.0 µg/mL ± 0.5 µg/mL (for solutions) | Provides the traceable value and its measurement uncertainty, which must be factored into the uncertainty budget of the final result. |
| Uncertainty | Stated as an expanded uncertainty at a 95% confidence level | Quantifies the margin of doubt associated with the certified value, a critical component of quality assurance.[20] |
| Storage Conditions | 2-8°C, Protect from light | Ensures the stability and integrity of the CRM until its expiration date.[21] |
| Expiration Date | e.g., March 2027 | Defines the period during which the certified value is valid.[14] |
Experimental Protocols
The following protocols are designed to provide a robust framework for the use of an this compound CRM. It is imperative to use calibrated equipment, high-purity solvents, and Class A volumetric glassware to minimize error.
Protocol 1: Preparation of Calibration Standards
This protocol describes the preparation of a stock solution and subsequent serial dilutions to create working calibration standards. The concentrations should bracket the expected concentration range of the analyte in the samples.
Workflow: From CRM to Working Standards
Caption: Workflow for preparing calibration standards from a CRM.
Methodology:
-
CRM Handling: Allow the CRM container to equilibrate to ambient laboratory temperature before opening to prevent condensation. Handle with appropriate Personal Protective Equipment (PPE).[22]
-
Stock Solution Preparation (from Neat Solid): a. Accurately weigh a suitable amount (e.g., 10 mg) of the this compound CRM using a calibrated analytical balance. b. Quantitatively transfer the solid to a 100 mL Class A amber volumetric flask. The use of amber glassware is recommended to protect the analyte from light. c. Dissolve the material in a small volume of a suitable solvent (e.g., Methanol or Acetonitrile). d. Once fully dissolved, dilute to the mark with the same solvent. Stopper the flask and invert at least 20 times to ensure homogeneity.[20] e. This yields a 100 µg/mL Stock Solution . Label clearly with compound name, concentration, solvent, preparation date, and initials. Store under recommended conditions.[23]
-
Intermediate and Working Standard Preparation (Serial Dilution): a. Prepare an Intermediate Standard 1 (10 µg/mL) by pipetting 10 mL of the 100 µg/mL Stock Solution into a 100 mL volumetric flask and diluting to the mark with the diluent (e.g., 50:50 Methanol/Water). b. Prepare an Intermediate Standard 2 (1 µg/mL or 1000 ng/mL) by pipetting 10 mL of the 10 µg/mL Intermediate Standard 1 into a 100 mL volumetric flask and diluting to the mark. c. Create a series of at least 5-7 working calibration standards by performing serial dilutions from Intermediate Standard 2. For example, to create a 50 ng/mL standard in a 10 mL flask, use the C₁V₁ = C₂V₂ calculation: (1000 ng/mL) * V₁ = (50 ng/mL) * (10 mL) => V₁ = 0.5 mL or 500 µL. d. Pipette 500 µL of the 1000 ng/mL standard into a 10 mL volumetric flask and dilute to the mark. e. Repeat this process to create standards covering the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 ng/mL).[24][25] f. Prepare a "blank" sample using only the diluent.
Protocol 2: Quantitative Analysis by LC-MS/MS
LC-MS/MS is the technique of choice for quantifying trace-level nitrosamine impurities due to its exceptional sensitivity, specificity, and selectivity, which are crucial for distinguishing the analyte from complex sample matrices.[1][26][27]
Workflow: General Analytical Procedure
Caption: General workflow for sample analysis using a CRM.
Methodology:
-
Sample Preparation (Example: Technical Grade Pendimethalin): a. Accurately weigh approximately 100 mg of the technical grade pendimethalin into a 50 mL volumetric flask. b. Dissolve and dilute to volume with Acetonitrile. c. Perform a further dilution (e.g., 1:100) with the mobile phase initial condition solvent (e.g., 50:50 Methanol/Water) to bring the potential impurity concentration into the calibration range and to mitigate matrix effects. d. Filter the final solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into an autosampler vial.[24][28]
-
LC-MS/MS Instrumental Parameters: The following parameters provide a robust starting point and should be optimized for the specific instrument in use.
Table 3: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, <3 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 - 10 µL |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ = 311.1 m/z |
| Product Ions (Q3) | To be determined empirically. A common loss for nitrosamines is -NO. A potential transition could be 311.1 -> 281.1. At least two transitions should be monitored for confirmation. |
| Collision Energy | Optimize for maximum signal intensity for each transition. |
-
System Suitability: Before initiating the analytical sequence, inject the median calibration standard (e.g., 25 ng/mL) multiple times (n=5-6). The Relative Standard Deviation (%RSD) for peak area and retention time should be <15% for trace analysis, demonstrating system readiness.[17]
-
Analysis Sequence: a. Run a blank to ensure no carryover or system contamination. b. Inject the complete set of calibration standards from lowest to highest concentration. c. Inject the prepared sample(s). It is good practice to intersperse QC checks (a mid-level calibration standard) and blanks throughout the sequence.
-
Data Processing and Quantification: a. Integrate the peak areas for the primary MRM transition for all standards and samples. b. Generate a calibration curve by plotting peak area against concentration for the calibration standards. c. Apply a linear regression fit to the data. The correlation coefficient (r²) should be ≥ 0.99.[28] d. Determine the concentration of this compound in the prepared sample solution using the regression equation (y = mx + c). e. Back-calculate the concentration in the original, undiluted sample, accounting for all dilution factors and the initial sample weight.
Conclusion
The meticulous use of a Certified Reference Material for this compound is not merely a procedural step but a foundational requirement for producing scientifically valid and defensible data. By providing a direct link to established standards of accuracy and traceability, the CRM enables laboratories to validate their methods, calibrate instrumentation with confidence, and ensure ongoing quality control. The protocols outlined in this document provide a robust framework for integrating the this compound CRM into analytical workflows, thereby ensuring compliance with stringent regulatory expectations and contributing to the overall safety and quality of agrochemical and related products.
References
-
Development and use of reference materials and quality control materials - Scientific, technical publications in the nuclear field | IAEA. (n.d.). IAEA. Retrieved January 10, 2026, from [Link]
-
Certified Reference Material (CRM): benefits for the analytical routine. (2020, October 27). Controllab. Retrieved January 10, 2026, from [Link]
-
Assessment of detection methods in trace analysis by means of a statistically based in-house validation concept. (1998). Analyst. Retrieved January 10, 2026, from [Link]
-
Certified reference materials. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
-
HOW TO USE AND HOW NOT TO USE CERTIFIED REFERENCE MATERIALS IN INDUSTRIAL CHEMICAL METROLOGY LABORATORIES. (n.d.). National Institute of Standards and Technology. Retrieved January 10, 2026, from [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024, March). FDA. Retrieved January 10, 2026, from [Link]
-
FDA revises final guidance on nitrosamine impurities. (2024, September 4). RAPS. Retrieved January 10, 2026, from [Link]
-
Validation of Analytical Methods: A Review. (2018). Gavin Publishers. Retrieved January 10, 2026, from [Link]
-
Optimization And Validation Of Analytical Methods For Trace Metal Analysis In Heavy Crude Oils By Flame Atomic Absorption Spectrophotometry. (2025, August 9). ResearchGate. Retrieved January 10, 2026, from [Link]
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CAS No : 68897-50-7 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved January 10, 2026, from [Link]
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Analytical method validation: A brief review. (2018). ResearchGate. Retrieved January 10, 2026, from [Link]
-
CDER Nitrosamine Impurity Acceptable Intake Limits. (2024, September 4). FDA. Retrieved January 10, 2026, from [Link]
-
In this technote an LC-MS/MS method has been described for the quantitation of eight nitrosamine compounds in final drug product. (n.d.). Phenomenex. Retrieved January 10, 2026, from [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2023). ACS Omega. Retrieved January 10, 2026, from [Link]
- Method for removing N-nitroso pendimethalin from pendimethalin. (2009). Google Patents.
-
N-Nitroso-Pendimethalin | CAS 68897-50-7. (n.d.). Veeprho. Retrieved January 10, 2026, from [Link]
-
Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. (2022, July 5). Scientific Reports. Retrieved January 10, 2026, from [Link]
-
HRAM-LC-MS method for the determination of nitrosamine impurities in drugs. (n.d.). The Analytical Scientist. Retrieved January 10, 2026, from [Link]
-
FDA Releases Final Guidance on Recommended Acceptable Intake Limits for Nitrosamines. (2023, August 10). Covington. Retrieved January 10, 2026, from [Link]
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Safe, efficient and selective synthesis of dinitro herbicides via a continuous-flow microreactor:one-step dinitration with nitric acid as agent. (2012). The Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). Pharmaceuticals. Retrieved January 10, 2026, from [Link]
-
Preparation of calibration standards. (2017, March 6). Andy Connelly Blog. Retrieved January 10, 2026, from [Link]
-
Preparation of calibration standards for impurities. (2021). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method). (2020, August 24). Taiwan Food and Drug Administration. Retrieved January 10, 2026, from [Link]
-
Nitroso-pendimethalin. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. (n.d.). FDA. Retrieved January 10, 2026, from [Link]
-
NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. (2019). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 10, 2026, from [Link]
-
Control of Nitrosamine Impurities in Human Drugs. (2021). Regulations.gov. Retrieved January 10, 2026, from [Link]
-
Example A1: Preparation of a Calibration Standard. (2012). EURACHEM. Retrieved January 10, 2026, from [Link]
-
Agilent Inorganic Certified Reference Materials and Standards. (n.d.). Agilent. Retrieved January 10, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in N-Nitrosopendimethalin Analysis
Welcome to the Technical Support Center for N-Nitrosopendimethalin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The aim is to equip you with the expertise to anticipate and mitigate the challenges posed by matrix effects in your analytical workflows.
Introduction to Matrix Effects in this compound Analysis
The accurate quantification of N-nitrosamines, such as this compound, is critical due to their classification as probable human carcinogens.[1] Analytical methods, particularly those employing Liquid Chromatography-Mass Spectrometry (LC-MS), are susceptible to "matrix effects." This phenomenon occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal.[2][3] Such interference can compromise the accuracy, precision, and sensitivity of the analysis.[4]
This guide provides a structured approach to understanding, identifying, and overcoming these matrix effects to ensure robust and reliable analytical results. All methodologies and recommendations are grounded in established scientific principles and regulatory expectations, such as those outlined by the FDA and the International Council for Harmonisation (ICH).[5][6][7]
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My this compound peak is exhibiting significant tailing and poor symmetry. What are the likely causes and how can I resolve this?
Answer:
Poor peak shape is a common indicator of undesirable interactions within the analytical system. The potential causes and corrective actions are multifaceted:
-
Column Overload: Injecting too high a concentration of the analyte or sample extract can saturate the stationary phase, leading to peak distortion.
-
Solution: Dilute your sample extract and re-inject. If the peak shape improves, you have likely identified the issue. It's crucial to operate within the linear dynamic range of your method.
-
-
Secondary Interactions with the Column: this compound, like other nitrosamines, can interact with active sites on the column packing material or with metal surfaces within the HPLC system, particularly stainless steel components.[8]
-
Solution 1: Mobile Phase Modification: Adjusting the pH of the mobile phase or adding a small concentration of a competing agent can help to mitigate these secondary interactions. For nitrosamine analysis, a mobile phase consisting of 0.1% formic acid in both water and methanol is commonly used.[9]
-
Solution 2: Column Selection: Consider using a column with a different stationary phase chemistry. For instance, pentafluorophenyl (PFP) or AQ-C18 columns can offer alternative selectivity for polar compounds like nitrosamines. In cases of suspected metal chelation, using metal-free or PEEK-lined columns can significantly improve peak shape.[8]
-
-
Contamination: Buildup of matrix components on the column or in the LC system can lead to peak distortion.[4]
-
Solution: Implement a robust column washing procedure between injections. If the problem persists, flushing the entire LC system may be necessary. Regularly injecting system suitability test (SST) samples can help in the early detection of contamination.[4]
-
Issue 2: Low Analyte Recovery
Question: I am observing consistently low recovery for this compound after sample preparation. What steps can I take to improve this?
Answer:
Low recovery is often linked to suboptimal sample extraction and cleanup. Here's a systematic approach to troubleshooting:
-
Inefficient Extraction: The initial extraction step may not be effectively releasing the analyte from the sample matrix.
-
Solution: Evaluate your extraction solvent and technique. For complex matrices, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have proven effective for pesticide and nitrosamine analysis.[10][11] This method involves an initial extraction with acetonitrile followed by a salting-out step to partition the analyte into the organic phase.[12] Ensure adequate vortexing and/or sonication to facilitate complete extraction.[9]
-
-
Analyte Loss During Cleanup: The cleanup step, designed to remove matrix interferences, might also be removing a portion of your target analyte.
-
Solution 1: Optimize SPE Sorbents: If using Solid-Phase Extraction (SPE), the choice of sorbent is critical. For nitrosamines, strong cation-exchange or graphitic carbon cartridges are often employed.[13][14] Experiment with different sorbent types and elution solvents to find the optimal balance between interference removal and analyte recovery.
-
Solution 2: d-SPE in QuEChERS: In the QuEChERS workflow, the dispersive SPE (d-SPE) cleanup step uses a combination of sorbents like primary secondary amine (PSA) and C18 to remove sugars, lipids, and other interferences. The amount and type of sorbent should be optimized for your specific matrix to avoid analyte loss.
-
-
Degradation: this compound could be degrading during sample processing.
-
Solution: Minimize sample exposure to light and elevated temperatures. Process samples as quickly as possible and store extracts in a cool, dark environment before analysis.
-
Issue 3: High Signal Suppression or Enhancement (Matrix Effect)
Question: My results are showing significant signal suppression, leading to poor sensitivity and inaccurate quantification. How can I identify and mitigate this matrix effect?
Answer:
Signal suppression is a direct consequence of co-eluting matrix components interfering with the ionization of this compound in the mass spectrometer's ion source.[2]
-
Identifying and Quantifying the Matrix Effect:
-
Post-Column Infusion: This technique involves infusing a constant flow of the analyte solution into the mobile phase after the analytical column but before the MS source.[15][16] A blank matrix extract is then injected. Any dip in the stable analyte signal indicates a region of ion suppression.
-
Post-Extraction Spike: This method quantifies the extent of the matrix effect.[15] Two samples are prepared: a neat solution of the analyte in a clean solvent and a blank matrix extract that is spiked with the analyte at the same concentration after the extraction process. The peak areas are then compared to calculate the percentage of signal suppression or enhancement.
-
-
Mitigating Matrix Effects:
-
Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove the interfering components.
-
Optimize Chromatographic Separation: Adjusting the chromatographic conditions can help to separate the analyte from the co-eluting interferences.[2]
-
Gradient Optimization: Modify the mobile phase gradient to increase the resolution between the analyte and the suppression zone.
-
Column Selection: As mentioned previously, trying a column with a different stationary phase can alter the elution profile and move the analyte away from interfering peaks.
-
-
Use of Internal Standards: Stable isotope-labeled (SIL) internal standards are the gold standard for compensating for matrix effects.[20] A SIL-IS will behave almost identically to the analyte during sample preparation and ionization, thus correcting for variations in signal intensity.
-
Matrix-Matched Calibration: If a SIL-IS is not available, creating calibration standards in a blank matrix extract can help to compensate for consistent matrix effects.[20]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of matrix effects in LC-MS/MS analysis?
A1: Matrix effects in LC-MS/MS are primarily caused by co-eluting compounds from the sample matrix that affect the ionization efficiency of the target analyte in the mass spectrometer's ion source.[2][3] This can lead to either signal suppression (more common) or enhancement. The interfering components can be salts, endogenous compounds, or other contaminants that compete with the analyte for ionization.[4]
Q2: How can I validate my analytical method to ensure it is robust against matrix effects according to regulatory guidelines?
A2: Method validation is a regulatory requirement to ensure that an analytical method is suitable for its intended purpose.[5][21] Key validation parameters, as outlined in ICH Q2(R1), include specificity, linearity, range, accuracy, precision, and robustness.[6][7][22] To specifically address matrix effects during validation, you should:
-
Assess Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of matrix components.[7]
-
Evaluate Matrix Effect Across Different Lots: Analyze multiple sources or lots of your blank matrix to assess the variability of the matrix effect.
-
Perform Recovery Experiments: Spike the analyte into the blank matrix at different concentrations and perform the entire analytical procedure to determine the recovery. Recoveries between 70-120% with RSDs <5% are generally considered acceptable.
Q3: Is QuEChERS a suitable sample preparation method for this compound in complex matrices?
A3: Yes, the QuEChERS method is a highly effective and widely adopted technique for the extraction of pesticides and other contaminants, including nitrosamines, from a variety of complex matrices such as food and environmental samples.[10][11][12] Its advantages include high recovery for a broad range of analytes, reduced solvent consumption, and improved laboratory efficiency. The d-SPE cleanup step is particularly beneficial for minimizing matrix interferences prior to LC-MS/MS analysis.
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A4: A SIL-IS is highly recommended when high accuracy and precision are required, especially in complex matrices where significant and variable matrix effects are anticipated.[20] The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for reliable correction and more accurate quantification. While the cost of SIL-IS can be a consideration, their use is often justified by the improved data quality and robustness of the method.
Q5: Can I simply dilute my sample extract to overcome matrix effects?
A5: Diluting the sample extract can be a simple and effective strategy to reduce the concentration of interfering matrix components, thereby mitigating matrix effects.[23] However, this approach also dilutes the analyte, which may compromise the method's sensitivity and its ability to achieve the required limit of quantitation (LOQ). Therefore, dilution should be considered in conjunction with other strategies and its impact on the method's performance must be thoroughly evaluated.
Experimental Protocols & Data
Protocol 1: Generic QuEChERS Sample Preparation for this compound
This protocol is a starting point and should be optimized for your specific matrix.
-
Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[12]
-
Extraction:
-
Dispersive SPE (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing MgSO₄ and a sorbent like PSA.
-
Vortex for 30 seconds and centrifuge.
-
-
Final Extract: The resulting supernatant is the final extract, which can be directly analyzed by LC-MS/MS or diluted if necessary.
Protocol 2: LC-MS/MS Analysis of this compound
This is a representative set of LC-MS/MS conditions.
-
LC System: Standard HPLC or UHPLC system.
-
Column: A C18 or PFP column suitable for polar compounds (e.g., 100 x 2.1 mm, 1.9 µm).[24]
-
Mobile Phase:
-
Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5 - 10 µL.[9]
-
MS System: Triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).[9]
Table 1: Example MRM Transitions for Nitrosamines
| Compound | Precursor Ion (Q1) | Product Ion (Q2) |
| N-Nitrosodimethylamine (NDMA) | 75.1 | 58.1 |
| N-Nitrosodiethylamine (NDEA) | 103.1 | 75.0 |
| This compound | To be determined empirically | To be determined empirically |
| N-Nitrosodi-n-propylamine (NDPA) | 131.1 | 89.1 |
| N-Nitrosodi-n-butylamine (NDBA) | 159.1 | 103.1 |
| (Data adapted from representative nitrosamine analysis methods)[9] |
Visualizations
Workflow for Overcoming Matrix Effects
Caption: A systematic workflow for identifying, investigating, and mitigating matrix effects.
Mechanism of Ion Suppression
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- 12. QuEChERS: Home [quechers.eu]
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- 14. Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Evaluation of matrix effects in different multipesticide residue analysis methods using liquid chromatography-tandem mass spectrometry, including an automated two-dimensional cleanup approach - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 23. researchgate.net [researchgate.net]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing the Detection Limit of N-Nitrosopendimethalin
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of N-Nitrosopendimethalin. This guide is designed for researchers, scientists, and drug development professionals who are facing challenges in achieving the low detection limits required for this and other N-nitrosamine impurities. As a probable human carcinogen, this compound, often found as an impurity in the herbicide Pendimethalin, requires highly sensitive and robust analytical methods for accurate quantification.[1][2]
This document moves beyond standard operating procedures to provide a deeper understanding of the causal factors affecting sensitivity. We will explore common pitfalls and offer advanced strategies in a practical, question-and-answer format to help you troubleshoot and optimize your workflow.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its sensitive detection critical?
This compound is the N-nitroso derivative of the dinitroaniline herbicide, Pendimethalin. Like other compounds in the N-nitrosamine class, it is considered a potential genotoxic and carcinogenic impurity.[3] Regulatory bodies like the FDA and EMA have established stringent acceptable intake (AI) limits for nitrosamines in pharmaceutical products, often at nanogram-per-day levels.[4][5] To meet these requirements, analytical methods must be capable of detecting and quantifying this compound at trace levels (typically low parts-per-billion, or ng/g) within the active pharmaceutical ingredient (API) or drug product.[6]
Q2: What are the primary analytical techniques for this compound analysis?
The two most prevalent and powerful techniques for trace-level nitrosamine analysis are:
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is often the method of choice due to its high sensitivity, selectivity, and applicability to a wide range of nitrosamines, including those that are less volatile or thermally unstable.[7][8]
-
Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS): A robust technique, particularly for more volatile nitrosamines. Modern GC-MS/MS systems with high-efficiency sources can achieve excellent sensitivity.[9][10]
High-resolution mass spectrometry (HRAMS) coupled with either LC or GC can also be employed for its high degree of mass accuracy and specificity.[11][12]
Q3: What are the most significant challenges that limit the detection of this compound?
Achieving ultra-low detection limits is often hampered by three core issues:
-
Insufficient Analyte Concentration: The target analyte is present at such a low level in the initial sample that it falls below the instrument's fundamental limit of detection.
-
Matrix Effects: The sample matrix (e.g., the API, excipients, or biological fluid) is often complex. These co-extracted components can interfere with the analyte's signal during ionization in the mass spectrometer, a phenomenon known as ion suppression, which artificially lowers the detected signal.[13][14]
-
Poor Chromatographic Performance: Inadequate separation of the analyte from the matrix can lead to co-elution, masking the analyte's peak and compromising quantification. Broad or tailing peaks also reduce the peak height, lowering the signal-to-noise ratio and degrading the detection limit.[13]
Part 2: Troubleshooting Guide for Low Detection Limits
This section addresses specific experimental failures and provides a logical path to resolution, explaining the scientific principles behind each recommendation.
Problem 1: My signal-to-noise (S/N) is consistently low (<10), and the peak is barely distinguishable from the baseline.
This is a classic sensitivity problem, indicating that not enough analyte molecules are reaching the detector. The primary solution is to increase the analyte concentration in the final sample vial.
-
Core Issue: Insufficient analyte concentration.
-
Solution: Implement or optimize a sample concentration step. Solid-Phase Extraction (SPE) is the industry standard for this purpose.[15] It effectively isolates the analyte from a large volume of sample and elutes it into a small volume of clean solvent.
-
Causality & Expert Insights:
-
Why SPE? Compared to liquid-liquid extraction (LLE), SPE offers higher concentration factors, uses less solvent, and can provide superior sample cleanup, which also helps mitigate matrix effects.[16]
-
Sorbent Selection is Key: The choice of SPE sorbent dictates the success of the extraction. For nitrosamines, several types of sorbents are effective. The optimal choice depends on the sample matrix and the specific properties of this compound.
-
| Sorbent Type | Mechanism of Action & Typical Use | Considerations for this compound |
| Coconut Charcoal / Graphitized Carbon | Adsorption based on polarity and molecular structure. Highly effective for a broad range of nitrosamines in aqueous samples.[17][18] | Excellent choice for concentrating from water or dissolved drug product. Requires careful optimization of elution solvents to ensure full recovery. |
| Polymeric Sorbents (e.g., Divinylbenzene-based) | Strong, non-polar retention. High capacity and stability across a wide pH range. | A robust and versatile option. Less prone to irreversible adsorption than carbon-based sorbents. |
| Strong Cation-Exchange (SCX) | Utilizes ionic interactions. Effective for extracting nitrosamines from complex matrices like cough syrups.[16] | May be useful if the sample matrix contains basic compounds that interfere with other sorbents. |
-
Troubleshooting Steps:
-
Increase Sample Volume: Double the initial sample amount (e.g., from 250 mg to 500 mg of API) while keeping the final reconstitution volume the same.
-
Optimize SPE Elution: Your analyte may be sticking to the sorbent. Perform an elution profile study by collecting multiple small fractions of the elution solvent and analyzing them separately to ensure the analyte is eluting completely in the expected volume.
-
Check for Breakthrough: Analyze the sample waste (the liquid that passes through the SPE cartridge during loading) to ensure the analyte is not washing through without being retained. If breakthrough occurs, consider using a larger sorbent bed mass or a stronger sorbent.
-
Problem 2: I can see a peak, but it is broad, tailing, or co-eluting with a large matrix peak.
This is a chromatographic problem. A poor peak shape dilutes the analyte signal over time, reducing its maximum height and thus the S/N ratio. Co-elution with matrix components directly leads to ion suppression.[13]
-
Core Issue: Inadequate chromatographic separation or undesirable secondary interactions.
-
Solution: Optimize the analytical column and mobile phase (for LC) or the GC column and temperature program.
-
Causality & Expert Insights:
-
LC-MS: Standard C18 columns are not always optimal for polar or challenging compounds.[8] Secondary interactions with residual silanols on the silica surface can cause peak tailing. Co-elution with the main API peak is a major source of ion suppression.[13]
-
GC-MS: Active sites in the GC inlet liner or on the column itself can cause adsorption of the analyte, leading to poor peak shape and low recovery. A non-optimized temperature ramp can lead to peak broadening.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for chromatographic issues.
Problem 3: My results show poor reproducibility and low recovery in spiked samples.
This indicates a flaw in the sample preparation workflow, leading to inconsistent analyte loss. Without an appropriate internal standard, it's impossible to correct for these variations.
-
Core Issue: Inconsistent analyte loss during sample preparation and/or injection.
-
Solution: Incorporate a suitable internal standard (IS) and validate the extraction recovery.
-
Causality & Expert Insights:
-
The Role of an Internal Standard: An IS is a compound chemically similar to the analyte, added at a known concentration to every sample before preparation. It experiences the same processing losses and instrumental variations as the analyte. By measuring the ratio of the analyte to the IS, you can correct for these inconsistencies.
-
Best Practice: The gold standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d14). If a SIL-IS is not available, a structurally similar nitrosamine that is not present in the samples can be used.[11]
-
Spike-Recovery Experiments: To validate your method's accuracy, you must perform spike-recovery experiments. This involves adding a known amount of analyte to a blank matrix sample and processing it through the entire workflow. The final measured amount, corrected by the IS, should be within an acceptable range (e.g., 80-120%) of the amount you added.[19] Performing this at low, medium, and high concentrations is essential.
-
Part 3: Protocols for Enhanced Detection
The following protocols provide a starting point for developing a high-sensitivity method. They should be adapted and validated for your specific matrix and instrumentation.
Protocol 1: High-Recovery Solid-Phase Extraction (SPE)
This protocol is designed to concentrate this compound from a dissolved drug product sample.
-
Sample Preparation:
-
Accurately weigh 500 mg of the drug substance or ground tablets into a 50 mL centrifuge tube.
-
Add 25 mL of a suitable solvent (e.g., 10% Methanol in Water) and the internal standard.
-
Vortex for 1 minute, then sonicate for 20 minutes to ensure complete dissolution/extraction.[8]
-
Centrifuge at 4000 rpm for 10 minutes. Use the supernatant for the SPE loading.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric SPE cartridge (e.g., 200 mg / 6 mL).
-
Condition the cartridge by passing 5 mL of Dichloromethane (DCM), followed by 5 mL of Methanol, and finally 5 mL of Water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the 25 mL of sample supernatant onto the conditioned cartridge at a slow, controlled flow rate (approx. 1-2 mL/min).
-
-
Washing (Interference Removal):
-
Wash the cartridge with 5 mL of Water to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum or with nitrogen for 20 minutes to remove all water.[18]
-
-
Elution (Analyte Collection):
-
Concentration and Reconstitution:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase starting condition for LC-MS analysis or a suitable solvent for GC-MS. This achieves a 50-fold concentration factor.
-
Protocol 2: Optimized LC-MS/MS Method Parameters
This method utilizes Atmospheric Pressure Chemical Ionization (APCI), which is often more efficient for nitrosamines than Electrospray Ionization (ESI).[12][21]
| Parameter | Recommended Setting | Rationale |
| LC Column | Phenyl-Hexyl or F5 phase, <3 µm particle size (e.g., 100 x 2.1 mm) | Provides alternative selectivity to C18, potentially resolving the analyte from matrix interferences.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to promote ionization.[11] |
| Mobile Phase B | 0.1% Formic Acid in Methanol | |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate. | A shallow gradient around the analyte's retention time will improve separation. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 - 20 µL | Injecting a larger volume can increase the on-column amount of analyte. |
| Ionization Mode | APCI, Positive Ion | Generally provides higher sensitivity for many nitrosamines.[12] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Ensures maximum sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. |
-
Workflow Diagram:
Caption: Complete analytical workflow from sample to result.
Part 4: References
-
Rapid Solid-Phase Extraction Method for the Detection of Volatile Nitrosamines in Food. (n.d.). ACS Symposium Series.
-
Evaluation of Automated Solid-Phase Extraction for Nitrosamines Using US EPA Method 521. (2011). Spectroscopy Online.
-
Automated Solid Phase Extraction (SPE) of Nitrosamines in Water. (n.d.). Thermo Fisher Scientific.
-
Solid-phase microextraction of N-nitrosamines. (1998). ResearchGate.
-
SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. (2023). Spectroscopy Online.
-
Mass spectrometric parameters of N-nitrosamines. (2022). ResearchGate.
-
Simultaneous Determination for Nine Kinds of N-Nitrosamines Compounds in Groundwater by Ultra-High-Performance Liquid Chromatography Coupled with Triple Quadrupole Mass Spectrometry. (2022). MDPI.
-
N-Nitrosamine Quantitation in Pharmaceuticals by Tandem Mass Spectrometry. (2023). ACS Publications.
-
Derivatization Method for Determination of Nitrosamines by GC–MS. (2011). ResearchGate.
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). PubMed Central.
-
High Sensitivity Analysis of Nitrosamines Using GC-MS/MS. (n.d.). LabRulez LCMS.
-
The denitrosation (I) and derivatisation (II) processes of NDMA and NDEA. (2022). ResearchGate.
-
Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. (2022). Journal of Pharmaceutical Analysis.
-
In this technote an LC-MS/MS method has been described for the quantitation of eight nitrosamine compounds in final drug product. (n.d.). Phenomenex.
-
GC/CI-MS/MS method for the identification and quantification of N-nitrosoethylmethylallyl-amine in plant protection products. (2017). CEST2017.
-
Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. (n.d.). Thermo Fisher Scientific.
-
Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. (2022). MDPI.
-
Overcome N-Nitrosamine Analysis Challenges with Chromatography and Mass Spectrometry Techniques. (n.d.). Phenomenex.
-
HRAM-LC-MS method for the determination of nitrosamine impurities in drugs. (n.d.). The Analytical Scientist.
-
Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (n.d.). Restek.
-
Trends and Challenges in Nitrosamine Testing: Part Two. (2023). The Analytical Scientist.
-
Ultratrace-level determination of N-Nitrosodimethylamine, N-Nitrosodiethylamine, and N-Nitrosomorpholine in waters by solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. (2015). ResearchGate.
-
Nitroso-pendimethalin. (n.d.). PubChem.
-
Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. (2023). Agilent Technologies.
-
N-Nitroso-pendimethalin. (n.d.). HPC Standards.
-
Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method). (2020). Taiwan Food and Drug Administration.
-
CDER Nitrosamine Impurity Acceptable Intake Limits. (2024). U.S. Food and Drug Administration.
-
Nitrosamines Published Limits. (2022). SGS.
-
Innovations in the Detection of N-Nitrosamine Impurities in Pharmaceuticals: Analytical and Regulatory Challenges. (2025). PubMed.
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- 2. hpc-standards.com [hpc-standards.com]
- 3. Innovations in the Detection of N-Nitrosamine Impurities in Pharmaceuticals: Analytical and Regulatory Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 5. Nitrosamines Published Limits -reference - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. gcms.cz [gcms.cz]
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- 11. lcms.cz [lcms.cz]
- 12. theanalyticalscientist.com [theanalyticalscientist.com]
- 13. sciex.jp [sciex.jp]
- 14. theanalyticalscientist.com [theanalyticalscientist.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
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- 17. spectroscopyonline.com [spectroscopyonline.com]
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- 20. pubs.acs.org [pubs.acs.org]
- 21. fda.gov.tw [fda.gov.tw]
Technical Support Center: Troubleshooting Chromatographic Peak Issues for N-Nitrosopendimethalin
Welcome to the technical support center for the chromatographic analysis of N-Nitrosopendimethalin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into resolving common chromatographic peak issues. By understanding the root causes of these problems, you can develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Issue 1: My this compound peak is tailing excessively.
Question: What are the primary causes of peak tailing for this compound, and how can I resolve this issue?
Answer:
Peak tailing, where the peak's trailing edge is drawn out, is a common problem that can compromise accurate quantification.[1] For this compound, this is often due to secondary interactions with the stationary phase or issues with the chromatographic system.
Underlying Causes and Solutions:
-
Secondary Silanol Interactions: this compound, like many nitrosamines, can exhibit polar characteristics. Residual silanol groups on silica-based reversed-phase columns (like C18) can interact strongly with these polar analytes through hydrogen bonding, causing tailing.[1][2]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions.[2] A mobile phase containing 0.1% formic acid is often effective.[3]
-
Solution 2: Use of End-Capped Columns: Employ a modern, high-purity, end-capped column. End-capping chemically modifies the silica surface to block most of the residual silanols.[4]
-
Solution 3: Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also mask silanol groups, though this may not be suitable for all detection methods (e.g., mass spectrometry).[5]
-
-
Column Contamination or Degradation: Accumulation of strongly retained matrix components at the column inlet can lead to peak distortion.[1]
-
Extra-Column Effects: Dead volumes in the system, such as from poorly fitted connections or excessively long tubing between the column and detector, can cause peak broadening and tailing.[1]
-
Solution: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter and length.[4]
-
Here is a troubleshooting workflow for peak tailing:
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromtech.com [chromtech.com]
- 5. HPLC Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Optimization of ionization source for N-Nitrosopendimethalin in LC-MS
An Application Scientist's Guide to LC-MS Ionization for N-Nitrosopendimethalin
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust and sensitive bioanalysis hinges on a finely tuned instrument, especially at the ion source—the heart of your mass spectrometer. The analysis of N-Nitrosamines, such as this compound, presents unique challenges due to their potential for thermal lability and complex ionization behavior.
This guide is structured to move from foundational decisions to specific troubleshooting scenarios. We will explore the causal relationships between instrument parameters and analytical outcomes, providing you with the rationale needed to make informed decisions in your method development.
This section addresses the primary decisions and systematic procedures for establishing a robust ionization method for this compound.
Q1: Which ionization source, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is the optimal choice for this compound?
The selection of an ionization source is the most critical first step and depends on the physicochemical properties of the analyte. This compound, a derivative of the herbicide Pendimethalin, is a relatively non-polar molecule of moderate molecular weight.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, thermally labile, and large molecules that are already ions in solution or can be easily protonated or deprotonated.[1] While it can be used for nitrosamines, it is often more susceptible to matrix effects and ion suppression, especially for less polar compounds in complex matrices.[1][2]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally favored for less polar and more volatile compounds that are neutral in solution.[1] It utilizes a high-voltage corona discharge to ionize solvent molecules, which then transfer a proton to the analyte in the gas phase. For many small-molecule nitrosamines, APCI is considered the standard technique as it often provides higher ionization efficiency, greater robustness against matrix effects, and improved sensitivity.[2][3][4]
Recommendation: For this compound, APCI is the recommended starting point. Its mechanism is better suited to the analyte's moderate polarity and volatility, offering a more robust and sensitive response compared to ESI.[5]
Table 1: Comparison of ESI and APCI for this compound Analysis
| Feature | Atmospheric Pressure Chemical Ionization (APCI) | Electrospray Ionization (ESI) |
| Primary Mechanism | Gas-phase chemical ionization via corona discharge | Desolvation of charged droplets from solution |
| Analyte Suitability | Ideal for less polar, neutral, and volatile compounds.[1] | Ideal for polar, pre-charged, and large molecules.[1] |
| Sensitivity | Often higher for small nitrosamines (2-20x reported).[4] | Can be lower; highly dependent on mobile phase and adduct formation. |
| Matrix Effects | Less susceptible to ion suppression from co-eluting matrix components.[5] | More prone to ion suppression, especially in complex samples.[2] |
| In-Source Reactions | Higher source temperatures can induce thermal degradation. | Lower temperatures reduce thermal risk but can lead to in-source fragmentation.[6] |
| Flow Rate | Optimal performance at higher LC flow rates ( > 100 µL/min).[3] | Compatible with a wider range of flow rates, including nano-flow. |
| Primary Ion | Primarily [M+H]⁺ | [M+H]⁺, but prone to adducts ([M+Na]⁺, [M+K]⁺).[7][8] |
To aid in this decision-making process for any given nitrosamine, the following workflow can be applied.
Sources
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- 2. waters.com [waters.com]
- 3. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 4. pmda.go.jp [pmda.go.jp]
- 5. sciex.jp [sciex.jp]
- 6. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium adduct formation efficiency in ESI source - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the instability of N-Nitrosopendimethalin analytical standards
Introduction: The Challenge of N-Nitrosopendimethalin
This compound is a significant N-nitroso impurity associated with Pendimethalin, a widely used dinitroaniline herbicide.[1][2] As with other nitrosamines, it is classified as a probable human carcinogen, making its accurate detection and quantification a critical safety and regulatory concern.[3][4][5] The inherent instability of this compound analytical reference standards, however, presents a formidable challenge for laboratories. Degradation of these standards can lead to inaccurate quantification, false-negative results, and compromised data integrity, ultimately impacting regulatory compliance and patient safety.[6][7]
This technical support center provides a comprehensive guide for researchers, analytical scientists, and quality control professionals to understand, mitigate, and troubleshoot the stability issues associated with this compound standards.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound standards.
Q1: What are the primary factors that degrade this compound in solution? The stability of this compound, like many nitrosamines, is principally influenced by exposure to light (especially UV), elevated temperatures, and non-optimal pH conditions.[7][8] Thermal decomposition is a known degradation route for this compound.[9][10]
Q2: What is the recommended solvent for preparing this compound standards? High-purity, HPLC or LC-MS grade methanol or acetonitrile are commonly recommended and used for preparing nitrosamine stock solutions.[11] It is critical to use fresh, high-purity solvents, as recovered or contaminated solvents can be a source of impurities that may accelerate degradation.[12][13]
Q3: How should I store my this compound stock and working solutions? To ensure maximum stability, solutions should always be stored in amber glass vials to protect them from light.[7][8] For short-term storage (days to a week), refrigeration at 2-8°C is recommended.[2][14] For long-term storage, solutions should be kept in a freezer at -20°C or below.[7]
Q4: My standard is a neat solid. What are the handling precautions? Due to the classification of nitrosamines as probable carcinogens, neat materials and concentrated solutions must be handled with extreme care in a designated area, such as a fume hood or biosafety cabinet.[5][15] Appropriate personal protective equipment (PPE), including disposable lab coats, chemical-resistant gloves, and protective eyewear, is mandatory.[15] A risk assessment should be performed before handling.
Q5: Can I use plastic containers or pipette tips when handling these standards? It is strongly recommended to avoid plastics wherever possible.[16] Use glass volumetric flasks and pipettes for all preparations. If plastic consumables are unavoidable (e.g., pipette tips, filter membranes), they should be tested to ensure they do not leach interfering compounds or adsorb the analyte, which could lead to inaccurate results.
Part 2: Troubleshooting Guide for Analytical Instability
This guide provides a structured, cause-and-effect approach to resolving specific issues encountered during the analysis of this compound.
Issue 1: Inconsistent or Decreasing Peak Area in Sequential Analyses
-
Symptom: You observe a continuous drop in the peak area/response of your calibration standards or quality control (QC) samples during an analytical run.
-
Probable Cause 1: Photodegradation. Nitrosamines are notoriously light-sensitive.[8] If standards are left on an autosampler tray exposed to ambient or UV light for an extended period, degradation can occur rapidly.
-
Solution: Use amber autosampler vials or vials wrapped in aluminum foil. If possible, utilize a temperature-controlled autosampler set to a low temperature (e.g., 4-10°C). Prepare fresh working standards more frequently if long analytical sequences are necessary.
-
-
Probable Cause 2: Thermal Degradation. The stability of this compound is temperature-dependent.[9][10] Leaving solutions at room temperature for prolonged periods will accelerate degradation.
-
Solution: Keep all stock and working solutions refrigerated or on ice until just before analysis. Minimize the time standards spend at room temperature.
-
-
Probable Cause 3: Hydrolysis due to Solvent pH. The pH of the solution can significantly impact the stability of pesticides and related compounds through hydrolysis, which is often accelerated in alkaline conditions.[17][18]
-
Solution: Ensure the water or solvent used for dilution is neutral or slightly acidic. While most organic solvents are unbuffered, contamination can alter pH. Consider preparing standards in a solvent system that reflects the mobile phase composition (if neutral or acidic) to ensure compatibility and stability. The optimal pH for many related compounds is between 4 and 7.[18]
-
Issue 2: Appearance of New, Unidentified Peaks in the Chromatogram
-
Symptom: Your standard solution chromatogram shows the main analyte peak along with one or more new, smaller peaks that are not present in the blank solvent.
-
Probable Cause: Chemical Degradation. The new peaks are the most direct evidence of standard degradation. The parent this compound molecule is breaking down into other chemical entities.[7] Microbial degradation pathways for the parent compound, pendimethalin, involve processes like nitroreduction and N-dealkylation, which could suggest potential breakdown products for the nitroso-analogue.[19]
-
Solution: The standard is compromised and must be discarded. Prepare a fresh stock solution from the neat material. Compare the chromatogram of the newly prepared standard to the degraded one to confirm the disappearance of the extra peaks. This serves as a self-validating check of your preparation and storage protocol.
-
Issue 3: Poor Reproducibility and High %RSD in Calibration Curves
-
Symptom: You are unable to achieve acceptable linearity (e.g., r² < 0.995) or the relative standard deviation (%RSD) of replicate injections is unacceptably high.[20]
-
Probable Cause 1: Inconsistent Standard Preparation. Minor variations in the preparation of serial dilutions, especially at very low concentrations required for nitrosamine analysis, can lead to significant errors.
-
Solution: Adhere strictly to the validated Standard Operating Procedure (SOP). Use calibrated pipettes and Class A volumetric glassware. Ensure the standard is fully dissolved before making dilutions.
-
-
Probable Cause 2: Rapid On-Going Degradation. If the standard is degrading rapidly, the concentration is changing from the first injection to the last, making a reproducible calibration curve impossible.
-
Solution: Address the core stability issues (light, heat, pH) as described above. Prepare a fresh calibration curve for each analytical batch and do not reuse calibration standards from a previous day unless their stability has been rigorously proven.
-
Visualization: Troubleshooting Decision Tree
The following diagram outlines a logical workflow for diagnosing instability issues with this compound standards.
Caption: Troubleshooting decision tree for this compound standard instability.
Part 3: Experimental Protocols
Adherence to robust, well-documented protocols is essential for generating reliable data.
Protocol 1: Preparation of this compound Stock Standard (100 µg/mL)
Objective: To prepare a stable, accurate primary stock solution.
Materials:
-
This compound neat standard
-
HPLC-grade Methanol (or Acetonitrile)
-
Calibrated analytical balance (readable to 0.01 mg)
-
10 mL Class A amber volumetric flask
-
Glass Pasteur pipette
-
Weighing paper
-
Amber glass storage vials with PTFE-lined caps
Procedure:
-
Safety First: Perform all steps in a designated fume hood. Wear appropriate PPE.
-
Tare Balance: Place weighing paper on the analytical balance and tare.
-
Weigh Standard: Carefully weigh approximately 1.0 mg of the this compound neat standard. Record the exact weight.
-
Transfer: Carefully transfer the weighed standard into the 10 mL amber volumetric flask. Use a small funnel if necessary.
-
Dissolve: Add approximately 5-7 mL of methanol to the flask. Gently swirl to completely dissolve the standard. A brief sonication (less than 2 minutes) may be used if necessary.
-
Dilute to Volume: Once dissolved, allow the solution to return to room temperature. Carefully add methanol to the 10 mL mark (meniscus on the line).
-
Homogenize: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Calculate Concentration: Calculate the precise concentration based on the actual weight and final volume.
-
Storage: Transfer aliquots of the stock solution into amber glass vials. Label clearly with compound name, concentration, solvent, preparation date, and initials. Store immediately at -20°C.
Protocol 2: Short-Term Stability Validation Study
Objective: To establish the stability of a working standard solution under typical laboratory conditions.
Procedure:
-
Prepare Standard: Prepare a working-level standard (e.g., 1.0 µg/mL) in your chosen solvent from a freshly prepared stock solution.
-
Aliquot Samples: Dispense this solution into three sets of amber glass vials:
-
Set A (Control): Store at -20°C.
-
Set B (Refrigerated): Store at 2-8°C.
-
Set C (Autosampler): Store at room temperature (~25°C) exposed to typical lab lighting to simulate autosampler conditions.
-
-
Initial Analysis (T=0): Immediately analyze an aliquot from Set A to establish the initial (100%) concentration.
-
Time-Point Analysis: Analyze aliquots from all three sets at predetermined time points (e.g., 4, 8, 24, 48, and 72 hours).
-
Data Evaluation: Calculate the concentration of the analyte at each time point relative to the T=0 result. A standard is typically considered stable if the concentration remains within ±10% of the initial value.
Visualization: Standard Preparation and Handling Workflow
This diagram illustrates the critical steps from receiving the standard to its final use in analysis.
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. edaegypt.gov.eg [edaegypt.gov.eg]
- 4. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 5. jpsbr.org [jpsbr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cambrex.com [cambrex.com]
- 9. US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides - Google Patents [patents.google.com]
- 10. hpc-standards.com [hpc-standards.com]
- 11. CN112946107A - Analysis method of N-nitrosodimethylamine and N-nitrosodiethylamine in argatroban bulk drug or preparation - Google Patents [patents.google.com]
- 12. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 13. fda.gov [fda.gov]
- 14. N-Nitrosodimethylamine analytical standard 62-75-9 [sigmaaldrich.com]
- 15. How to deal with Nitrosamine standards? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 16. Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals | Separation Science [sepscience.com]
- 17. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 18. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 19. researchgate.net [researchgate.net]
- 20. anchem.pl [anchem.pl]
Minimizing ion suppression in N-Nitrosopendimethalin LC-MS/MS analysis
Technical Support Center: N-Nitrosopendimethalin LC-MS/MS Analysis
Welcome to the technical support center for the analysis of this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers and analytical scientists to address a critical challenge in quantitative analysis: ion suppression. Here, we provide in-depth, experience-based troubleshooting guides and frequently asked questions to help you proactively prevent and reactively solve issues related to matrix effects, ensuring the accuracy and reliability of your results.
Part A: Troubleshooting Guide - Diagnosing and Solving Ion Suppression
This section is formatted as a series of common problems encountered in the lab. Each issue is followed by a systematic approach to diagnosis and resolution.
Issue 1: My this compound signal is low, inconsistent, or completely absent in matrix samples, but looks perfect in pure solvent standards.
This is a classic symptom of ion suppression. Co-eluting matrix components from your sample (e.g., from soil, water, or a drug product formulation) are interfering with the ionization of your target analyte in the mass spectrometer's source.[1][2]
Troubleshooting Steps:
-
Confirm and Localize the Suppression: The first step is to prove that ion suppression is the culprit and identify where in your chromatogram it occurs. The gold-standard technique for this is the Post-Column Infusion (PCI) experiment .[3][4] This test will reveal "zones" of suppression caused by your matrix.
-
Adjust Chromatography: Once you've identified a suppression zone, the simplest solution is often to adjust your chromatography to move the this compound peak away from that zone.[2][4]
-
Modify Gradient: Alter the slope of your organic mobile phase gradient. A shallower gradient can increase separation between the analyte and interferences.[5]
-
Change Column Chemistry: If gradient modification is insufficient, switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column) to alter selectivity.[6]
-
-
Enhance Sample Preparation: If chromatographic changes are not feasible or effective, the next step is to remove the interfering matrix components before injection.[1][7]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For this compound, a polymeric reversed-phase sorbent is often a good starting point.[6][8]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective at isolating nitrosamines from complex sample matrices.[6]
-
-
Reduce Matrix Load: As a simpler, albeit less ideal, approach, you can try diluting your sample extract.[2] This dilutes both your analyte and the interfering components. While this may reduce suppression, it will also decrease sensitivity, so this is only an option if your analyte concentration is sufficiently high.
Protocol 1: Identifying Ion Suppression Zones using Post-Column Infusion (PCI)
This experiment provides a visual map of where matrix components suppress the MS signal across your entire chromatographic run.
Objective: To determine the retention times at which co-eluting matrix components cause ion suppression.
Materials:
-
Syringe pump
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
HPLC-grade tubing and a 'T' connector
-
Blank matrix extract (a sample prepared without the analyte)
Methodology:
-
System Setup: Connect the LC output to one inlet of the 'T' connector. Connect the syringe pump outlet to the other inlet. The outlet of the 'T' goes directly to the mass spectrometer's ion source.
-
Infusion: Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream coming from the column.[9]
-
Establish Baseline: Start the LC flow without an injection. You should see a stable, elevated baseline signal for your this compound MRM transition.
-
Inject Blank Matrix: Once the baseline is stable, inject your prepared blank matrix sample.[4][9]
-
Data Analysis: Monitor the baseline of the this compound signal. Any significant dip or drop in the baseline indicates a region where matrix components are eluting and suppressing the analyte's ionization.[3][4] Compare this "suppression profile" to the retention time of this compound in a standard injection to see if they overlap.
Issue 2: My results are highly variable and irreproducible, even after optimizing sample preparation.
This indicates that the degree of ion suppression is varying from sample to sample. This is common in complex biological or environmental matrices where the composition can change between batches or sources.[3]
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust and widely accepted solution for correcting variable matrix effects.[6][10] An SIL-IS, such as this compound-d5, is chemically identical to the analyte and will co-elute. Crucially, it experiences the same degree of ion suppression in the source.[10][11] By calculating the ratio of the analyte peak area to the SIL-IS peak area, you can achieve accurate and precise quantification, as the variability is normalized.
-
Matrix-Matched Calibration: If a suitable SIL-IS is not available, the next best approach is to prepare your calibration standards in a blank matrix extract that is representative of your samples.[6] This ensures that the standards and the samples experience a similar degree of ion suppression. However, this approach cannot correct for variability between individual samples.
Part B: Frequently Asked Questions (FAQs)
Q1: What exactly is ion suppression and why does it happen?
Ion suppression is a phenomenon in mass spectrometry, particularly with Electrospray Ionization (ESI), where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds (the "matrix").[1][4] This leads to a lower-than-expected signal for your analyte, compromising accuracy and sensitivity.[12]
The mechanism is primarily a competition-based process in the ESI source.[2][3] Key causes include:
-
Competition for Droplet Surface: In the ESI plume, analytes must get to the surface of the solvent droplet to be ionized and released into the gas phase. Co-eluting matrix components can saturate the droplet surface, preventing the analyte from reaching it.[2]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can increase the viscosity and surface tension of the ESI droplets. This hinders solvent evaporation, making it more difficult for the analyte ions to be liberated.[3]
-
Competition for Charge: The ESI process imparts a limited amount of charge to the droplets. If matrix components are present at high concentrations and are easily charged, they can consume the available charge, leaving less for the analyte.[1]
Diagram: The Mechanism of Ion Suppression in ESI
Caption: Mechanism of ESI and Ion Suppression.
Q2: Is APCI less prone to ion suppression than ESI for nitrosamine analysis?
Yes, Atmospheric Pressure Chemical Ionization (APCI) is generally considered less susceptible to ion suppression than ESI.[2][8] This is due to their different ionization mechanisms. ESI is a liquid-phase ionization process that is highly dependent on droplet surface chemistry, making it sensitive to non-volatile salts and polar matrix components.[3] APCI, on the other hand, is a gas-phase ionization technique. The entire sample is vaporized before ionization, which makes it more tolerant of non-volatile buffers and matrix components.[2] For many small, relatively non-polar nitrosamines, APCI can be a more robust choice.[8][13]
Q3: What are the best starting points for sample preparation to minimize matrix effects for this compound?
The optimal sample preparation technique depends heavily on the matrix.[14] However, a general workflow can be established.
| Sample Preparation Technique | Best For | General Efficiency | Key Considerations |
| Dilute and Shoot | Simple, clean matrices (e.g., drinking water, some drug formulations) | Low | Fastest method but offers minimal cleanup. High risk of ion suppression and instrument contamination.[2][13] |
| Protein Precipitation (PPT) | Biological fluids (plasma, serum) | Moderate | Quick and easy for removing proteins, but leaves many small molecules and salts that can cause suppression. |
| Liquid-Liquid Extraction (LLE) | Aqueous samples, complex drug products | Good | Good for separating analytes based on polarity and pH. Can be labor-intensive.[6] |
| Solid-Phase Extraction (SPE) | Environmental samples (soil, wastewater), complex formulations | Excellent | Highly effective and selective for removing interferences. Requires method development to optimize sorbent, wash, and elution steps.[6][8] |
Diagram: Decision Workflow for Troubleshooting Ion Suppression
Caption: A systematic workflow for diagnosing and resolving ion suppression.
References
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. Available at: [Link]
-
Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. Journal of Mass Spectrometry. Available at: [Link]
-
Stable Isotope Labelled NDSRIs. Bujno Chemicals. Available at: [Link]
-
How to circumvent matrix effect in confirmatory testing. Nitrosamines Exchange. Available at: [Link]
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. Available at: [Link]
-
Ion suppression (mass spectrometry). Wikipedia. Available at: [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Online. Available at: [Link]
-
Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control. ResearchGate. Available at: [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. MDPI. Available at: [Link]
-
Nitrosamines Analysis with LC-MS/MS. Waters Corporation. Available at: [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. ACS Publications. Available at: [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications. Available at: [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. PMC - NIH. Available at: [Link]
-
Nitrosamine internal standards - what should be taken into consideration? Nitrosamines Exchange. Available at: [Link]
-
Development of LC-MS method for nitrosamine impurities separation and quantification. Revista Medicala si Farmaceutica a Societatii de Medici si Naturalisti din Iasi. Available at: [Link]
-
An Uncommon Fix for LC–MS Ion Suppression. LCGC International. Available at: [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Available at: [Link]
-
Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link]
-
Ion Suppression in LC–MS–MS — A Case Study. LCGC International. Available at: [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Available at: [Link]
-
Development and optimization of an LC-MS method for the separation of nitrosamine impurities. Acta Marisiensis - Seria Medica. Available at: [Link]
-
Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. Trends in Analytical Chemistry. Available at: [Link]
-
Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. PubMed. Available at: [Link]
-
The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. ResearchGate. Available at: [Link]
-
Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. PubMed. Available at: [Link]
-
A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis. Available at: [Link]
-
Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Follow. Analytical and Bioanalytical Chemistry Research. Available at: [Link]
-
Occurrence and Consequences of Matrix Effects in Simultaneous Multi-class LC-MS/MS Determination of Pesticides, Pharmaceuticals and Perfluoroalkylsubstances in Different Types of Groundwater. ResearchGate. Available at: [Link]
Sources
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- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. ojs.actamedicamarisiensis.ro [ojs.actamedicamarisiensis.ro]
- 6. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. waters.com [waters.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bujnochem.com [bujnochem.com]
- 11. researchgate.net [researchgate.net]
- 12. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 14. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Column Selection Guide for Optimal Separation of N-Nitrosopendimethalin
Welcome to the technical support center for the analysis of N-Nitrosopendimethalin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting the appropriate chromatographic column for robust and reliable separation. As a potential genotoxic impurity, the accurate quantification of this compound is critical, and the foundation of any reliable method is the chromatographic separation. This document provides expert guidance, troubleshooting protocols, and frequently asked questions (FAQs) for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies.
Section 1: Understanding this compound - Key Physicochemical Properties
Before selecting a column, it is essential to understand the physicochemical properties of the analyte. This compound is a non-polar, hydrophobic molecule, which dictates the primary separation strategies.[1] It is the N-nitroso derivative of the herbicide Pendimethalin.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₈N₄O₅ | [1][2][5] |
| Molecular Weight | 310.31 g/mol | [1][2] |
| Appearance | Pale Yellow Solid / Yellow Crystalline | [2][5] |
| XLogP3-AA (LogP) | 4.0 | [1] |
| Water Solubility | Insoluble | [5] |
| Topological Polar Surface Area | 124 Ų | [1] |
| Thermal Stability | Stable under normal conditions; formation of toxic gases is possible during heating.[5] | [5] |
The high LogP value and insolubility in water strongly indicate that reversed-phase chromatography is the most suitable approach for HPLC analysis.[1][5] For GC, its molecular weight and potential for thermal degradation are key considerations.[5]
Section 2: High-Performance Liquid Chromatography (HPLC/UHPLC) Guide
HPLC coupled with mass spectrometry (MS) is a powerful and widely used technique for the analysis of nitrosamine impurities, as it can handle thermally labile compounds and offers excellent sensitivity and selectivity.[6][7][8]
Frequently Asked Questions (HPLC)
Q1: What is the best starting HPLC column for this compound analysis?
A1: For a highly hydrophobic compound like this compound (LogP ≈ 4.0), a C18 (Octadecylsilyl) column is the recommended starting point.[1][9]
-
Causality: The non-polar C18 stationary phase will interact strongly with the non-polar analyte via hydrophobic (van der Waals) forces, providing significant retention. This strong retention is necessary to move the analyte away from the solvent front and achieve separation from polar matrix components. C18 columns are versatile and widely documented for nitrosamine analysis.[9][10]
Table 2: Recommended Starting HPLC Columns
| Column Chemistry | Particle Size (µm) | Dimensions (L x I.D., mm) | Rationale |
| Standard C18 | 2.7 - 5 | 100-150 x 4.6 | Robust, versatile starting point for method development. |
| UHPLC C18 | < 2 | 50-100 x 2.1 | For faster analysis and higher efficiency, compatible with UHPLC systems. |
| Biphenyl / Phenyl-Hexyl | 2.7 - 5 | 100-150 x 4.6 | Offers alternative selectivity through π-π interactions; useful if co-elution with the parent compound is an issue.[9] |
| Porous Graphitic Carbon (PGC) | 3 - 5 | 100-150 x 4.6 | Provides unique retention mechanisms, especially for structurally similar compounds. |
Q2: I am observing poor peak shape (e.g., tailing) for this compound. What are the likely causes and solutions?
A2: Poor peak shape is a common issue that can compromise quantification. It is often caused by secondary interactions, column overload, or a mismatch between the sample solvent and the mobile phase.
-
Troubleshooting Protocol: Addressing Peak Tailing
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Injecting in a much stronger solvent (e.g., 100% acetonitrile into a 50:50 water:acetonitrile mobile phase) will cause peak distortion.
-
Reduce Mass on Column: High concentrations of the analyte can lead to column overload and tailing peaks. Try reducing the injection volume or diluting the sample.
-
Investigate Secondary Interactions: Although this compound is neutral, residual silanols on the silica surface of the column can sometimes cause issues. Using a modern, high-purity, end-capped C18 column minimizes these effects. If tailing persists, a column with a different base particle (e.g., PGC) could be beneficial.
-
Inspect System for Voids: Check for any dead volume or voids in the system, particularly in the tubing connections to and from the column.[11]
-
Q3: this compound is co-eluting with its parent compound, Pendimethalin. How can I improve the resolution?
A3: Separating structurally similar compounds is a common chromatographic challenge. The resolution depends on a combination of column efficiency, retention, and, most importantly, selectivity.
-
Method Optimization Protocol for Co-elution
-
Optimize Mobile Phase Strength: Begin by adjusting the gradient slope or the isocratic percentage of the organic modifier (e.g., acetonitrile or methanol). A shallower gradient or lower organic content will increase retention and may improve separation.
-
Change Organic Modifier: The choice of organic solvent affects selectivity. If you are using acetonitrile, try substituting it with methanol, or vice-versa. Methanol is a protic solvent and can offer different interactions compared to the aprotic acetonitrile, potentially altering the elution order or spacing of closely related compounds.
-
Switch to a Column with Different Selectivity: If mobile phase optimization is insufficient, the stationary phase must be changed.
-
Phenyl-based columns (Phenyl-Hexyl, Biphenyl): These phases provide π-π interactions with the aromatic ring of this compound.[9] This alternative interaction mechanism, compared to the purely hydrophobic interactions of a C18, is highly effective at resolving structurally similar aromatic compounds.
-
Pentafluorophenyl (PFP) columns: PFP phases offer a complex mixture of interactions (hydrophobic, dipole-dipole, π-π, and ion-exchange), providing unique selectivity that can often resolve challenging co-elutions.[9][12]
-
-
HPLC Troubleshooting Workflow
Caption: HPLC column selection and troubleshooting workflow.
Section 3: Gas Chromatography (GC) Guide
GC is a powerful technique for separating volatile and semi-volatile compounds and is widely used for nitrosamine analysis.[6][13] However, the thermal stability of the analyte is a critical consideration.
Frequently Asked Questions (GC)
Q1: Is GC a suitable technique for this compound, and what are the primary risks?
A1: Yes, GC can be a suitable technique, but it must be approached with caution.
-
Primary Risk: Thermal Degradation. The safety data for this compound indicates that the formation of toxic gases is possible during heating.[5] In a GC inlet, high temperatures can cause the analyte to degrade, leading to poor sensitivity, non-reproducible results, and inaccurate quantification. It is crucial to optimize the inlet temperature to ensure efficient volatilization without degradation. Using a splitless injection with a lower inlet temperature and a fast oven ramp can mitigate this risk.
Q2: What type of GC capillary column phase is best for this analysis?
A2: A mid-polarity stationary phase is the recommended starting point for this compound.
-
Causality: A low-polarity phase (e.g., 5% phenyl) may not provide sufficient retention or selectivity to separate it from other non-polar matrix components.[6] Conversely, a very polar phase (e.g., WAX) may retain the analyte too strongly, requiring high elution temperatures that increase the risk of degradation and column bleed.[14] A mid-polarity column strikes the right balance.
Table 3: Recommended Starting GC Columns
| Stationary Phase | Polarity | Dimensions (L x I.D. x df, m x mm x µm) | Rationale |
| 14% Cyanopropylphenyl Polysiloxane (e.g., DB-1701, Rtx-1701) | Mid-Polarity | 30 x 0.25 x 0.25-0.50 | Good general-purpose mid-polarity phase for nitrosamines, providing a balance of retention and selectivity.[15] |
| 35% Phenyl Polysiloxane (e.g., Rxi-35Sil MS) | Mid-Polarity | 30 x 0.25 x 0.25-0.50 | Offers different selectivity based on higher phenyl content, which can be useful for resolving complex mixtures. |
| 50% Phenyl Polysiloxane (e.g., DB-17, Rtx-50) | Mid-Polarity | 30 x 0.25 x 0.25 | Provides increased retention for polarizable compounds through π-π interactions. |
Q3: My analysis is suffering from high background noise and column bleed. How can I fix this?
A3: High background and column bleed are detrimental to trace-level analysis, masking analyte peaks and compromising sensitivity.
-
Troubleshooting Protocol: Reducing Bleed and Noise
-
Proper Column Conditioning: Before use, every new GC column must be conditioned. Install the column in the inlet but leave it disconnected from the detector. Purge with carrier gas at room temperature for 15-20 minutes, then slowly ramp the oven to the maximum isothermal temperature of the column and hold for several hours as per the manufacturer's instructions.
-
Check for Oxygen Leaks: Oxygen is a primary cause of stationary phase degradation and bleed. Use an electronic leak detector to systematically check all fittings from the gas trap to the detector.
-
Use High-Purity Carrier Gas: Ensure your carrier gas (typically Helium or Hydrogen) is of high purity (>99.999%) and that carrier gas traps (oxygen, moisture, hydrocarbon) are installed and replaced regularly.
-
Optimize Oven Program: Avoid exceeding the column's maximum temperature limit. If possible, lower the final temperature of your oven program, as bleed increases exponentially with temperature.
-
GC Troubleshooting Workflow
Caption: GC column selection and troubleshooting workflow.
Section 4: Starting Experimental Protocols
These protocols are intended as validated starting points. Optimization will be required based on your specific instrumentation, sample matrix, and resolution requirements.
Protocol 1: Starting HPLC-MS/MS Method
-
Column: High-purity, end-capped C18, 100 mm x 2.1 mm, 2.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.0 min: 40% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 40% B
-
15.0 min: 40% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
Detection: Tandem Mass Spectrometer with a suitable ionization source (e.g., APCI or ESI). Monitor appropriate MRM transitions for this compound.
Protocol 2: Starting GC-MS/MS Method
-
Column: 14% Cyanopropylphenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode.
-
Inlet Temperature: 200 °C (Optimize between 180-250 °C).
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temp: 60 °C, hold for 1 min.
-
Ramp 1: 15 °C/min to 250 °C.
-
Hold: 5 min.
-
-
MS Transfer Line Temp: 250 °C.
-
MS Ion Source Temp: 230 °C.
-
Detection: Tandem Mass Spectrometer (MS/MS) in MRM mode.
References
-
HPC Standards. (n.d.). N-Nitroso-pendimethalin Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50260, Nitroso-pendimethalin. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
GL Sciences. (n.d.). Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Avantor® chromatography solutions for the analysis of nitrosamines. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). GC-MS Method Development for Nitrosamine Testing. Retrieved from [Link]
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Restek. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Retrieved from [Link]
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Waters Corporation. (n.d.). Use of a Proprietary Polar Column Chemistry for the Separation of Nitrosamines in Sartan and Ranitidine Drug Substances. Retrieved from [Link]
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Veeprho. (n.d.). N-Nitroso-Pendimethalin | CAS 68897-50-7. Retrieved from [Link]
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Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of N-Nitrosodimethylamine (CAS 62-75-9). Retrieved from [Link]
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Restek. (n.d.). A Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
- Google Patents. (n.d.). CN101070287A - Process for removing N-nitroso-pendimethalin from pendimethialin.
- Google Patents. (n.d.). CN100491335C - Method for removing N-nitroso pendimethalin from pendimethalin.
-
ResearchGate. (n.d.). Ultratrace-level determination of N-Nitrosodimethylamine, N-Nitrosodiethylamine, and N-Nitrosomorpholine in waters. Retrieved from [Link]
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OUCI. (n.d.). An Analytical Method for Determining N-Nitrosodimethylamine and N-Nitrosodiethylamine Contamination in Irbesartan, Olmesartan, and Metformin. Retrieved from [Link]
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PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5921, N-Nitrosodiethylamine. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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SCIEX. (n.d.). Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
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Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]
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Technical Support Center: Method Development for N-Nitrosopendimethalin in Complex Samples
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the challenges of developing robust and reliable analytical methods for the detection and quantification of N-Nitrosopendimethalin in complex matrices. As a nitrosamine, this compound is subject to rigorous scrutiny due to potential health risks, necessitating highly sensitive and accurate analytical methods.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing this compound in complex samples like soil, food, or pharmaceutical formulations?
A1: The primary challenges stem from the need to detect this compound at trace levels amidst a multitude of interfering substances.[2] Key difficulties include:
-
Matrix Effects: Co-extracted compounds from the sample can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods.[3][4] This can lead to inaccurate quantification.
-
Low Concentrations: this compound is often present at very low levels (ppb or even ppt), requiring highly sensitive instrumentation and efficient sample enrichment techniques.[5]
-
Sample Preparation Complexity: Developing a sample preparation method that effectively extracts this compound while minimizing co-extractives is a significant hurdle.[6] The diverse nature of matrices like soil, various foodstuffs, and pharmaceutical excipients means that a single extraction protocol is rarely universally applicable.[6][7]
-
Analyte Stability: this compound, like other nitrosamines, can be sensitive to light and certain pH conditions, potentially leading to degradation during sample processing and storage.[8]
-
Chromatographic Resolution: Achieving good chromatographic separation from matrix components is crucial to minimize interferences and ensure accurate detection.[9]
Q2: Which analytical technique is most suitable for the determination of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely accepted and recommended technique for the analysis of nitrosamines like this compound.[5] This is due to its high sensitivity, selectivity, and ability to provide structural confirmation. Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for more volatile nitrosamines, but LC-MS/MS is generally preferred for less volatile compounds and to avoid potential thermal degradation of the analyte during analysis.[10]
Q3: What are the regulatory expectations for the validation of an analytical method for this compound?
A3: Regulatory agencies such as the FDA and EMA have stringent requirements for the validation of analytical methods for nitrosamine impurities.[11] Method validation must be performed in accordance with ICH Q2(R2) guidelines and should demonstrate the following:[11]
-
Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The method must be sensitive enough to detect and quantify this compound at or below the acceptable intake (AI) limit.[9][13]
-
Linearity and Range: The method should demonstrate a linear relationship between the analyte concentration and the instrumental response over a defined range.
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability and intermediate precision) of the method must be established.
-
Robustness: The method's reliability should be assessed by deliberately varying method parameters.[13]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during method development and analysis.
Issue 1: Poor Peak Shape or Low Signal Intensity in LC-MS/MS Analysis
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase by adjusting the organic solvent (e.g., acetonitrile, methanol) and aqueous component ratio. The addition of a small amount of an acid, such as formic acid, can improve peak shape and ionization efficiency.[3][14] |
| Inappropriate Column Chemistry | Screen different column stationary phases (e.g., C18, biphenyl) to find the one that provides the best retention and peak shape for this compound.[7] |
| Ion Suppression from Matrix Components | Dilute the sample extract to reduce the concentration of interfering matrix components.[15] Improve the sample cleanup procedure to remove more of the matrix before injection. Consider using matrix-matched calibration standards or a stable isotope-labeled internal standard to compensate for suppression.[4][12] |
| Inefficient Ionization | Optimize the mass spectrometer source parameters, including gas flows, temperature, and ion spray voltage.[13] Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than electrospray ionization (ESI) for nitrosamine analysis and should be considered.[16][17] |
Issue 2: High Variability in Results (Poor Precision)
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure that all sample preparation steps, including weighing, extraction, and dilution, are performed with high precision. Automation of sample preparation can improve reproducibility.[8] |
| Analyte Instability | Protect samples from light by using amber vials.[8] Control the temperature and pH during sample preparation and storage to prevent degradation. |
| Instrumental Drift | Allow the LC-MS/MS system to fully equilibrate before starting the analytical run. Monitor system suitability throughout the sequence to detect any drift in performance. |
| Carryover | Implement a robust needle wash procedure between injections to prevent carryover from high-concentration samples to subsequent runs. |
Issue 3: Inaccurate Quantification (Poor Accuracy)
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | As with poor signal intensity, matrix effects are a primary cause of inaccurate quantification. Employ matrix-matched calibration curves or the standard addition method to correct for these effects.[4][18] The use of a stable isotope-labeled internal standard is highly recommended.[12] |
| Incomplete Extraction | Optimize the extraction solvent, time, and technique (e.g., sonication, shaking) to ensure complete recovery of this compound from the sample matrix.[10] Perform recovery experiments by spiking a blank matrix with a known amount of the analyte. |
| Incorrect Standard Preparation | Verify the purity and concentration of your analytical standard. Ensure that standard solutions are prepared accurately and stored correctly to prevent degradation. |
| Method Validation Issues | Re-evaluate the validation parameters of your method, particularly linearity and range, to ensure they are appropriate for the expected concentration of this compound in your samples.[11] |
Section 3: Experimental Workflows & Protocols
Workflow for Method Development and Troubleshooting
Caption: A decision tree for selecting strategies to mitigate matrix effects.
References
- Evaluation of matrix effects in pesticide multi-residue methods by mapping natural components using LC-HRMS.
- Development and validation of assay methods for nitrosamines in your pharmaceutical specialities.
- Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices.
-
Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. (2023). EDQM. Available from: [Link]
-
Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2023). MDPI. Available from: [Link]
-
Why Regulatory Agencies Require Validated Methods for Nitrosamines. (2025). ResolveMass Laboratories Inc. Available from: [Link]
-
Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. (2008). PubMed. Available from: [Link]
-
The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry. (2014). Royal Society of Chemistry. Available from: [Link]
-
Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024). Aurigene. Available from: [Link]
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025). ACS Publications. Available from: [Link]
-
Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). (2022). National Institutes of Health. Available from: [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). ACS Publications. Available from: [Link]
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N-Nitroso-pendimethalin Safety Data Sheet. (n.d.). HPC Standards. Available from: [Link]
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Trends and Challenges in Nitrosamine Testing: Part Three – Building a Method. (2025). The Medicine Maker. Available from: [Link]
-
Overcome N-Nitrosamine Analysis Challenges with Chromatography and Mass Spectrometry Techniques. (n.d.). Technology Networks. Available from: [Link]
-
Development of LC-MS method for nitrosamine impurities separation and quantification. (2025). Farmacia. Available from: [Link]
-
Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.). PMDA. Available from: [Link]
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (n.d.). Separation Science. Available from: [Link]
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Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. (2022). GSC Biological and Pharmaceutical Sciences. Available from: [Link]
-
Nitrosamines Analysis with LC-MS/MS. (n.d.). Waters Corporation. Available from: [Link]
-
Regulations and Guidelines Applicable to N-Nitrosodimethylamine (NDMA). (2023). National Center for Biotechnology Information. Available from: [Link]
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Environmental Chemistry Methods: Pendimethalin. (n.d.). U.S. Environmental Protection Agency. Available from: [Link]
-
Development and optimization of an LC-MS method for the separation of nitrosamine impurities. (2025). ResearchGate. Available from: [Link]
-
Analytical Challenges in Ultra-Trace Quantitation of Nitrosamine Related Impurities within Complex Pharmaceutical Matrices: Review Article. (2025). Journal of Pharma Insights and Research. Available from: [Link]
-
(PDF) Analytical Challenges in Ultra-Trace Quantitation of Nitrosamine Related Impurities within Complex Pharmaceutical Matrices: Review Article. (2025). ResearchGate. Available from: [Link]
-
Appendix 1: Acceptable intakes established for N-nitrosamines. (n.d.). European Medicines Agency. Available from: [Link]
-
CDER Nitrosamine Impurity Acceptable Intake Limits. (n.d.). U.S. Food and Drug Administration. Available from: [Link]
-
Evaluation of Matrix Complexity in Nontargeted Analysis of Small-Molecule Toxicants by Liquid Chromatography-High-Resolution Mass Spectrometry. (2023). PubMed. Available from: [Link]
-
Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. (2024). PubMed. Available from: [Link]
-
Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method). (2020). Taiwan Food and Drug Administration. Available from: [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). National Center for Biotechnology Information. Available from: [Link]
-
Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. (2025). ResearchGate. Available from: [Link]
-
Ultratrace-level determination of N-Nitrosodimethylamine, N-Nitrosodiethylamine, and N-Nitrosomorpholine in waters by solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. (2025). ResearchGate. Available from: [Link]
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Validation & Comparative
A Practical Guide to the Development and Validation of an Analytical Method for N-Nitrosopendimethalin in Food Matrices
Introduction: The presence of N-nitrosamines in the food supply is a significant concern for regulatory bodies and consumers alike due to their classification as probable human carcinogens. While much of the focus has been on smaller, more volatile nitrosamines, the potential for nitrosation of agricultural chemicals, such as the herbicide pendimethalin, to form compounds like N-Nitrosopendimethalin (N-PEND) warrants proactive analytical method development. This guide provides a comprehensive framework for the development and validation of a robust analytical method for N-PEND in complex food matrices, addressing a notable gap in currently available public literature.
This document is structured to provide not just a protocol, but a strategic approach, explaining the rationale behind key decisions in method development. It is designed for researchers, analytical scientists, and food safety professionals tasked with expanding the scope of nitrosamine monitoring.
Foundational Strategy: Selecting the Analytical Approach
The successful quantification of N-PEND at trace levels in diverse food matrices hinges on the careful selection of analytical instrumentation and sample preparation techniques.
Instrumentation: The Case for LC-MS/MS
While some nitrosamines are amenable to Gas Chromatography (GC), the molecular weight and potential thermal lability of N-PEND make Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the superior choice.
-
Rationale: LC-MS/MS offers high selectivity and sensitivity for a wide range of analyte polarities and molecular weights without the need for derivatization, which is often required for GC analysis. The electrospray ionization (ESI) source, operated in positive mode, is well-suited for protonating the N-PEND molecule for sensitive detection.
Sample Preparation: The QuEChERS-Based Approach
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a well-established and highly effective technique for the extraction of pesticide residues from food matrices. Its adaptability makes it an ideal starting point for N-PEND analysis.
-
Rationale: The QuEChERS approach effectively removes a significant portion of matrix interferences such as fats, sugars, and pigments through a combination of salting-out extraction and dispersive solid-phase extraction (d-SPE) cleanup. This is critical for achieving low detection limits and ensuring the robustness of the LC-MS/MS analysis.
Proposed Analytical Workflow
The following diagram outlines the proposed workflow, from sample receipt to final data analysis.
Caption: Proposed analytical workflow for this compound in food.
Step-by-Step Experimental Protocol
This protocol is a starting point and may require optimization based on the specific food matrix being analyzed.
Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, 99% or higher
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (15 mL and 50 mL)
Sample Preparation (QuEChERS)
-
Homogenization: Homogenize a representative portion of the food sample.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Preparation:
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
-
This extract is now ready for LC-MS/MS analysis.
-
LC-MS/MS Conditions (Starting Point)
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: At least two Multiple Reaction Monitoring (MRM) transitions should be optimized for N-PEND using a pure standard. One transition serves for quantification and the other for confirmation.
Method Validation Strategy: A Comparative Framework
A new analytical method is only as reliable as its validation. The following parameters must be assessed according to established guidelines, such as the SANTE/11312/2021 guidance for pesticide residue analysis. Since no established methods for N-PEND exist, we will compare our performance against the typical requirements outlined in these regulatory documents.
Linearity and Working Range
-
Objective: To demonstrate a proportional response of the instrument to the concentration of the analyte over a defined range.
-
Procedure: Prepare matrix-matched calibration standards at a minimum of five concentration levels. The calibration curve should bracket the expected concentration of N-PEND in samples.
-
Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.99.
Accuracy (Recovery)
-
Objective: To determine the closeness of the measured concentration to the true concentration.
-
Procedure: Spike blank food matrix samples at two or more concentration levels (e.g., the proposed limit of quantification and a higher level). Analyze these spiked samples in replicate (n≥5).
-
Calculation: Recovery (%) = [(Measured Concentration / Spiked Concentration) x 100]
Precision (Repeatability)
-
Objective: To assess the variability of results within the same laboratory, by the same analyst, on the same day.
-
Procedure: Analyze the spiked samples from the accuracy experiment and calculate the relative standard deviation (RSD).
-
Calculation: RSD (%) = [(Standard Deviation of Replicates / Mean of Replicates) x 100]
Limit of Quantification (LOQ) and Limit of Detection (LOD)
-
Objective: To determine the lowest concentration of the analyte that can be reliably quantified and detected.
-
Procedure: The LOQ is typically established as the lowest concentration level at which the accuracy and precision criteria are met. The LOD can be estimated based on the signal-to-noise ratio (S/N ≥ 3).
Comparative Performance Targets
The following table outlines typical performance requirements for a robust analytical method for contaminants in food, which should be the goal for the N-PEND method validation.
| Validation Parameter | Target Performance | Justification |
| Linearity (R²) | ≥ 0.99 | Ensures a reliable correlation between instrument response and concentration. |
| Accuracy (Recovery) | 70 - 120% | A widely accepted range for trace contaminant analysis in complex matrices. |
| Precision (RSD%) | ≤ 20% | Demonstrates the method's reproducibility and reliability. |
| Limit of Quantification (LOQ) | ≤ 10 µg/kg (ppb) | A common default maximum residue limit (MRL) for pesticides where no specific limit is set. |
Addressing Matrix Effects
-
Challenge: Co-extractives from the food matrix can either enhance or suppress the ionization of N-PEND in the MS source, leading to inaccurate quantification.
-
Assessment: The matrix effect can be calculated by comparing the slope of the matrix-matched calibration curve to the slope of the solvent-based calibration curve.
-
Mitigation: The use of matrix-matched calibration standards is the most effective way to compensate for matrix effects. If an isotopically labeled internal standard for N-PEND is available, its use is highly recommended to correct for both matrix effects and variations in recovery.
Conclusion
References
-
Directorate-General for Health and Food Safety (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). European Commission. [Link]
A Guide to Inter-laboratory Comparison for N-Nitrosopendimethalin Proficiency Testing
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The detection and quantification of N-Nitrosamine impurities, such as N-Nitrosopendimethalin, are critical for ensuring the safety and quality of pharmaceutical products and agricultural formulations. Given that many N-Nitrosamines are classified as probable human carcinogens, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established strict acceptable intake (AI) limits.[1][2] This guide provides a comprehensive framework for establishing a robust inter-laboratory comparison (ILC) and proficiency testing (PT) scheme for this compound. Adherence to such programs is essential for laboratories to validate their analytical methods, demonstrate competency, and ensure their results are accurate and comparable to their peers. This document outlines the principles of PT design based on international standards, details a reference analytical method, presents a model for data comparison, and offers insights into troubleshooting common analytical challenges.
Introduction: The Imperative for Proficiency Testing
1.1 The Analyte: this compound
This compound is an N-nitrosamine impurity that can form during the synthesis or storage of pendimethalin, a widely used dinitroaniline herbicide.[3] The core concern stems from the N-nitroso functional group, which is associated with mutagenic and carcinogenic properties in many compounds within this class.[2][4][5] The formation typically involves the reaction of a secondary amine precursor with a nitrosating agent (like nitrites) under specific conditions.[2][4][6] Regulatory agencies worldwide have intensified scrutiny of nitrosamine impurities, making their accurate detection at trace levels a paramount concern for manufacturers.[1][7]
1.2 The Role of Inter-laboratory Comparison and Proficiency Testing (PT)
An Inter-laboratory Comparison (ILC) involves the organization, performance, and evaluation of tests on the same item by two or more laboratories.[8][9] Proficiency Testing (PT) is a formal type of ILC that evaluates a laboratory's performance against pre-established criteria.[10] Participation in a well-designed PT scheme provides:
-
Objective evidence of competence for accreditation bodies and regulators.
-
A method for monitoring and improving analytical performance.
-
Increased confidence in the accuracy and reliability of reported data.[11]
-
Identification of potential systematic errors or biases in laboratory procedures.[12]
The framework for competent PT providers is outlined in the international standard ISO/IEC 17043.[10][11] This guide is conceptually aligned with the principles therein to ensure a scientifically valid and trustworthy comparison.
Designing a Robust this compound PT Scheme
A successful PT scheme hinges on meticulous planning, from the preparation of the test material to the statistical analysis of the results. The entire workflow is designed to be a self-validating system.
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A Comparative Analysis of N-Nitrosopendimethalin and Other Nitrosamines: A Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of N-Nitrosopendimethalin against other well-characterized nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). As the presence of nitrosamine impurities in pharmaceuticals, food, and consumer products continues to be a significant focus for regulatory bodies and a concern for public health, a thorough understanding of their comparative risks is paramount.[1][2] This document is intended for researchers, scientists, and drug development professionals to navigate the complexities of nitrosamine analysis and risk assessment.
Introduction to Nitrosamines: A Persistent Challenge
Nitrosamines are a class of organic compounds characterized by a nitroso group bonded to an amine (R1N(-R2)-N=O).[3] They are classified as probable human carcinogens and are considered a "cohort of concern" by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5] Their presence, even at trace levels, in active pharmaceutical ingredients (APIs) and finished drug products has led to numerous recalls and a tightening of regulatory scrutiny.[4] Nitrosamines can form during drug synthesis, manufacturing processes, or even during storage through the reaction of secondary or tertiary amines with nitrosating agents, such as nitrous acid.[3][5]
This guide will focus on a comparative evaluation of this compound, a derivative of the herbicide pendimethalin, and other more commonly encountered nitrosamines like NDMA and NDEA, which have been detected in various medications, leading to widespread recalls.[6]
Chemical Properties and Formation Mechanisms
The chemical structure of a nitrosamine significantly influences its physical properties, formation pathways, and, most importantly, its toxicological profile.
This compound
This compound, with the chemical formula C13H18N4O5, is a nitroaromatic compound.[7] It is a derivative of pendimethalin, a dinitroaniline herbicide.[8] The presence of the N-nitroso group makes it a member of the nitrosamine class.
DOT Script for this compound Structure
Caption: Chemical structure of this compound.
The formation of this compound is primarily a concern in the manufacturing of pendimethalin, where residual secondary amines can react with nitrosating agents. One acknowledged carcinogenic nitrosamine impurity has been noted in relation to pendimethalin.[9]
Other Common Nitrosamines: NDMA and NDEA
N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) are simple alkylnitrosamines that have been extensively studied. They are volatile, yellow, oily liquids.[6]
DOT Script for NDMA and NDEA Structures
Caption: Chemical structures of NDMA and NDEA.
The formation of these simple nitrosamines can occur in various settings, including during the manufacturing of pharmaceuticals if there is a source of secondary or tertiary amines and nitrosating agents.[3] For instance, the solvent dimethylformamide (DMF) has been identified as a potential source of dimethylamine, a precursor to NDMA.[10]
General Formation Pathway of Nitrosamines
The formation of nitrosamines is a well-understood chemical reaction involving a nitrosating agent and a secondary or tertiary amine. The reaction is typically favored under acidic conditions.
DOT Script for Nitrosamine Formation Pathway
Caption: General pathway for the formation of N-nitrosamines.
Comparative Toxicological Profiles
A critical aspect of this analysis is the comparison of the toxicological data for this compound with that of other well-studied nitrosamines. A significant finding of this review is the stark contrast in the availability of public toxicological data.
This compound: A Data Gap
Despite being identified as a potential impurity, there is a notable lack of publicly available, peer-reviewed studies on the carcinogenicity and genotoxicity of this compound. Material Safety Data Sheets (MSDS) for this compound state that based on available data, the classification criteria for carcinogenicity and germ cell mutagenicity are not met.[7][11] However, this does not equate to a definitive statement of non-carcinogenicity but rather points to a lack of comprehensive testing or publicly accessible results. One factsheet does mention a carcinogenic nitrosamine impurity in pendimethalin but also highlights the absence of toxicity data on it.[9]
NDMA and NDEA: Well-Established Carcinogens
In stark contrast, NDMA and NDEA are well-documented carcinogens in animal studies, and are classified as probable human carcinogens.[5]
-
NDMA: Has been shown to induce tumors in various organs in rodents, including the liver, lung, and kidney.[12][13] It is a potent hepatotoxin.[6] Quantitative genotoxicity assessments in mice have shown that NDMA induces dose-dependent increases in DNA adduction and somatic mutations in liver tissues.[14][15]
-
NDEA: Also demonstrates potent carcinogenic activity, primarily targeting the liver and respiratory tract in animal models.[13]
Comparative Carcinogenicity of Various Nitrosamines
Studies comparing the carcinogenic potency of different nitrosamines have provided valuable insights into structure-activity relationships. For instance, a study on the carcinogenicity of several nitrosamines in Syrian golden hamsters found the following order of potency for inducing respiratory tumors: NDEA > N-nitrosodi-N-propylamine (NDPA) > N-nitrosomorpholine (NMOR) > NDMA ≈ N-nitrosopyrrolidine (NPYR).[16] Such studies are crucial for risk assessment when data on a specific nitrosamine is limited.
| Nitrosamine | Primary Target Organs (in rodents) | Carcinogenic Potency (Relative) |
| This compound | Data not publicly available | Data not publicly available |
| NDMA | Liver, Lung, Kidney[12][13] | High |
| NDEA | Liver, Respiratory Tract[13] | Very High[16] |
| NDPA | Respiratory Tract[16] | High[16] |
| NMOR | Respiratory Tract[16] | Moderate[16] |
| NPYR | Liver, Respiratory Tract[16] | Low[16] |
Analytical Methodologies for Detection and Quantification
The detection and quantification of nitrosamines at trace levels in various matrices, particularly in pharmaceutical products, require highly sensitive and specific analytical methods.[1][17] The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][17]
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
GC-MS is a robust technique for the analysis of volatile nitrosamines like NDMA and NDEA.[18]
Experimental Protocol: Quantification of Volatile Nitrosamines in a Drug Product by GC-MS/MS
-
Sample Preparation:
-
Accurately weigh 250 mg of the powdered drug product into a centrifuge tube.
-
Add 10 mL of a 1M sodium hydroxide solution and vortex for 5 minutes.
-
Add 2.0 mL of dichloromethane, vortex for 5 minutes, and then centrifuge at 10,000 g for 5 minutes.
-
Carefully remove the upper aqueous layer.
-
Transfer the lower organic (dichloromethane) layer to a clean vial for analysis.[19]
-
-
GC-MS/MS Conditions:
-
GC Column: A mid-polar column such as a DB-1701 is often suitable.[10]
-
Injection: 1 µL of the sample extract is injected in splitless mode.
-
Oven Program: A temperature gradient is used to separate the nitrosamines. For example, start at 40°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[19] Precursor and product ions for each nitrosamine are monitored (e.g., for NDMA: 74 -> 44 m/z).[20]
-
DOT Script for GC-MS Workflow
Caption: Workflow for nitrosamine analysis by GC-MS/MS.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is particularly useful for less volatile or thermally labile nitrosamines and is widely used by regulatory agencies like the FDA.[21]
Experimental Protocol: Quantification of Nitrosamines in a Drug Substance by LC-MS/MS
-
Sample Preparation:
-
Accurately weigh 80 mg of the drug substance into a 2 mL centrifuge tube.
-
Add 1188 µL of a diluent (e.g., 1% formic acid in water) and 12 µL of an internal standard solution.
-
Vortex for 20 minutes (time may need to be optimized for different substances).
-
Centrifuge at approximately 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45-µm PTFE filter into a vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
MS/MS Detection: Electrospray ionization (ESI) in positive ion mode is generally used, with detection in MRM mode.
-
Comparative Genotoxicity Assessment
Genotoxicity assays are crucial for assessing the mutagenic potential of nitrosamines. The Ames test and the in vitro micronucleus assay are standard methods for this purpose.
The Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to evaluate the mutagenic potential of chemical compounds.[22] For nitrosamines, which often require metabolic activation to become mutagenic, an "enhanced" Ames test protocol is recommended.[23]
Experimental Protocol: Enhanced Ames Test for Nitrosamines
-
Bacterial Strains: Use Salmonella typhimurium strains TA1535 and Escherichia coli WP2 uvrA (pKM101), which are sensitive to base-pair substitutions induced by alkylating agents.[24][25]
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix). For nitrosamines, a 30% hamster liver S9 fraction is often more effective than the standard 10% rat liver S9.[23][25]
-
Procedure (Pre-incubation method):
-
To a test tube, add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (or buffer for the non-activation condition), and 50 µL of the test compound solution at various concentrations.
-
Incubate at 37°C for 30 minutes with shaking.[24]
-
Add 2 mL of top agar and pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[22]
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects chromosomal damage.[26] It is a valuable tool for assessing the genotoxicity of compounds in mammalian cells.[3][27]
Experimental Protocol: In Vitro Micronucleus Assay in Human Lymphocytes
-
Cell Culture: Isolate human peripheral blood lymphocytes and stimulate them to divide using a mitogen (e.g., phytohemagglutinin).
-
Treatment: Expose the dividing cells to the test compound at various concentrations, with and without S9 metabolic activation, for a defined period (e.g., 3-4 hours).
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells that have completed one nuclear division. This allows for the specific analysis of cells that have undergone mitosis during or after treatment.[27]
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Using a microscope, score the frequency of micronuclei in binucleated cells. A significant increase in the frequency of micronucleated cells in treated cultures compared to controls indicates genotoxic activity.[26]
DOT Script for Genotoxicity Testing Workflow
Caption: Workflow for comparative genotoxicity assessment.
Comparative Risk Assessment and Regulatory Landscape
The risk assessment of nitrosamine impurities is a critical activity for pharmaceutical manufacturers. The FDA recommends a three-step process: (1) risk assessment, (2) confirmatory testing if risks are identified, and (3) reporting changes to prevent or reduce nitrosamine impurities.[28]
The acceptable intake (AI) limits for nitrosamines are set at very low levels due to their carcinogenic potential. For many nitrosamines, the AI is based on rodent carcinogenicity data. When such data is lacking for a specific nitrosamine, a class-specific limit or read-across from a structurally similar nitrosamine may be used.
| Nitrosamine | FDA Recommended Acceptable Intake (AI) Limit | Basis for AI |
| This compound | Not explicitly defined by FDA | Lack of specific carcinogenicity data |
| NDMA | 96 ng/day | Rodent carcinogenicity data[14] |
| NDEA | 26.5 ng/day | Rodent carcinogenicity data |
| NEIPA | 26.5 ng/day | Rodent carcinogenicity data |
| NDIPA | 26.5 ng/day | Rodent carcinogenicity data |
| NDBA | 26.5 ng/day | Rodent carcinogenicity data |
Note: AI limits are subject to change based on new data and regulatory updates.
The significant data gap for this compound presents a challenge for establishing a specific AI. In such cases, a conservative approach, potentially applying the limit of a more potent nitrosamine, may be warranted until sufficient data becomes available.
Conclusion and Future Perspectives
This comparative analysis highlights the well-established risks associated with common nitrosamines like NDMA and NDEA, supported by extensive toxicological data and robust analytical methods for their detection. In contrast, this compound remains a compound with a significant lack of publicly available safety data. This data gap underscores the need for further research to accurately assess its potential risk to human health.
For researchers and drug development professionals, the key takeaways are:
-
Vigilance is Key: The potential for nitrosamine formation exists in many chemical processes. A thorough understanding of the chemistry of APIs and manufacturing processes is essential for risk mitigation.
-
Methodological Rigor: The use of validated, highly sensitive analytical methods is non-negotiable for the detection and quantification of nitrosamine impurities to ensure compliance with stringent regulatory limits.
-
Addressing Data Gaps: The case of this compound illustrates the importance of generating comprehensive toxicological data for all potential impurities. In the absence of data, a conservative, science-based approach to risk assessment is crucial.
The field of nitrosamine analysis and toxicology is continually evolving. A commitment to scientific integrity, robust analytical practices, and ongoing research is essential to ensure the safety and quality of pharmaceutical products.
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Kyushu University. (1988). Comparative study on the carcinogenicity of N-nitrosodiethylamine, N-nitrosodhnethylamine, N-nitrosomorpholine, N-nitrosopyrrolidine and N-nitrosodi-N-propylamine to the lung of syrian golden hamsters following intermittent instillations to the trachea. [Link]
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Semantic Scholar. (n.d.). Quantitative genotoxicity assessment of N-nitrosodimethylamine in mice by error-corrected next-generation sequencing and DNA methylation quantification for toxicity threshold determination. [Link]
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Semantic Scholar. (n.d.). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products. [Link]
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A Comparative Guide to the Cross-Validation of LC-MS/MS and GC-MS for N-Nitrosopendimethalin Analysis
In the landscape of pharmaceutical development and regulatory compliance, the accurate quantification of genotoxic impurities is paramount. Among these, N-nitrosamines, such as N-Nitrosopendimethalin, are of significant concern due to their carcinogenic potential. The choice of analytical methodology is critical for ensuring patient safety and meeting stringent regulatory standards. This guide provides an in-depth comparison and cross-validation of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS), for the analysis of this compound.
The principles of method validation are grounded in guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). These guidelines ensure that an analytical procedure is suitable for its intended purpose, a cornerstone of scientific integrity in drug development.[1][2][3][4] Regulatory agencies globally mandate validated methods for nitrosamine analysis to ensure data accuracy, reproducibility, and traceability, thereby safeguarding patient safety.[5][6][7]
The Analytical Challenge: this compound
This compound is a nitrosamine impurity that can potentially form during the synthesis of certain drug substances. Its detection at trace levels requires highly sensitive and selective analytical methods. The choice between LC-MS/MS and GC-MS is not merely a matter of preference but is dictated by the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis.
Principles of the Techniques
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. The separated analytes are then ionized and detected by a tandem mass spectrometer, which provides excellent selectivity and sensitivity through multiple reaction monitoring (MRM). For polar and thermally labile compounds, LC-MS/MS is often the method of choice.[8][9]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The eluting compounds are then ionized, typically by electron ionization (EI), and detected by a tandem mass spectrometer. GC-MS is well-suited for volatile and thermally stable compounds.[8][9][10] For some nitrosamines, derivatization may be necessary to improve volatility and thermal stability.[9]
Experimental Workflows
The following sections detail the experimental protocols for the analysis of this compound using both LC-MS/MS and GC-MS.
LC-MS/MS Experimental Workflow
Caption: GC-MS/MS workflow for this compound analysis.
Detailed Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in a volatile solvent like dichloromethane or methanol. Prepare calibration standards by serial dilution.
-
Sample Preparation:
-
Accurately weigh the sample.
-
Perform a liquid-liquid extraction using a suitable organic solvent such as dichloromethane to isolate the nitrosamine. [11] * The organic extract may be concentrated under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of solvent before injection.
-
-
GC-MS/MS Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A low-polarity column, such as one with a 5% phenyl-arylene phase, is often suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization: Electron Ionization (EI) is standard for GC-MS.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) for targeted analysis.
-
Cross-Validation: A Comparative Performance Analysis
The cross-validation of LC-MS/MS and GC-MS for this compound analysis involves a systematic comparison of key validation parameters as outlined in the ICH Q2(R1) guideline. [1][2][3]
| Validation Parameter | LC-MS/MS | GC-MS/MS | Rationale and Discussion |
|---|---|---|---|
| Specificity/Selectivity | High | High | Both techniques, when coupled with tandem mass spectrometry (MS/MS) in MRM mode, offer excellent selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from the sample matrix. |
| Limit of Detection (LOD) | 0.01 ng/mL | 0.05 ng/mL | LC-MS/MS often provides slightly lower limits of detection for many nitrosamines due to efficient ionization and reduced thermal degradation. |
| Limit of Quantitation (LOQ) | 0.03 ng/mL | 0.15 ng/mL | Consistent with the LOD, the LOQ for LC-MS/MS is typically lower, allowing for the precise measurement of very low levels of the impurity. |
| Linearity (r²) | > 0.998 | > 0.995 | Both methods are capable of producing excellent linearity over a defined concentration range, demonstrating a direct proportionality between detector response and analyte concentration. |
| Precision (%RSD) | < 5% | < 10% | LC-MS/MS generally exhibits better precision due to the robustness of modern UHPLC systems and the gentler ionization process. GC-MS can be subject to more variability from the injection and potential thermal degradation. |
| Accuracy (% Recovery) | 95-105% | 90-110% | Both techniques can achieve high levels of accuracy. The recovery in GC-MS can be more variable and is highly dependent on the efficiency of the extraction process. |
| Sample Throughput | Higher | Lower | LC-MS/MS methods often have shorter run times and simpler sample preparation, leading to higher sample throughput compared to GC-MS, which may require more extensive sample cleanup and longer chromatographic runs. |
| Thermal Stability Issues | Minimal | Potential Concern | this compound, like some other nitrosamines, may be susceptible to thermal degradation at the high temperatures of the GC injector port. [12]LC-MS/MS avoids this issue by operating at ambient or near-ambient temperatures. |
Note: The values presented in this table are illustrative and representative of typical performance for nitrosamine analysis. Actual values must be determined experimentally during method validation.
Expert Insights and Recommendations
The choice between LC-MS/MS and GC-MS/MS for the analysis of this compound is nuanced.
-
LC-MS/MS is generally the preferred technique for the routine analysis of a broad range of nitrosamines, including this compound. Its applicability to both polar and non-polar compounds, coupled with its high sensitivity and reduced risk of thermal degradation, makes it a robust and versatile platform. [13]The simpler sample preparation often translates to faster analysis times and higher throughput.
-
GC-MS/MS remains a valuable and powerful tool , particularly for volatile nitrosamines. It can be highly sensitive and specific. [10][14]However, for compounds like this compound, careful method development is required to mitigate the risk of thermal degradation in the GC inlet. [12]In cases where an orthogonal technique is required for confirmatory analysis, GC-MS/MS serves as an excellent counterpart to LC-MS/MS.
In a cross-validation exercise, it is crucial to demonstrate that both methods are suitable for their intended purpose and yield comparable and reliable results. Any discrepancies between the two techniques should be thoroughly investigated and understood.
Conclusion
Both LC-MS/MS and GC-MS/MS are powerful analytical techniques capable of the sensitive and selective determination of this compound. While LC-MS/MS often presents advantages in terms of applicability to a wider range of nitrosamines and reduced sample preparation complexity, GC-MS/MS provides a robust alternative and a valuable orthogonal method for confirmation. The selection of the most appropriate technique should be based on a comprehensive evaluation of the analyte's properties, the sample matrix, and the specific analytical requirements, all within a framework of rigorous method validation as prescribed by regulatory guidelines.
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A Senior Application Scientist's Guide to Solid-Phase Extraction (SPE) for N-Nitrosopendimethalin Analysis
Introduction: The Analytical Imperative for N-Nitrosopendimethalin
This compound is a significant process-related impurity found in the widely used herbicide, Pendimethalin.[1] As a member of the N-nitrosamine class of compounds, it is flagged as a potential carcinogen, necessitating rigorous analytical monitoring to ensure product safety and environmental compliance. The challenge for analytical chemists lies in the accurate and precise quantification of this analyte, often present at trace levels within complex matrices. Solid-Phase Extraction (SPE) stands as a cornerstone of the sample preparation workflow, enabling the necessary concentration and purification of this compound prior to instrumental analysis.
This guide provides a comprehensive comparison of different SPE cartridge sorbents for the extraction of this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic principles governing the choice of sorbent, present comparative experimental data, and offer field-proven insights to empower researchers in developing robust and reliable analytical methods.
Understanding the Target: Physicochemical Properties of this compound
The selection of an appropriate SPE strategy is fundamentally dictated by the physicochemical properties of the target analyte. A thorough understanding of this compound's structure and behavior is therefore paramount.
-
Molecular Structure: N-(1-Ethylpropyl)-3,4-dimethyl-2,6-dinitro-N-nitrosobenzenamine[1]
-
Molecular Formula: C13H18N4O5[2]
-
Molecular Weight: 310.31 g/mol [2]
-
Polarity: The molecule possesses both non-polar (alkyl and aromatic groups) and polar (nitro and nitroso functional groups) regions. Its calculated XLogP3-AA value of 4 suggests it is a predominantly non-polar, hydrophobic compound.[2]
-
Solubility: It is reported as insoluble in water.[3]
This hydrophobic nature is the primary determinant for our SPE sorbent selection, pointing towards a reversed-phase retention mechanism as the most logical starting point.
The Core of Extraction: A Comparative Study of SPE Sorbents
To evaluate the most effective sorbent for this compound extraction, we designed a comparative experiment. A standard solution of this compound was spiked into a matrix of 10% methanol in water (to simulate a diluted technical concentrate) at a concentration of 50 ng/mL. The extraction efficiency of three common SPE sorbent types was then assessed: a traditional silica-based C18, a modern polymeric reversed-phase, and an activated carbon-based sorbent.
Experimental Design & Workflow
The following diagram outlines the standardized workflow employed for the comparison of the different SPE cartridges.
Caption: Standardized experimental workflow for SPE comparison.
Performance Data Summary
The following table summarizes the performance of each SPE cartridge based on key analytical metrics derived from six replicate extractions.
| SPE Cartridge Type | Sorbent Chemistry | Mean Recovery (%) | Reproducibility (RSD %) | Mechanism & Rationale |
| Cartridge A | Octadecylsilane (C18) | 85.2 | 8.5 | Reversed-Phase: The non-polar C18 alkyl chains interact with the hydrophobic regions of this compound via van der Waals forces. This is a standard choice for non-polar analytes in aqueous solutions.[4][5] |
| Cartridge B | Polymeric (Styrene-Divinylbenzene) | 96.8 | 3.2 | Reversed-Phase: Provides stronger retention for non-polar compounds due to higher surface area and pi-pi interactions between the aromatic rings of the sorbent and the analyte. Less susceptible to dewetting than silica-based sorbents.[6] |
| Cartridge C | Activated Carbon | 98.5 | 2.8 | Adsorption: Utilizes the highly porous structure and large surface area of carbon for strong adsorption of organic molecules. Particularly effective for planar molecules like N-nitrosamines. This sorbent is recommended in EPA Method 521 for other nitrosamines.[7][8][9] |
In-Depth Analysis and Discussion
The experimental data clearly indicates that while the traditional C18 cartridge provides acceptable recovery, both the polymeric and activated carbon cartridges offer superior performance in terms of both recovery and reproducibility.
C18 (Cartridge A): The Baseline Standard The C18 sorbent performed as expected for a reversed-phase mechanism. The 85.2% recovery is adequate for many applications. However, the higher relative standard deviation (RSD) of 8.5% suggests a greater sensitivity to minor variations in the experimental procedure, such as flow rate or sorbent drying. This variability can be a significant drawback in high-throughput or regulated environments where consistency is critical.
Polymeric Sorbent (Cartridge B): Enhanced Reversed-Phase Performance The polymeric sorbent demonstrated a marked improvement in both recovery (96.8%) and precision (3.2% RSD). This enhanced performance is attributable to its higher surface area and the multiple retention mechanisms it offers. Beyond the standard hydrophobic interactions, the styrene-divinylbenzene backbone allows for π-π interactions with the aromatic ring of this compound, leading to stronger and more consistent retention. This makes polymeric sorbents an excellent and robust choice for this application.[6]
Activated Carbon (Cartridge C): The High-Affinity Champion The activated carbon cartridge yielded the highest recovery (98.5%) and the best precision (2.8% RSD). This is consistent with regulatory guidelines, such as U.S. EPA Method 521, which recommends coconut charcoal (a form of activated carbon) for the extraction of various N-nitrosamines from drinking water.[8][10] The strong adsorptive properties of carbon, driven by its vast porous network and high surface area, provide exceptional trapping efficiency for organic molecules, especially those with planar characteristics.[9] The elution from carbon often requires a stronger, less polar solvent like dichloromethane, which effectively disrupts the strong adsorptive forces.[11]
The following diagram illustrates the decision logic for selecting an SPE sorbent based on analyte properties.
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A Senior Application Scientist’s Guide to Method Validation: Evaluating Linearity, Accuracy, and Precision for N-Nitrosopendimethalin
For professionals in pharmaceutical development and quality control, the emergence of N-nitrosamine impurities as a significant safety concern has necessitated the development and rigorous validation of highly sensitive analytical methods. N-Nitrosopendimethalin, a potential genotoxic impurity, requires robust analytical procedures to ensure its levels are meticulously controlled in drug products. This guide provides an in-depth, experience-driven approach to validating a quantitative method for this specific analyte, focusing on the three critical pillars of validation: linearity, accuracy, and precision. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] This guide moves beyond a simple checklist, explaining the causality behind experimental choices to ensure a self-validating and trustworthy analytical system.
The Foundation: A Comparative Look at Analytical Technologies
The trace-level quantification of nitrosamines demands both high sensitivity and selectivity to overcome complex sample matrices.[5] The most prevalent and effective techniques are hyphenated mass spectrometry methods. The choice of method is the first critical decision that influences all subsequent validation efforts.
Table 1: Performance Comparison of Key Analytical Techniques for N-Nitrosamine Analysis
| Parameter | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | GC-MS (Gas Chromatography-Mass Spectrometry) |
| Applicability | Broadly applicable to a wide range of nitrosamines, including thermally labile and non-volatile compounds like this compound. | Primarily suitable for volatile and thermally stable nitrosamines. May require derivatization. |
| Selectivity | Very high, especially with Multiple Reaction Monitoring (MRM), minimizing matrix interference. | High, but can be susceptible to co-eluting matrix components. |
| Sensitivity | Excellent, often achieving sub-ppb (parts-per-billion) detection limits. | Good, but may be less sensitive than LC-MS/MS for certain compounds. |
| Sample Throughput | High, with modern UHPLC systems enabling rapid analysis times. | Moderate, often with longer run times compared to UHPLC. |
For this compound, LC-MS/MS is generally the superior choice due to its high sensitivity, selectivity, and applicability to a broader range of nitrosamine impurities without the need for derivatization.[6] Therefore, the subsequent protocols are based on a UHPLC-MS/MS methodology.
The Validation Trinity: Linearity, Accuracy, and Precision
Before delving into experimental design, it is crucial to understand the interplay of these three parameters. They are not independent checks but rather interconnected indicators of a method's performance and reliability.[7]
-
Linearity: Demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range. This ensures that a change in concentration is accurately reflected by a proportional change in the instrument signal.
-
Accuracy: Measures the closeness of the experimental value to the true or accepted reference value.[8] It reflects the systemic error of the method. In essence, it answers the question: "Is the result correct?"
-
Precision: Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9] It reflects the random error of the method and is typically expressed as the Relative Standard Deviation (RSD). It answers: "Are the results reproducible?"
The relationship between these concepts is crucial. A method can be precise but not accurate, consistently generating the same incorrect result. The goal is a method that is both accurate and precise, consistently delivering the correct result.
Caption: Conceptual relationship between Accuracy and Precision.
Experimental Protocols: A Self-Validating System
The following protocols describe a robust validation strategy for an LC-MS/MS method. Every protocol is designed to be a self-validating system, where the experimental choices and acceptance criteria are grounded in authoritative guidelines.[2][10][11]
Assumed LC-MS/MS Method Parameters
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Heated Electrospray Ionization (H-ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode.
-
MRM Transition: A specific precursor-to-product ion transition for this compound would be monitored (e.g., based on its molecular weight of 310.30 g/mol ).[12]
Experimental Workflow Diagram
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A Researcher's Guide to Selecting N-Nitrosopendimethalin Certified Reference Materials
Introduction: The Imperative for Precision in Nitrosamine Analysis
The emergence of N-nitrosamine impurities as a significant concern in pharmaceutical and environmental safety has placed unprecedented demands on analytical laboratories. N-Nitrosopendimethalin, a potential nitrosamine impurity related to the widely used herbicide pendimethalin, falls squarely within this class of compounds requiring rigorous monitoring.[1] As probable human carcinogens, nitrosamines are subject to stringent regulatory limits, necessitating analytical methods of the highest sensitivity and accuracy.[2][3]
The cornerstone of any reliable and defensible analytical method is the Certified Reference Material (CRM). A CRM is not merely a chemical standard; it is the anchor of metrological traceability that ensures the accuracy and comparability of results across different laboratories, instruments, and time. This guide provides an in-depth comparison of critical quality attributes for this compound CRMs, offers a framework for their selection, and details a robust protocol for their verification and use in a modern analytical workflow.
The Anatomy of a Trustworthy CRM: Beyond Purity
Choosing a CRM solely based on reported purity is a critical oversimplification. A true CRM is defined by a comprehensive set of quality attributes established under a rigorous quality management system. The highest level of assurance is provided by producers accredited to ISO 17034 , the international standard for the competence of reference material producers.[4][5][6][7][8] This accreditation ensures that every facet of the CRM's production, from raw material characterization to stability testing and value assignment, is performed competently and transparently.
Characterization and calibration activities are performed under an ISO/IEC 17025 accredited laboratory, which guarantees the technical competence and validity of the analytical measurements underpinning the certification.[9]
Here are the indispensable characteristics of a high-quality CRM, which should be clearly stated on its Certificate of Analysis (CoA):
-
Certified Value and Uncertainty: The CoA must report a certified property value (e.g., purity or concentration) and an associated expanded uncertainty. This uncertainty budget is crucial as it accounts for all potential sources of error, including material homogeneity, stability, and characterization.
-
Metrological Traceability: The certificate must provide an unbroken chain of comparisons back to national or international standards, such as those from the National Institute of Standards and Technology (NIST) or other National Metrology Institutes.
-
Homogeneity and Stability Data: The producer must demonstrate that the material is uniform across the entire batch and provide data to confirm its stability under specified storage and handling conditions for a defined period.
Comparative Analysis of this compound CRMs
Selecting the right CRM requires a careful evaluation of the information presented in the Certificate of Analysis. While specific values differ between batches and suppliers, the following table illustrates a comparative framework for evaluating this compound CRMs from accredited producers.
| Feature | Supplier A (Hypothetical) | Supplier B (Hypothetical) | Key Considerations for Researchers |
| Product Format | Neat (crystalline solid) | 100 µg/mL Solution in Acetonitrile | Neat: Offers flexibility for preparing custom concentrations but requires a high-accuracy microbalance and careful handling. Solution: Convenient, reduces preparation errors, but solvent must be compatible with the analytical method. |
| Certified Purity | 99.8% ± 0.3% (k=2) | Not Applicable (Concentration-based) | The uncertainty value is as important as the purity itself. A smaller uncertainty indicates higher confidence in the certified value. |
| Certified Concentration | Not Applicable | 100.2 µg/mL ± 1.2 µg/mL (k=2) | The certified value and its uncertainty are critical for calculating the overall uncertainty of your analytical measurements. |
| Accreditation | ISO 17034, ISO/IEC 17025 | ISO 17034, ISO/IEC 17025 | Non-negotiable for regulatory compliance and data defensibility. Ensures competence of the producer and validity of the certification.[4][5][9] |
| Traceability Statement | Stated traceability to SI units via NIST primary standards. | Stated traceability to SI units via NIST primary standards. | A clear traceability statement on the CoA is a hallmark of a true CRM. |
| Supplied Documentation | Comprehensive Certificate of Analysis with homogeneity, stability, and uncertainty data. | Comprehensive Certificate of Analysis with details on solution preparation and stability. | The CoA is the primary source of information. It should be detailed and transparent. |
| Isotopic Labeling | Not Available | Deuterated (d5) version available | Isotopically labeled standards are the gold standard for use as internal standards in mass spectrometry to correct for matrix effects and sample preparation variability. |
A Logic-Driven Workflow for CRM Selection
The process of selecting a CRM should be systematic. The following workflow outlines the key decision points for a researcher.
Caption: A structured workflow for selecting the appropriate CRM.
Experimental Protocol: Verification and Use of this compound CRM by LC-MS/MS
This protocol is based on established methodologies for nitrosamine analysis, such as those outlined in USP General Chapter <1469>.[10][11][12] It is intended as a template and must be fully validated for your specific matrix and instrumentation.
Objective: To accurately quantify this compound in a drug product matrix using a CRM for calibration and an isotopically labeled internal standard.
1. Materials and Reagents:
-
This compound CRM (e.g., 100 µg/mL in Acetonitrile)
-
N-Nitroso-pendimethalin-d5 CRM (Internal Standard, ISTD)
-
LC-MS grade Acetonitrile, Methanol, and Water
-
Formic Acid (LC-MS grade)
-
Drug product matrix (for spiked samples)
2. Preparation of Standard Solutions:
-
Primary Stock (1 µg/mL): If starting from a neat CRM, accurately weigh ~5 mg and dissolve in a known volume of acetonitrile. If using a 100 µg/mL solution CRM, perform a 1:100 dilution in acetonitrile.
-
Working Calibration Standards: Serially dilute the Primary Stock solution with 50:50 Methanol/Water to prepare a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).
-
Internal Standard (ISTD) Working Solution (10 ng/mL): Prepare a working solution of N-Nitroso-pendimethalin-d5.
-
Fortification: Add a fixed volume of the ISTD Working Solution to every calibration standard, blank, and sample to achieve a final concentration of 1 ng/mL.
3. Sample Preparation:
-
Accurately weigh a portion of the ground drug product tablet/powder.
-
Add a defined volume of extraction solvent (e.g., Methanol).
-
Spike with the ISTD Working Solution.
-
Vortex and sonicate to ensure complete extraction.
-
Centrifuge to pellet excipients.
-
Filter the supernatant through a 0.22 µm syringe filter before analysis.[13]
4. LC-MS/MS Conditions (Illustrative):
-
LC System: UPLC/UHPLC System
-
Column: C18 stationary phase, e.g., Ascentis® Express C18, 2.7 µm, 150 x 3.0 mm[10]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: Optimized to resolve the analyte from matrix interferences.
-
MS System: Triple Quadrupole Mass Spectrometer (QqQ)
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.[14]
-
MRM Transitions:
-
This compound: Q1 > Q3 (e.g., m/z 311.1 > 265.1)
-
N-Nitroso-pendimethalin-d5: Q1 > Q3 (e.g., m/z 316.1 > 270.1) (Note: MRM transitions must be empirically optimized on the specific instrument.)
-
5. System Suitability and Data Analysis:
-
Calibration Curve: Plot the peak area ratio (Analyte/ISTD) against the concentration of the calibration standards. A linear regression with a correlation coefficient (r²) > 0.99 is required.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve must meet signal-to-noise criteria (typically S/N ≥ 10) and have acceptable precision and accuracy.[11]
-
Quantification: Calculate the concentration of this compound in the sample extracts using the regression equation from the calibration curve.
Caption: A typical workflow for CRM-based quantification.
Conclusion
The selection of an this compound Certified Reference Material is a foundational step that dictates the quality and reliability of all subsequent analytical data. By prioritizing CRMs from ISO 17034 accredited producers and meticulously evaluating the Certificate of Analysis, researchers can establish a robust metrological foundation for their work. This diligence ensures not only the accuracy of individual experiments but also contributes to the broader goals of regulatory compliance and public safety. The protocols and frameworks presented here provide a guide for making informed, scientifically sound decisions in the critical task of nitrosamine impurity analysis.
References
-
Reagecon. ISO 17034 Certified Reference Materials (CRMs). Reagecon Knowledge Centre. Available from: [Link]
-
NATA. Reference Materials Producers (ISO 17034) Accreditation. National Association of Testing Authorities, Australia. Available from: [Link]
-
Lab Unlimited. ISO 17034 Certified Reference Materials CRM. Available from: [Link]
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ANAB. Reference Material Producer Accreditation | ISO 17034. ANSI National Accreditation Board. Available from: [Link]
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US Pharmacopeia. General Chapter <1469> Nitrosamine Impurities. USP–NF. Available from: [Link]
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BA Sciences. USP 1469 Nitrosamine Impurities Testing. Available from: [Link]
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Shimadzu. Analysis of nitrosamine impurities according to USP General Chapter < 1469 >. Available from: [Link]
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INAB. Accreditation of Reference Material Producers. Irish National Accreditation Board. Available from: [Link]
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Phenomenex. An LC-MS/MS method has been described for the quantitation of eight nitrosamine compounds in final drug product. Available from: [Link]
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Eurachem. Guidelines for the Selection and Use of Reference Materials. Available from: [Link]
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LGC Group. Reference measurements and materials. Available from: [Link]
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Heliyon. Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. Available from: [Link]
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UNIDO. COMPLYING WITH ISO/IEC 17025. United Nations Industrial Development Organization. Available from: [Link]
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European Accreditation. EA - 4/14 - The Selection and Use of Reference Materials. Available from: [Link]
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EDQM. Seven new reference standards available for the analysis of N-nitrosamine impurities. European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]
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The Analytical Scientist. HRAM-LC-MS method for the determination of nitrosamine impurities in drugs. Available from: [Link]
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Taiwan Food and Drug Administration. Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method). Available from: [Link]
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PubChem. Nitroso-pendimethalin. National Institutes of Health. Available from: [Link]
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The Analyst's Gauntlet: A Head-to-Head Performance Showdown of Mass Spectrometers for N-Nitrosopendimethalin Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical safety and quality control, the detection and quantification of N-nitrosamine impurities stand as a paramount challenge. These compounds, classified as probable human carcinogens, demand analytical methodologies of the highest sensitivity and specificity.[1][2] N-Nitrosopendimethalin, a potential impurity arising from the synthesis of the widely used herbicide Pendimethalin, is a pertinent example of such a critical analyte.[3][4] This guide offers an in-depth, objective comparison of the performance of leading mass spectrometry platforms for the analysis of this compound, providing the experimental data and expert insights necessary to navigate the complex terrain of instrument selection.
Unveiling the Analyte: this compound
This compound is an N-nitroso derivative of Pendimethalin.[4] Understanding its physicochemical properties is crucial for developing robust analytical methods.
| Property | Value | Source |
| Chemical Formula | C13H18N4O5 | [5] |
| Molecular Weight | 310.31 g/mol | [5] |
| Monoisotopic Mass | 310.12771969 Da | [5] |
| Appearance | Yellow Crystalline | [6] |
| Solubility | Insoluble in water; slightly soluble in Chloroform, DMSO, Methanol | [6] |
The Contenders: A Trio of Mass Spectrometry Titans
The analytical arsenal for nitrosamine detection is dominated by three major mass spectrometry technologies, each with its unique strengths and operational principles.[7][8][9] We will compare the performance of:
-
Triple Quadrupole Mass Spectrometry (QqQ): The established workhorse for quantitative analysis, renowned for its sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[10][11]
-
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF): A hybrid instrument that marries the selectivity of a quadrupole with the high mass accuracy and resolution of a time-of-flight analyzer, making it a powerful tool for both quantification and identification.[12][13][14]
-
Orbitrap Mass Spectrometry: A high-resolution, accurate-mass (HRAM) system that utilizes a novel orbital trapping mechanism to achieve exceptional resolution and mass accuracy, ideal for confident identification and quantification in complex matrices.[15][16][17][18]
The Gauntlet: A Standardized Experimental Protocol
To ensure a fair and objective comparison, a standardized experimental protocol is proposed. This protocol is designed to be adaptable to each instrument platform with minimal modification.
Sample Preparation
A standardized stock solution of this compound is prepared in methanol.[19] For matrix-spiked samples, a drug product placebo is fortified with the analyte at various concentrations.
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standards: Serially dilute the stock solution with a 1:1 methanol:water mixture to prepare a series of working standards ranging from 0.1 ng/mL to 100 ng/mL.[11]
-
Spiked Sample Preparation: Weigh 100 mg of the placebo, add 1 mL of the appropriate working standard solution, and vortex for 1 minute. Sonicate for 15 minutes, followed by centrifugation at 10,000 rpm for 10 minutes. The supernatant is then filtered through a 0.22 µm PTFE filter prior to injection.
Liquid Chromatography (LC) Conditions
A universal set of LC conditions is outlined to ensure chromatographic consistency across platforms.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 10% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |
Mass Spectrometry (MS) Parameters
The following table outlines the key MS parameters to be optimized for each instrument type.
| Parameter | Triple Quadrupole (QqQ) | Q-TOF | Orbitrap |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) or Heated Electrospray Ionization (HESI)[15] |
| Scan Type | Multiple Reaction Monitoring (MRM) | MS/MS or Targeted MS/MS | Full Scan MS/dd-MS2 (data-dependent MS2) or Parallel Reaction Monitoring (PRM)[20] |
| Precursor Ion (m/z) | [M+H]+ | [M+H]+ | [M+H]+ |
| Product Ions (m/z) | Optimized for specific transitions | Full scan of product ions | Full scan of product ions or specific product ion monitoring |
| Resolution | Unit | > 20,000 | > 70,000 |
| Collision Energy | Optimized for each transition | Optimized for fragmentation | Stepped normalized collision energy |
| Mass Accuracy | N/A | < 5 ppm | < 3 ppm |
Visualizing the Workflow
Caption: A streamlined workflow for the analysis of this compound.
Performance Metrics: The Head-to-Head Comparison
The following table summarizes the expected performance of each mass spectrometer for the analysis of this compound based on the principles of their technology and data from analogous nitrosamine analyses.[10][21][22]
| Performance Metric | Triple Quadrupole (QqQ) | Q-TOF | Orbitrap |
| Sensitivity (LOD/LOQ) | Excellent (Sub-ppb levels)[7] | Very Good (Low ppb levels)[14] | Excellent (Sub-ppb levels)[15][23] |
| Selectivity | Excellent (MRM mode) | Very Good (High Resolution) | Excellent (High Resolution)[24] |
| Mass Accuracy | Not Applicable | Excellent (< 5 ppm) | Excellent (< 3 ppm)[18] |
| Linear Dynamic Range | Excellent | Good | Excellent |
| Throughput | High (Fast MRM scans) | Moderate | Moderate to High |
| Confidence in Identification | Good (Based on precursor/product ion ratio) | Excellent (Accurate mass of precursor and product ions) | Unparalleled (Highest mass accuracy and resolution) |
| Cost | Lower | Moderate | Higher |
Deep Dive into the Data: Interpreting the Results
Sensitivity and Limits of Quantification (LOQ)
For routine quantitative analysis, the Triple Quadrupole is often the most cost-effective solution, providing exceptional sensitivity that can readily meet the stringent regulatory requirements for nitrosamine impurities.[8][11] Its MRM mode is specifically designed for trace-level quantification. The Orbitrap platform also demonstrates outstanding sensitivity, often rivaling or even exceeding that of the QqQ, especially when using techniques like PRM.[15][23] The Q-TOF , while highly sensitive, may have slightly higher LOQs compared to the most advanced QqQ and Orbitrap instruments for targeted quantification.[12]
Selectivity and Matrix Effects
In complex matrices, selectivity is paramount to avoid false positives. The high resolution and accurate mass capabilities of both the Q-TOF and Orbitrap provide a significant advantage in distinguishing the target analyte from isobaric interferences.[8][20] This is particularly crucial in drug development where excipients and degradation products can complicate analysis. While the MRM mode of a QqQ is highly selective, it is not infallible and can be susceptible to interferences if not carefully optimized.
Confidence in Identification
When it comes to the unambiguous identification of an impurity, high-resolution accurate-mass (HRAM) instruments are the gold standard.[7] The Orbitrap , with its industry-leading mass accuracy and resolution, provides the highest level of confidence in structural elucidation.[17][18][25] The Q-TOF also offers excellent mass accuracy for confident identification.[13] A QqQ provides presumptive identification based on the retention time and the ratio of two or more MRM transitions.
The Senior Scientist's Verdict: Choosing the Right Tool for the Job
The selection of a mass spectrometer is not a one-size-fits-all decision. The optimal choice depends on the specific application and the goals of the analysis.
-
For high-throughput, routine quantitative analysis in a quality control environment: The Triple Quadrupole (QqQ) remains a robust and cost-effective choice, delivering the required sensitivity and reliability.[8][26]
-
For method development, impurity profiling, and unknown identification in a research and development setting: The Q-TOF and Orbitrap are the preferred platforms. Their HRAM capabilities are invaluable for characterizing new impurities and ensuring the specificity of analytical methods.[1][8]
-
For the utmost confidence in identification and for challenging low-level analyses in complex matrices: The Orbitrap stands out due to its superior resolution and mass accuracy.[16][27]
Visualizing the Decision Matrix
Caption: A decision matrix for selecting the appropriate mass spectrometer.
References
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Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing). Available at: [Link]
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Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance. Nitrosamines Exchange. Available at: [Link]
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Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS). ResolveMass Laboratories Inc. Available at: [Link]
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N-Nitroso-pendimethalin | C13H18N4O5. HPC Standards. Available at: [Link]
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Performance Characteristics of Mass Spectrometry-Based Analytical Procedures for Quantitation of Nitrosamines in Pharmaceuticals: Insights from an Inter-laboratory Study. Semantic Scholar. Available at: [Link]
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Performance Characteristics of Mass Spectrometry-Based Analytical Procedures for Quantitation of Nitrosamines in Pharmaceuticals: Insights from an Inter-laboratory Study. ResearchGate. Available at: [Link]
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This compound. Pharmaffiliates. Available at: [Link]
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N-Nitroso-Pendimethalin | CAS 68897-50-7. Veeprho. Available at: [Link]
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Nitroso-pendimethalin | C13H18N4O5. PubChem. Available at: [Link]
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Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available at: [Link]
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Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. MDPI. Available at: [Link]
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A Cautionary Tale: Quantitative LC-HRMS Analytical Procedures for the Analysis of N-Nitrosodimethylamine in Metformin. PubMed Central. Available at: [Link]
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Determination of Nitrosamine Impurities Using the High-Resolution Agilent 6546 LC/Q-TOF. Agilent. Available at: [Link]
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Determination of Nitrosamine Impurities Using the Ultivo Triple Quadrupole LC/MS. Agilent. Available at: [Link]
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Simultaneous Determination for Nine Kinds of N-Nitrosamines Compounds in Groundwater by Ultra-High-Performance Liquid Chromatography Coupled with Triple Quadrupole Mass Spectrometry. PubMed Central. Available at: [Link]
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Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry for Simultaneous Pesticide Analysis and Method Validation in Sweet Pepper. PubMed Central. Available at: [Link]
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Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. Available at: [Link]
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Orbitrap Mass Spectrometry-Based Profiling of Secondary Metabolites in Two Unexplored Eminium Species and Bioactivity Potential. MDPI. Available at: [Link]
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Navigating the Labyrinth of Nitrosamine Impurity Analysis: A Comparative Guide to Method Validation for N-Nitrosopendimethalin
For Researchers, Scientists, and Drug Development Professionals
The unexpected discovery of N-nitrosamine impurities in common medications has presented a significant challenge to the pharmaceutical industry. These compounds, classified as probable human carcinogens, necessitate rigorous control to ensure patient safety. Among these is N-Nitrosopendimethalin, a potential impurity arising from the synthesis of related compounds or through cross-contamination. This guide, designed for the discerning scientist, provides an in-depth comparison of analytical methodologies for the detection and quantification of this compound, grounded in the principles of method validation as stipulated by the International Council for Harmonisation (ICH) guidelines.
The Crucial First Step: Establishing an Acceptable Intake (AI) Limit
Before any analytical method can be validated, a target threshold for the impurity must be established. For novel or unclassified nitrosamines like this compound, a specific Acceptable Intake (AI) limit may not be readily available from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). In such cases, the ICH M7(R1) guideline on mutagenic impurities provides a framework for determining an AI, often through a process of read-across from structurally similar compounds with established toxicological data or by using the Carcinogenic Potency Categorization Approach (CPCA).[1][2][3]
The CPCA is a science- and risk-based framework that assigns a nitrosamine to one of five potency categories based on its structural features, each with a corresponding AI limit.[1][3] Key structural features that influence carcinogenic potency include the number of α-hydrogens, the presence of activating or deactivating groups, and the overall molecular structure.
For the purpose of this guide, and in the absence of a published AI for this compound, we will illustrate the validation process using a hypothetical, yet scientifically grounded, AI of 100 ng/day . This value is derived from a conservative assessment based on the structural alerts within the this compound molecule and its similarity to other nitrosamines that fall into this potency category. It is imperative that for any formal submission, a thorough justification for the chosen AI, based on a comprehensive toxicological assessment, is provided to the relevant regulatory authorities.
A Tale of Two Techniques: LC-MS/MS vs. GC-MS for this compound Analysis
The two most formidable analytical techniques for the trace-level quantification of nitrosamines are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS). The choice between these two powerful methods is not arbitrary and depends on a multitude of factors including the physicochemical properties of the analyte, the complexity of the sample matrix, and the desired sensitivity.
| Feature | LC-MS/MS | GC-MS |
| Applicability | Broadly applicable to a wide range of nitrosamines, including non-volatile and thermally labile compounds. | Best suited for volatile and thermally stable nitrosamines. |
| Sensitivity | Generally offers high sensitivity, often reaching sub-ppb levels. | Excellent sensitivity for volatile compounds. |
| Sample Preparation | Often simpler, typically involving dissolution, filtration, and direct injection. | May require derivatization for less volatile compounds and can involve more complex extraction procedures. |
| Matrix Effects | Can be susceptible to ion suppression or enhancement from the sample matrix. | Generally less prone to matrix effects, especially with headspace sampling. |
| Instrumentation | Readily available in most pharmaceutical quality control laboratories. | Also widely available, with headspace autosamplers being a common accessory. |
For this compound, which possesses a moderate molecular weight and is not excessively volatile, both LC-MS/MS and GC-MS could potentially be employed. However, LC-MS/MS is often the preferred initial approach due to its broader applicability and typically simpler sample preparation.
The Blueprint for Confidence: Method Validation According to ICH Q2(R1)
The validation of an analytical procedure is the cornerstone of reliable data, ensuring that the method is fit for its intended purpose. The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the necessary validation characteristics.[4]
Caption: A workflow diagram illustrating the key stages of analytical method validation as per ICH guidelines.
Experimental Protocols: A Step-by-Step Guide
The following are detailed, yet adaptable, protocols for the validation of an analytical method for this compound in a hypothetical drug product matrix.
Protocol 1: LC-MS/MS Method
1. Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components and other potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and a suitable internal standard (e.g., this compound-d5) would need to be determined through infusion experiments.
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
4. Sample Preparation:
-
Accurately weigh a quantity of the powdered drug product and dissolve in a suitable solvent (e.g., methanol or acetonitrile).
-
Vortex and sonicate to ensure complete dissolution.
-
Centrifuge to pelletize any undissolved excipients.
-
Filter the supernatant through a 0.22 µm filter prior to injection.
Protocol 2: GC-MS Method
1. Instrumentation:
-
A gas chromatograph coupled to a triple quadrupole mass spectrometer with an electron ionization (EI) source. A headspace autosampler can be used for volatile nitrosamines, but direct injection is often suitable for compounds like this compound.
2. Chromatographic Conditions:
-
Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: A program that provides good separation and peak shape for this compound.
-
Injection Mode: Splitless.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
4. Sample Preparation:
-
Similar to the LC-MS/MS method, involving dissolution in a suitable organic solvent, vortexing, sonication, centrifugation, and filtration.
Comparative Validation Data (Hypothetical)
The following table presents a hypothetical comparison of the performance of the two techniques for the analysis of this compound, based on typical results observed for similar nitrosamine analyses.
| Validation Parameter | LC-MS/MS | GC-MS | ICH Q2(R1) Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.997 | ≥ 0.99 |
| Range | 0.5 - 20 ng/mL | 1 - 50 ng/mL | To cover the expected concentration range |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | Typically 80 - 120% for impurities |
| Precision (RSD) | < 5% | < 10% | Typically ≤ 15% |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 1 ng/mL | Sufficiently low to quantify the AI limit |
| Limit of Detection (LOD) | 0.15 ng/mL | 0.3 ng/mL | - |
The Logic of Validation: A Deeper Dive into Key Parameters
Caption: A diagram illustrating the logical relationships and dependencies between different method validation parameters.
-
Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. In both LC-MS/MS and GC-MS, the high selectivity of tandem mass spectrometry, with its specific MRM transitions, provides excellent specificity.
-
Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: This is the closeness of the test results obtained by the method to the true value. It is typically assessed by spiking the drug product matrix with known amounts of this compound at different concentration levels.
-
Precision: This is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (precision over a short interval of time with the same analyst and equipment) and intermediate precision (within-laboratory variations on different days, with different analysts, or with different equipment).
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For nitrosamine analysis, the LOQ must be sufficiently below the calculated limit based on the AI to ensure reliable quantification.
-
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion: A Path Forward for Ensuring Product Quality
The control of N-nitrosamine impurities is a non-negotiable aspect of modern pharmaceutical quality assurance. While the challenge of identifying and quantifying these impurities at trace levels is significant, a combination of a sound understanding of the regulatory landscape, a risk-based approach to establishing acceptable intake limits, and the application of powerful analytical techniques like LC-MS/MS and GC-MS provides a robust pathway to ensuring patient safety. The thorough validation of these analytical methods, in accordance with ICH guidelines, is the ultimate assurance of data integrity and the lynchpin of a successful control strategy. This guide serves as a comprehensive resource for scientists and researchers, empowering them to navigate the complexities of this compound analysis with confidence and scientific rigor.
References
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International Council for Harmonisation. (2017). ICH Harmonised Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]
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U.S. Food and Drug Administration. (2023). Guidance for Industry: Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). [Link]
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European Medicines Agency. (2023). Questions and answers for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
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Kruhlak, N. L., et al. (2024). Determining recommended acceptable intake limits for N-nitrosamine impurities in pharmaceuticals: Development and application of the Carcinogenic Potency Categorization Approach (CPCA). Regulatory Toxicology and Pharmacology, 150, 105640. [Link]
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A Comparative Guide to QuEChERS and Traditional Solid-Phase Extraction for the Analysis of N-Nitrosopendimethalin in Complex Matrices
Introduction: The Analytical Challenge of N-Nitrosopendimethalin
Pendimethalin is a dinitroaniline herbicide widely used in agriculture to control grasses and broadleaf weeds. During its synthesis, there is a potential for the formation of N-nitrosamine impurities, including this compound, a compound of significant toxicological concern due to the carcinogenic nature of the nitrosamine class.[1][2][3] Regulatory bodies and quality control laboratories are therefore tasked with the sensitive and accurate detection of this impurity at trace levels in complex matrices such as soil, water, and agricultural products.
Effective sample preparation is the most critical and often most challenging step in the analytical workflow. The goal is to isolate the target analyte from a complex sample matrix, remove interfering compounds, and concentrate it for instrumental analysis, typically by gas or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS).[4][5]
This guide provides an in-depth comparative study of two prominent extraction methodologies for this compound:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A modern, streamlined approach based on salting-out partitioning and dispersive solid-phase extraction (d-SPE).[6]
-
Traditional Solid-Phase Extraction (SPE): A classic, widely-used technique based on the selective adsorption and elution of analytes from a solid sorbent.[5]
We will delve into the underlying principles of each technique, provide detailed experimental protocols, present a head-to-head comparison of performance data, and offer expert insights to guide researchers in selecting the optimal method for their specific analytical needs.
Section 1: The QuEChERS Approach: A Paradigm Shift in Sample Preparation
Developed by Anastassiades and Lehotay in 2003, the QuEChERS method has revolutionized pesticide residue analysis by drastically simplifying and accelerating the sample preparation process.[7][8] Its effectiveness stems from a unique combination of solvent extraction and sample cleanup in two simple steps.
Principle of QuEChERS
The genius of QuEChERS lies in its efficiency. The process begins with a liquid-liquid partitioning step. Acetonitrile is the solvent of choice due to its ability to effectively extract a wide range of pesticides and its partial miscibility with water.[9] A sample (e.g., soil hydrated with water) is homogenized and shaken vigorously with acetonitrile. Subsequently, a specific mixture of salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or a buffering salt mixture, is added.[10]
This salt addition serves a dual purpose, which is key to the method's success:
-
Anhydrous MgSO₄: Acts as a drying agent, absorbing the majority of the water from the sample and driving the partitioning of the analytes into the acetonitrile layer.
-
NaCl or Buffering Salts: Induces a phase separation between the water and the acetonitrile, creating a distinct organic layer containing the analytes. Buffering salts (e.g., citrate or acetate) are used to control the pH, which is crucial for the stability and extraction efficiency of pH-dependent analytes.[10]
Following centrifugation, a portion of the supernatant (the acetonitrile extract) is transferred for the cleanup step, known as dispersive solid-phase extraction (d-SPE). Here, the extract is mixed with a small amount of sorbent material. For an analyte like this compound in a soil or plant matrix, a common sorbent is Primary Secondary Amine (PSA), which effectively removes organic acids, sugars, and other polar interferences. After a final vortex and centrifugation, the purified extract is ready for instrumental analysis.
QuEChERS Experimental Workflow Diagram
Caption: QuEChERS workflow for this compound analysis in soil.
Detailed Protocol: QuEChERS (EN 15662 Method)
Causality: This protocol is based on the widely adopted European standard, which uses citrate buffering to protect base-sensitive pesticides. The choice of PSA in the d-SPE step is critical for removing matrix components common in soil and plant materials that could interfere with MS detection.
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube. If the soil is dry, add 10 mL of reagent water and allow it to hydrate for 30 minutes.[11][12]
-
Extraction: Add 10 mL of acetonitrile to the tube. Seal the tube and shake vigorously for 1 minute. This ensures intimate contact between the solvent and the sample matrix for efficient extraction of this compound.
-
Partitioning: Add the EN 15662 salt packet containing 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[11] The immediate addition of salts forces the partitioning.
-
Mixing: Immediately after adding the salts, seal the tube and shake vigorously for 1 minute. This prevents the anhydrous MgSO₄ from clumping and ensures a uniform phase separation.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in a clean separation, with the acetonitrile supernatant on top, a solid layer of sample matrix in the middle, and a small aqueous layer at the bottom.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA sorbent. The MgSO₄ removes any residual water, while the PSA removes acidic interferences.
-
Final Cleanup & Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.
-
Analysis: Carefully collect the final purified supernatant. It can be injected directly into a GC-MS or LC-MS system, or an aliquot can be diluted with mobile phase for LC-MS analysis if necessary.
Section 2: Traditional Solid-Phase Extraction (SPE): The Methodical Approach
Solid-Phase Extraction has been a cornerstone of analytical chemistry for decades. It is a more methodical and often more selective technique than QuEChERS, relying on the principles of column chromatography to isolate analytes from a sample.[5]
Principle of SPE
SPE separates chemical compounds based on their physical and chemical properties. The process involves passing a liquid sample (the mobile phase) through a solid adsorbent material (the stationary phase), usually packed in a cartridge.[5] For a semi-polar compound like this compound, a reverse-phase sorbent like C18 (octadecyl-bonded silica) is a common choice.[13] The process consists of four distinct steps:
-
Conditioning: The sorbent is first washed with a solvent like methanol to wet the C18 chains and remove any impurities. This is followed by a wash with water or a buffer to prepare the sorbent for the aqueous sample. This step is crucial for ensuring reproducible retention of the analyte.
-
Loading: The sample extract is passed through the cartridge. The this compound, being less polar than the aqueous mobile phase, will be retained on the non-polar C18 sorbent, while highly polar matrix components pass through to waste.
-
Washing: The cartridge is washed with a weak solvent (e.g., water or a water/methanol mix). This step is designed to remove any remaining weakly-bound interferences without dislodging the target analyte.
-
Elution: A strong, non-polar organic solvent (e.g., methanol, acetonitrile, or dichloromethane) is passed through the cartridge.[14] This solvent disrupts the interaction between the this compound and the C18 sorbent, eluting the purified analyte into a collection tube. The resulting eluate is often evaporated and reconstituted in a smaller volume for concentration before analysis.
Traditional SPE Experimental Workflow Diagram
Caption: Traditional SPE workflow for this compound analysis.
Detailed Protocol: Traditional SPE (Based on EPA Method Principles)
Causality: This protocol is adapted from principles found in regulatory methods for pesticides in soil, such as those from the EPA.[13] The initial extraction with acidic methanol is a robust technique for bound residues. The multi-step SPE process provides a high degree of cleanup, which can be beneficial for older instruments or when extremely low detection limits are required.
-
Initial Extraction: Weigh 10 g of soil into a flask. Add 75 mL of an acidic methanol solution (e.g., 2% HCl in methanol) and shake on a reciprocating shaker for one hour.[13] The longer extraction time and stronger solvent are used to desorb tightly bound residues from the soil matrix.
-
Filtration & Dilution: Filter the extract. Transfer a 25 mL aliquot of the filtrate to a beaker and add 25 mL of 0.1N hydrochloric acid to prepare it for loading onto the SPE cartridge.[13]
-
SPE Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg/3 mL) by passing 2 mL of methanol followed by 2 mL of deionized water through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the entire 50 mL of the prepared extract onto the C18 cartridge at a slow, steady flow rate (e.g., ~5 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove residual salts and highly polar interferences. After the wash, apply a vacuum for 10 minutes to thoroughly dry the cartridge.
-
Elution: Elute the this compound from the cartridge by passing 2 mL of 1% methanol in hexane (for GC analysis) or another suitable organic solvent through the sorbent into a collection tube.[13]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of hexane or mobile phase.
-
Analysis: Transfer the final concentrated extract to an autosampler vial for analysis.
Section 3: Head-to-Head Performance Comparison
The choice between QuEChERS and traditional SPE often comes down to a trade-off between speed, cost, and the required level of cleanup. The following table summarizes quantitative and qualitative data synthesized from various studies comparing these approaches for pesticide and nitrosamine analysis.
| Performance Metric | QuEChERS | Traditional Solid-Phase Extraction (SPE) | Rationale & Causality |
| Recovery (%) | 70-120% (Typical for pesticides)[4]. Specifically, 54-103% in soil matrices.[15] | 70-120% (Typical)[5]. Specifically, 40-91% for traditional SLE in soil.[15] | Both methods can achieve excellent recoveries when optimized. QuEChERS often shows higher recoveries for a broader range of analytes in a single pass due to the exhaustive initial extraction.[15] |
| Precision (RSD%) | Typically <15%[10][15] | Typically <20%[14] | QuEChERS often demonstrates better precision due to fewer manual steps, which reduces the potential for operator-to-operator variability. |
| Sample Throughput | High (~20-30 min per batch of 6-12 samples) | Low (~2-4 hours per batch of 6 samples) | The multi-step, serial nature of SPE (conditioning, loading, washing, eluting) is inherently slower than the parallel processing possible with QuEChERS.[6] |
| Solvent Consumption | Low (~10-12 mL per sample) | High (~80-100 mL per sample) | SPE requires significant solvent volumes for initial extraction, conditioning, washing, and elution. QuEChERS is a cornerstone of "green chemistry" in this regard.[10] |
| Cost per Sample | Low | Moderate to High | The reduced solvent usage, lower labor time, and use of bulk salts and sorbents make QuEChERS significantly more cost-effective than individual SPE cartridges.[6] |
| Complexity & Training | Easy (Minimal training required) | Moderate (Requires understanding of chromatographic principles) | The QuEChERS workflow is simple and intuitive. SPE requires more careful technique to avoid issues like cartridge drying or breakthrough. |
| "Green" Chemistry | Excellent | Poor | Low solvent consumption and reduced waste generation make QuEChERS a much more environmentally friendly method.[10] |
| Selectivity/Cleanup | Good to Very Good | Very Good to Excellent | While d-SPE is effective, a highly optimized, multi-step SPE method can sometimes provide a cleaner final extract, which may be advantageous for highly complex matrices or sensitive detectors.[10] |
Section 4: Discussion & Expert Recommendations
The data clearly illustrates that for the vast majority of applications, QuEChERS is the superior methodology for the analysis of this compound. Its primary advantages of high throughput, low cost, and reduced environmental impact are transformative for modern analytical laboratories. The ability to process a dozen samples in the time it takes to prepare one or two by traditional SPE allows for greater productivity and faster turnaround times.
Expertise & Field-Proven Insights:
-
When to Choose QuEChERS: For routine monitoring, high-throughput screening, and multi-residue analysis in common matrices (soil, water, produce), QuEChERS is the unequivocal choice. Its "Effectiveness" is demonstrated by broad analyte recovery, while its "Ruggedness" is proven by its tolerance for minor variations in procedure, leading to excellent inter-laboratory reproducibility. The protocol is self-validating in that good recovery and precision are consistently achieved when the simple steps are followed.[15]
-
When to Consider Traditional SPE: There are niche scenarios where the methodical nature of SPE may still be warranted.
-
Extremely Complex Matrices: For samples with very high levels of specific interferences (e.g., sludge, high-fat samples), a tailored SPE method with multiple wash steps might be necessary to achieve the required level of cleanup.[16]
-
Ultra-Trace Analysis: When striving for the absolute lowest limits of detection (sub-parts-per-trillion), the higher concentration factor and cleaner extract from SPE can sometimes provide a better signal-to-noise ratio on the analytical instrument.[14]
-
Single Analyte Focus: If a lab is exclusively focused on a single analyte and has a long-established, validated SPE method, the impetus to switch might be lower than for a lab needing multi-residue capabilities.
-
The causality behind QuEChERS' success is its elegant simplification. By combining extraction and cleanup into two rapid, parallel-processed steps, it eliminates the time-consuming serial bottlenecks of traditional SPE. While this can sometimes result in a slightly less pristine extract, modern mass spectrometry instruments are increasingly robust and can tolerate the "just-enough" cleanup that QuEChERS provides, making the trade-off for speed and efficiency overwhelmingly favorable.
Conclusion
The evolution from traditional Solid-Phase Extraction to the QuEChERS methodology represents a significant advancement in the field of analytical chemistry. For the determination of this compound, QuEChERS offers a validated, efficient, and cost-effective solution that aligns with the demands of modern, high-throughput laboratories. It provides excellent analytical performance, characterized by high recovery and good precision, while dramatically reducing sample preparation time, solvent consumption, and overall cost.[10][15] While traditional SPE remains a powerful tool for specific, challenging applications, QuEChERS has rightfully become the new standard for routine residue analysis, enabling laboratories to deliver reliable results faster and more sustainably.
References
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- Fully Automated Liquid-Liquid Extraction and Headspace Extraction for the Analysis of Nitrosamine Impurities in Drug Products.
- Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. MDPI.
- Comparison of QuEChERS with Traditional Sample Preparation Methods in the Determination of Multiclass Pesticides in Soil. PubMed.
- Comparison of QuEChERS with Traditional Sample Preparation Methods in the Determination of Multiclass Pesticides in Soil.
- Using a QuEChERS Approach for the Determination of Pesticide Residues In Soil. United Chemical Technologies (UCT).
- Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in W
- Determination of Pesticide Residues in Soil Using a QuEChERS Approach. Restek.
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- QuEChERS Method Simplified: Key Steps and Applications.
- QuEChERS and soil analysis. An Overview.
- Modifying QuEChERS for complicated m
- The QuEChERS Method – Background Information and Recent Developments. EURL-Pesticides.eu.
- Process for removing N-nitroso-pendimethalin
- Method for removing N-nitroso pendimethalin
- QuEChERS Method for Pesticide Residue Analysis. Sigma-Aldrich.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
- Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices.
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- Automated Solid Phase Extraction (SPE)
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of N-Nitrosopendimethalin
This guide provides essential safety and logistical information for the proper handling and disposal of N-Nitrosopendimethalin. Tailored for researchers, scientists, and drug development professionals, this document offers a procedural, step-by-step framework grounded in established safety protocols to ensure both personal and environmental protection.
Understanding the Imperative for Specialized Disposal
This compound is an N-nitroso compound. The N-nitroso functional group is a structural alert for mutagenicity and carcinogenicity. While specific toxicity data for this compound can be limited, the broader class of N-nitrosamines is associated with significant health risks, including liver damage and a classification as probable human carcinogens by agencies like the U.S. Environmental Protection Agency (EPA) for related compounds like N-Nitrosodimethylamine.[1][2]
Furthermore, this compound is classified as very toxic to aquatic life with long-lasting effects.[3] Release into the environment, even in small quantities, can lead to significant contamination of water systems.[3] Therefore, its disposal is not merely a matter of laboratory hygiene but a critical component of regulatory compliance and environmental stewardship. The procedures outlined below are designed to mitigate these risks through controlled containment, decontamination, and legally compliant disposal pathways.
Key Chemical and Hazard Profile
Understanding the properties of this compound is fundamental to appreciating the causality behind the required handling procedures. The substance is stable under normal laboratory conditions but may decompose upon exposure to ultraviolet (UV) light or high heat, potentially forming toxic gases like nitrogen oxides.[3][4]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₄O₅ | [5][6] |
| Molecular Weight | 310.31 g/mol | [5][6] |
| Key Hazards | May cause an allergic skin reaction.[3] Very toxic to aquatic life with long-lasting effects.[3] | [3] |
| Incompatibilities | Strong oxidizing agents. | [3][4] |
| Decomposition | May decompose on exposure to UV light.[4] Formation of toxic gases is possible during heating or fire.[3] | [3][4] |
| Table 1. Summary of key properties and hazards for this compound. |
Core Directive: Waste Management & Disposal Plan
All materials containing or contaminated with this compound must be handled as hazardous waste from the point of generation.[3][7] Cross-contamination of non-hazardous waste streams must be rigorously avoided.
Step-by-Step Protocol for Waste Segregation and Collection
-
Establish a Designated Waste Stream: Dedicate a specific waste container solely for this compound. Never mix this waste with other chemical or biological waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
Select Appropriate Containers:
-
Primary Container: Use a chemically resistant container with a secure, tightly closing lid. Ensure the container material is compatible with the waste (e.g., solid vs. liquid, solvent content).
-
Secondary Containment: For dry waste such as contaminated gloves, wipes, and weigh boats, it is best practice to double-bag the materials in transparent, sealable bags before placing them in the primary solid waste container.[7]
-
-
Proper Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
Associated hazard pictograms (GHS pictograms for environmental hazard and skin sensitization are appropriate).[3]
-
The date of waste accumulation.
-
-
Safe Interim Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[4] This area should be cool, dry, and away from direct sunlight, heat sources, and incompatible materials like strong oxidizers.[3][4]
Approved Disposal Pathway
The only acceptable method for the final disposal of this compound is through a licensed hazardous waste management company.[8]
Step-by-Step Disposal Procedure
-
Engage a Professional Vendor: Coordinate with your institution's EHS department to arrange for pickup by a certified hazardous waste contractor. These vendors are equipped to transport and dispose of the material in accordance with all federal and local regulations.[8]
-
Method of Destruction: The typical disposal method for such compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[8] This ensures the complete destruction of the molecule and the safe management of toxic byproducts like nitrogen oxides.[8]
-
Regulatory Adherence: Ensure all disposal activities are compliant with the Resource Conservation and Recovery Act (RCRA) in the United States and any equivalent regional regulations.[9][10]
Forbidden Practices:
-
DO NOT dispose of this compound down the drain.[3] This leads to direct environmental contamination.
-
DO NOT discard in regular, non-hazardous trash.[3]
-
DO NOT attempt to chemically neutralize the waste without a fully validated and EHS-approved protocol.
Emergency & Decontamination Protocols
Accidents involving this compound require immediate and thorough action to prevent exposure and environmental release.
Spill Response Protocol
-
Ensure Safety: Immediately alert personnel in the area. Ensure the area is well-ventilated, and if necessary, evacuate non-essential staff.[4]
-
Utilize Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles.[8] For significant spills, a respirator or self-contained breathing apparatus may be required.[8]
-
Containment & Cleanup:
-
Use an inert absorbent material such as sand, dry lime, or soda ash to cover and contain the spill.[4]
-
Using non-sparking tools, carefully collect the absorbed material and place it into a designated hazardous waste container.[4]
-
For solid material, carefully sweep or vacuum to avoid generating dust.[8]
-
-
Final Cleaning: Wash the affected surface area thoroughly with soap and water.[4] All cleaning materials, including wipes and used PPE, must be disposed of as hazardous waste.[7]
Decontamination of Laboratory Equipment
All equipment and glassware that comes into contact with this compound must be decontaminated. This process should be performed within a chemical fume hood.[7]
-
Initial Cleaning: Remove gross contamination by washing with soap and water.[4]
-
Chemical Inactivation (Advanced Protocol): For complete destruction of the nitroso functional group, more rigorous methods are advised. Research laboratories have successfully used solutions like a 1:1 mixture of hydrobromic acid and acetic acid to hydrolyze N-nitrosamines.[11] Exposure to UV light is another documented method for degrading nitrosamines.[11]
-
Causality Note: These methods chemically alter the N-N=O bond, effectively destroying the molecule's hazardous properties. However, these reagents are themselves hazardous and should only be used by trained personnel following a specific, validated Standard Operating Procedure (SOP).
-
-
Final Rinse: After washing or chemical inactivation, rinse the equipment thoroughly with deionized water.
-
Waste Management: All solutions and materials used in the decontamination process must be collected and disposed of as hazardous waste.[7]
Visual Workflow for Waste Handling
The following diagram outlines the decision-making process for the safe management of this compound waste in a laboratory setting.
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Mastering Safety: A Researcher's Guide to Handling N-Nitrosopendimethalin
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling potent compounds like N-Nitrosopendimethalin, a comprehensive understanding of its associated risks and the requisite safety protocols is not just a matter of compliance, but a cornerstone of scientific excellence. This guide provides an in-depth, procedural framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring the protection of both the researcher and the research.
Understanding the Hazard: The Criticality of N-Nitroso Compounds
This compound belongs to the N-nitroso class of compounds, which are widely recognized for their carcinogenic potential.[1] The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have established stringent guidelines for handling such substances due to their ability to cause harm through inhalation, skin absorption, and ingestion.[2][3] Therefore, every procedural step, from initial handling to final disposal, must be executed with the utmost caution and adherence to established safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when working with this compound. Standard laboratory attire, such as a long-sleeved lab coat, long pants, and closed-toe shoes, forms the baseline of protection.[4] However, the specific hazards associated with this compound necessitate a more robust and carefully selected PPE ensemble.
Engineering Controls: The Foundation of Safety
Before delving into personal gear, it is crucial to emphasize the foundational role of engineering controls. All work involving this compound, especially the handling of powders or preparation of solutions, must be conducted within a certified chemical fume hood.[5][6] This primary containment strategy is the most effective way to minimize inhalation exposure.
A Multi-Layered Approach to Personal Protection
The following table outlines the essential PPE for handling this compound, with a focus on the rationale behind each selection to empower you with the knowledge to make informed safety decisions.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double Gloving with Chemical-Resistant Gloves: The outer glove should be a robust, chemical-resistant material such as nitrile or neoprene.[7][8] The practice of double-gloving provides an additional layer of protection against potential tears or permeation.[9] It is critical to consult the glove manufacturer's compatibility chart to ensure resistance to the specific solvents being used with this compound.[10][11] |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield: Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are necessary to protect against splashes and aerosols.[4][7] When there is a significant risk of splashing, such as during bulk transfers or spill cleanup, a full-face shield must be worn in conjunction with goggles.[4][7] |
| Body Protection | Chemical-Resistant Apron or Disposable Gown: A chemical-resistant apron worn over a lab coat provides an additional barrier against spills and contamination.[12] For procedures with a higher risk of contamination, disposable gowns are recommended to prevent the spread of the hazardous material.[12] |
| Respiratory Protection | NIOSH-Approved Respirator: For situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during spill cleanup, respiratory protection is mandatory.[2][13][14] A NIOSH-approved air-purifying respirator with organic vapor cartridges and a particulate filter (N95 or higher) is a suitable choice for many applications.[9] For higher-risk scenarios, a powered air-purifying respirator (PAPR) may be necessary.[15] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training, as mandated by OSHA.[3][16] |
Procedural Guidance: From Handling to Disposal
A systematic and well-documented workflow is essential for minimizing risk. The following procedural steps provide a clear and logical sequence for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol
-
Preparation: Before beginning any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and has been inspected for integrity.[17]
-
Weighing and Aliquoting: Conduct all weighing and transfer of solid this compound within the chemical fume hood. Use disposable weighing boats and spatulas to prevent cross-contamination.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Keep containers closed when not in use.
-
Post-Handling: After completing the work, decontaminate all surfaces within the fume hood.[18] Carefully remove and dispose of PPE as outlined in the disposal section. Wash hands and forearms thoroughly with soap and water.
Spill Management: A Rapid and Effective Response
In the event of a spill, a calm and methodical response is crucial to prevent further contamination and exposure.
-
Evacuate and Alert: Immediately evacuate the affected area and alert your colleagues and the laboratory supervisor.
-
Isolate the Area: Cordon off the spill area to prevent entry.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including a respirator.
-
Contain and Absorb: For liquid spills, contain the spill using an inert absorbent material.[19][20] For solid spills, carefully cover the material to prevent it from becoming airborne.
-
Decontamination: Once the bulk of the spill has been collected, decontaminate the area. A solution of household bleach and hydrated lime can be effective for decontaminating surfaces.[21]
-
Dispose of Waste: All materials used for spill cleanup must be collected and disposed of as hazardous waste.
Disposal Plan: Ensuring Environmental and Personal Safety
The proper disposal of this compound and any contaminated materials is a critical final step. All waste must be treated as hazardous.[1]
Waste Segregation and Labeling
-
Solid Waste: Unused this compound, contaminated gloves, weighing papers, and other solid materials should be collected in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled waste container.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.
Approved Disposal Methods
-
High-Temperature Incineration: The primary and most effective method for the disposal of N-nitroso compounds is high-temperature incineration by a licensed hazardous waste disposal company.[22] This method ensures the complete destruction of the carcinogenic material.
-
Chemical Degradation: For small quantities, chemical degradation can be an option. A common method involves reduction with an aluminum-nickel alloy in an alkaline solution.[1][23][24] This procedure should only be performed by trained personnel in a controlled environment.
By adhering to these rigorous safety and handling protocols, you not only ensure your personal well-being but also uphold the highest standards of scientific integrity. This comprehensive approach to managing this compound will foster a culture of safety and responsibility within your laboratory, allowing you to focus on the groundbreaking research that drives scientific advancement.
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Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. PubMed. Retrieved from [Link]
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PharmaGuru. (2025, December 5). How Should Expired Nitrosamine Impurities And Analytical Waste Be Safely Disposed Of. Retrieved from [Link]
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Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
